Dimethyl difluoromalonate
Description
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Structure
2D Structure
Properties
IUPAC Name |
dimethyl 2,2-difluoropropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2O4/c1-10-3(8)5(6,7)4(9)11-2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTZDSRSPCFQCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(=O)OC)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9073175 | |
| Record name | Propanedioic acid, difluoro-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
379-95-3 | |
| Record name | Propanedioic acid, 2,2-difluoro-, 1,3-dimethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=379-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanedioic acid, difluoro-, dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000379953 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanedioic acid, difluoro-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Synthesis and Utility of Dimethyl Difluoromalonate: A Technical Guide
An in-depth guide for researchers, scientists, and drug development professionals on the history, synthesis, and applications of Dimethyl difluoromalonate.
This compound is a valuable fluorinated building block in modern organic synthesis, prized for its utility in the preparation of a wide array of complex molecules, particularly in the pharmaceutical and agrochemical industries. The introduction of the gem-difluoro (-CF2-) group can significantly alter the biological and chemical properties of a molecule, making this compound a key intermediate for the synthesis of novel compounds with enhanced metabolic stability, bioavailability, and binding affinity. This guide provides a comprehensive overview of the history, synthesis, and chemical properties of this compound, along with detailed experimental protocols.
Historical Perspective and Discovery
The journey into the synthesis of fluorinated malonic esters began in the mid-20th century, driven by the growing interest in organofluorine chemistry. A pivotal moment in this field was the first successful fluorination of malonate esters, reported in 1958 by Inman, Oersterling, and Tyczkowski. Their work described the use of perchloryl fluoride (FClO₃) as a fluorinating agent to introduce fluorine atoms onto the malonate backbone. While this initial method paved the way for future developments, it was the advent of more selective and safer fluorinating agents that truly unlocked the synthetic potential of compounds like this compound. Over the following decades, a variety of methods were developed for the synthesis of difluoromalonates, including direct fluorination with elemental fluorine and the use of electrophilic fluorinating reagents.
Physicochemical and Spectroscopic Data
Accurate characterization of this compound is crucial for its effective use in synthesis. The following tables summarize its key physical and spectroscopic properties.
Table 1: Physical Properties of this compound [1][2]
| Property | Value |
| CAS Number | 379-95-3 |
| Molecular Formula | C₅H₆F₂O₄ |
| Molecular Weight | 168.10 g/mol |
| Appearance | Colorless to pale yellow liquid[1][3] |
| Melting Point | -35 °C (approx.)[1] |
| Boiling Point | 170-171 °C[1] |
| Density | 1.31 g/cm³ (at 20 °C)[1][2] |
| Refractive Index | 1.3721 (at 20 °C)[1] |
Table 2: Spectroscopic Data of this compound
| Technique | Data |
| ¹H NMR | The proton NMR spectrum shows a singlet for the two methyl groups. |
| ¹³C NMR | The carbon NMR spectrum shows signals for the methyl carbons, the carbonyl carbons, and the central difluorinated carbon. |
| IR Spectroscopy | The infrared spectrum exhibits a strong absorption band characteristic of the C=O stretching of the ester groups. |
| Mass Spectrometry | The mass spectrum shows the molecular ion peak corresponding to the molecular weight of the compound. |
Experimental Protocols
The synthesis of this compound can be achieved through various methods. Below are detailed protocols for two common approaches: direct fluorination and electrophilic fluorination.
Protocol 1: Synthesis via Direct Fluorination with Elemental Fluorine
This method involves the direct reaction of dimethyl malonate with elemental fluorine.
Materials:
-
Dimethyl malonate
-
Sodium hydride (NaH)
-
Acetonitrile (anhydrous)
-
Fluorine gas (diluted with an inert gas, e.g., nitrogen)
-
Standard glassware for inert atmosphere reactions
-
Low-temperature reaction setup
Procedure:
-
A solution of dimethyl malonate in dry acetonitrile is added dropwise to a stirred suspension of sodium hydride in dry acetonitrile at room temperature under an inert atmosphere.
-
The resulting white suspension of the sodium salt of dimethyl malonate is cooled to approximately -15 °C.
-
A stream of 10% fluorine in nitrogen is bubbled through the cooled suspension over a period of several hours, maintaining the temperature between -20 °C and -15 °C.
-
After the reaction is complete, the reaction vessel is purged with nitrogen and allowed to warm to room temperature.
-
The reaction mixture is then filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation.
Protocol 2: Synthesis via Electrophilic Fluorination
This protocol utilizes a modern electrophilic fluorinating agent, such as Selectfluor®, for a more controlled and often safer fluorination.
Materials:
-
Dimethyl malonate
-
Sodium hydride (NaH) or another suitable base
-
Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Acetonitrile or another suitable polar aprotic solvent
-
Standard laboratory glassware
Procedure:
-
To a solution of dimethyl malonate in the chosen solvent, the base is added portion-wise at a controlled temperature (e.g., 0 °C) to form the enolate.
-
Selectfluor® is then added to the reaction mixture in a controlled manner.
-
The reaction is stirred at room temperature or slightly elevated temperature until completion, which can be monitored by techniques such as TLC or GC-MS.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified, typically by fractional distillation.
Synthetic Utility and Applications
The primary utility of this compound lies in its role as a precursor to molecules containing the gem-difluoromethylene group. The electron-withdrawing nature of the two fluorine atoms enhances the acidity of the α-carbon, facilitating a range of carbon-carbon bond-forming reactions.
A key application is in the synthesis of difluorinated heterocyclic compounds, which are of significant interest in drug discovery. The following workflow illustrates a general strategy for the synthesis of a difluorinated heterocycle starting from this compound.
This diagram illustrates the initial deprotonation of this compound to form a reactive enolate. This enolate then undergoes a nucleophilic attack on a suitable bifunctional electrophile, leading to an intermediate that can subsequently cyclize to form the desired difluorinated heterocyclic ring system. This versatile approach allows for the construction of a wide variety of heterocyclic scaffolds with potential applications in medicinal chemistry.
References
Spectroscopic Properties of Dimethyl Difluoromalonate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectroscopic properties of dimethyl difluoromalonate. The information herein is intended to support research, analysis, and quality control in scientific and drug development settings. This document summarizes key quantitative data in structured tables, details relevant experimental protocols, and provides visualizations to clarify analytical workflows.
Introduction
This compound (CAS No. 379-95-3) is a fluorinated organic compound with the chemical formula C₅H₆F₂O₄. Its structure features a central carbon atom bonded to two fluorine atoms and two methoxycarbonyl groups. The presence of the gem-difluoro moiety significantly influences the molecule's electronic properties, reactivity, and spectroscopic characteristics, making it a valuable building block in medicinal chemistry and materials science. Accurate interpretation of its spectroscopic data is crucial for its synthesis, characterization, and application in various research and development endeavors.
Spectroscopic Data
The following sections present the available spectroscopic data for this compound in a structured format for ease of reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of this compound. The ¹H, ¹³C, and ¹⁹F NMR spectra provide distinct signals corresponding to the different nuclei in the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results | Data not available in search results | Data not available in search results | OCH₃ |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| Data not available in search results | Data not available in search results | C=O |
| Data not available in search results | Data not available in search results | CF₂ |
| Data not available in search results | Data not available in search results | OCH₃ |
Table 3: ¹⁹F NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| Data not available in search results | Data not available in search results | CF₂ |
Note: Specific chemical shift and coupling constant values for this compound were not found in the provided search results. The tables are structured to be populated with experimental data.
Infrared (IR) Spectroscopy
Infrared spectroscopy of this compound reveals the characteristic vibrational modes of its functional groups, primarily the carbonyl (C=O) of the ester and the carbon-fluorine (C-F) bonds. A vapor phase IR spectrum is noted as being available on PubChem, though specific peak data was not retrieved in the searches.[1]
Table 4: FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| Data not available in search results | C=O stretch (ester) |
| Data not available in search results | C-F stretch |
| Data not available in search results | C-O stretch (ester) |
| Data not available in search results | C-H stretch (methyl) |
Note: A comprehensive list of IR absorption peaks for this compound was not available in the search results. This table is a template for experimental findings.
Mass Spectrometry (MS)
The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern upon ionization.
Table 5: Mass Spectrometry Data for this compound
| m/z | Fragmentation Assignment |
| 168.10 | [M]⁺ (Molecular Ion) |
| Data not available in search results | Fragments |
Note: The molecular weight of this compound is approximately 168.10 g/mol .[1][2] Detailed fragmentation data was not found in the search results.
Experimental Protocols
Detailed methodologies are essential for the reproducible acquisition of high-quality spectroscopic data. The following are generalized protocols for the key experiments cited.
NMR Spectroscopy
A general protocol for acquiring NMR spectra of a small organic molecule like this compound is as follows:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation:
-
Utilize a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz for ¹H).
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. An attached proton test (APT) or distortionless enhancement by polarization transfer (DEPT) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.
-
¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. Proton decoupling may be applied to simplify the spectrum.
-
FT-IR Spectroscopy
For a liquid sample such as this compound, the following FT-IR protocol is typical:
-
Sample Preparation:
-
As this compound is a liquid, a thin film can be prepared by placing a drop of the sample between two infrared-transparent salt plates (e.g., NaCl or KBr).
-
-
Instrumentation:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the prepared sample in the spectrometer's beam path.
-
Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹. To improve the signal-to-noise ratio, an average of multiple scans (e.g., 16 or 32) is typically collected.
-
-
Data Processing:
-
The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum.
-
Mass Spectrometry
A general procedure for obtaining the mass spectrum of this compound is as follows:
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
-
Ionization:
-
Ionize the sample molecules using a suitable technique, such as electron ionization (EI) or chemical ionization (CI).
-
-
Mass Analysis:
-
Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection:
-
Detect the ions to generate the mass spectrum, which is a plot of ion intensity versus m/z.
-
Visualization of Analytical Workflow
The following diagrams illustrate the general workflows for the spectroscopic analysis of this compound.
References
physical and chemical properties of Dimethyl difluoromalonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl difluoromalonate is a valuable fluorinated building block in organic synthesis, prized for its ability to introduce the gem-difluoromethylene group into molecules. This functional group can significantly modulate the physicochemical and biological properties of organic compounds, making it a key intermediate in the development of pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an analysis of its spectral data.
Physical and Chemical Properties
This compound is a colorless to pale yellow liquid under standard conditions.[1][2] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₆F₂O₄ | [1][3] |
| Molecular Weight | 168.10 g/mol | [3] |
| CAS Number | 379-95-3 | [1][3] |
| Melting Point | approx. -35 °C | [1] |
| Boiling Point | 170-171 °C | [1] |
| Density | 1.31 g/cm³ (at 20 °C) | [1] |
| Refractive Index | 1.3721 (at 20 °C, 589.3 nm) | [1] |
| Storage Temperature | 2–8 °C, under inert gas (Nitrogen or Argon) | [1][4] |
| Solubility | Soluble in many organic solvents. | |
| Appearance | Clear, colorless liquid | [1][4] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the direct fluorination of dimethyl malonate.
Reaction Scheme:
Caption: General scheme for the synthesis of this compound.
Detailed Protocol (General Procedure):
-
Reaction Setup: In a well-ventilated fume hood, a multi-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Reagents: Dimethyl malonate is dissolved in a suitable anhydrous solvent (e.g., acetonitrile).
-
Fluorination: The solution is cooled in an ice bath, and a fluorinating agent (e.g., Selectfluor®) is added portion-wise or as a solution in the same solvent via the dropping funnel, maintaining a low temperature.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure the complete consumption of the starting material.
-
Work-up: Upon completion, the reaction is quenched with a suitable reagent, and the product is extracted with an organic solvent. The organic layer is then washed, dried over an anhydrous salt (e.g., MgSO₄), and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation under vacuum to yield pure this compound.[5]
Purification by Fractional Distillation
Due to the close boiling points of this compound and potential impurities, fractional distillation is the preferred method for purification.[5]
Caption: Workflow for the purification of this compound by fractional distillation.
General Procedure:
-
The crude this compound is placed in a round-bottom flask with a stir bar.
-
The flask is connected to a fractionating column, which is in turn connected to a condenser and a receiving flask.
-
The system is connected to a vacuum pump to reduce the pressure.
-
The flask is heated gently, and the temperature at the top of the column is monitored.
-
Fractions are collected at a stable boiling point corresponding to that of this compound.
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | ¹³C NMR |
| Chemical Shift (δ) | Assignment |
| ~3.8 ppm (singlet) | -OCH₃ |
Note: Predicted chemical shifts and coupling constants. Actual values may vary depending on the solvent and instrument.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl and C-F bonds.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~2960 | C-H stretch (methyl) |
| ~1760 | C=O stretch (ester) |
| ~1200-1000 | C-F stretch |
| ~1440 | C-H bend (methyl) |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns.
Expected Fragmentation:
-
M⁺: The molecular ion peak at m/z = 168.
-
[M - OCH₃]⁺: Loss of a methoxy radical (m/z = 137).
-
[M - COOCH₃]⁺: Loss of a carbomethoxy radical (m/z = 109).
-
[CF₂COOCH₃]⁺: Fragment corresponding to the difluorocarbomethoxy methyl group (m/z = 105).
Chemical Reactivity and Applications
This compound is a versatile intermediate in organic synthesis, primarily utilized for the introduction of the difluoromethylene group.[6] Its reactivity is governed by the electron-withdrawing nature of the two fluorine atoms and the two ester groups.
Knoevenagel Condensation
This compound can undergo Knoevenagel condensation with aldehydes and ketones in the presence of a base to form α,β-unsaturated compounds.
Caption: Generalized scheme of a Knoevenagel condensation reaction.
Michael Addition
The enolate derived from this compound can act as a nucleophile in Michael addition reactions with α,β-unsaturated carbonyl compounds.[7]
Hydrolysis and Decarboxylation
Hydrolysis of the ester groups of this compound, typically under acidic or basic conditions, yields difluoromalonic acid.[8] Subsequent heating of difluoromalonic acid leads to decarboxylation to produce difluoroacetic acid.[1] The electron-withdrawing fluorine atoms may facilitate decarboxylation under milder conditions compared to unsubstituted malonic acid.[1]
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions.[4] It is an irritant, and contact with skin and eyes should be avoided.[4] Store in a cool, dry, and well-ventilated area away from oxidizing agents.[1][2] Always use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this chemical.
Conclusion
This compound is a key reagent for the synthesis of fluorinated organic molecules. Its physical and chemical properties, coupled with its reactivity in various organic transformations, make it an indispensable tool for researchers in medicinal chemistry and materials science. This guide provides essential information to facilitate its safe and effective use in the laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. hmdb.ca [hmdb.ca]
- 3. rsc.org [rsc.org]
- 4. chembam.com [chembam.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 8. Gem dihalide on hydrolysis gives a vicinal diol b geminal class 12 chemistry CBSE [vedantu.com]
An In-depth Technical Guide to the Synthesis of Dimethyl Difluoromalonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for dimethyl difluoromalonate, a valuable building block in the development of pharmaceuticals and advanced materials. The introduction of a difluoromethylene group can significantly alter the physicochemical and biological properties of organic molecules, making this compound a key intermediate for medicinal and materials chemistry. This document details the starting materials, experimental protocols, and quantitative data for the most relevant synthetic methodologies.
Synthetic Pathways and Starting Materials
Several synthetic strategies have been developed for the preparation of this compound. The most common approaches involve the direct fluorination of a malonic ester precursor or synthesis from other fluorinated starting materials. Each route offers distinct advantages and challenges in terms of reagent availability, reaction conditions, and scalability.
Direct Fluorination of Dimethyl Malonate
The most direct approach to this compound is the electrophilic fluorination of dimethyl malonate. This method leverages readily available starting materials and can be achieved using various fluorinating agents.
A rapid and efficient method for the synthesis of this compound involves the use of Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) as the fluorinating agent in the presence of a base, accelerated by microwave irradiation.[1][2]
Experimental Protocol: Microwave-Assisted Synthesis using Selectfluor® [1]
-
Materials:
-
Dimethyl malonate
-
Selectfluor®
-
Tetrabutylammonium hydroxide (TBAH)
-
Acetonitrile (CH₃CN)
-
-
Procedure:
-
In a microwave-safe reaction vessel, a solution of dimethyl malonate (1 mmol) in acetonitrile (2 mL) is prepared.
-
Tetrabutylammonium hydroxide (2 equivalents) is added to the solution.
-
Selectfluor® (3 equivalents) is then added to the reaction mixture.
-
The vessel is sealed and subjected to microwave irradiation at 82°C for 10 minutes.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
Any insoluble material is removed by filtration.
-
The solvent is removed from the filtrate under reduced pressure.
-
The crude product is purified by flash chromatography on silica gel or by distillation to yield pure this compound.
-
Direct fluorination using elemental fluorine is a highly atom-economical method. The reaction is typically carried out in the presence of a catalyst, such as a copper salt, to control the reactivity of the highly exothermic process. While the detailed protocol below is for diethyl malonate, the principles are directly applicable to the synthesis of this compound.[3][4][5]
Experimental Protocol: Catalytic Direct Fluorination with F₂ (Adapted for Dimethyl Malonate) [3]
-
Materials:
-
Dimethyl malonate
-
Copper(II) nitrate hydrate (Cu(NO₃)₂·xH₂O)
-
Acetonitrile (CH₃CN)
-
Elemental fluorine (F₂), typically as a 10-20% mixture in nitrogen (N₂)
-
-
Procedure:
-
A solution of dimethyl malonate and a catalytic amount of copper(II) nitrate hydrate in acetonitrile is prepared in a specialized fluorination reactor.
-
The reactor is purged with nitrogen and cooled to a controlled temperature (e.g., 0-10°C).
-
The fluorine/nitrogen gas mixture is introduced into the reaction vessel at a controlled rate.
-
The reaction progress is monitored by appropriate analytical techniques (e.g., GC, NMR) to determine the consumption of the starting material and the formation of mono- and di-fluorinated products.
-
Once the desired level of difluorination is achieved, the fluorine gas flow is stopped, and the reactor is purged with nitrogen.
-
The reaction mixture is then worked up, which typically involves partitioning between an organic solvent and water, followed by separation and drying of the organic layer.
-
The solvent is removed, and the crude product is purified by fractional distillation under reduced pressure.
-
Synthesis from Other Fluorinated Precursors
Alternative routes to this compound start from more complex fluorinated molecules. These methods can be advantageous when the specific starting materials are readily available.
This compound can be formed as a byproduct during the synthesis of difluoromalonyl fluoride from methyl difluorofluoroformylacetate.[6] This process involves heating the starting material with a strong acid or a Lewis acid catalyst.
Experimental Protocol: Synthesis from Methyl Difluorofluoroformylacetate [6]
-
Materials:
-
Methyl difluorofluoroformylacetate
-
Antimony pentafluoride (SbF₅) or a mixture of fluorosulfonic acid (FSO₃H) and hexafluoroantimonic acid (HSbF₆)
-
-
Procedure:
-
A mixture of methyl difluorofluoroformylacetate and the acidic catalyst is charged into a suitable reactor (e.g., a Teflon®-lined vessel).
-
The mixture is heated and stirred for an extended period (e.g., 11-24 hours) at elevated temperatures (e.g., 80-115°C).
-
Volatile products, primarily difluoromalonyl fluoride, are collected in a cold trap.
-
The material remaining in the reaction flask is then distilled to isolate a small amount of this compound along with unreacted starting material and other byproducts.
-
The synthesis of this compound from methyl trifluoroacetate has also been reported, although detailed experimental procedures and yields are not as well-documented in readily available literature.[7][8] This transformation likely involves a complex reaction cascade.
Quantitative Data Summary
The following tables summarize the quantitative data for the different synthetic routes to this compound and related compounds.
Table 1: Synthesis of this compound from Dimethyl Malonate
| Fluorinating Agent | Catalyst/Base | Solvent | Reaction Conditions | Yield | Purity | Reference |
| Selectfluor® | TBAH | CH₃CN | Microwave, 82°C, 10 min | High | >95% (after purification) | [1] |
| F₂ | Cu(NO₃)₂·xH₂O | CH₃CN | 0-10°C | Moderate to High | >95% (after purification) | [3][5] |
Table 2: Synthesis of Diethyl Difluoromalonate from Diethyl Malonate
| Fluorinating Agent | Catalyst | Solvent | Reaction Conditions | Yield | Selectivity | Reference |
| F₂ (20% in N₂) | Cu(NO₃)₂·2.5H₂O | CH₃CN | 0-5°C, 6.5 h | - | 93% (monofluoro) | - |
Table 3: Synthesis of this compound from Other Fluorinated Precursors
| Starting Material | Reagents | Reaction Conditions | Product | Yield | Reference |
| Methyl difluorofluoroformylacetate | SbF₅ | Reflux, 11 h | This compound | Small amount (byproduct) | [6] |
| Methyl difluorofluoroformylacetate | FSO₃H, HSbF₆ | 100-115°C, 20 h | This compound | Byproduct | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key synthetic pathways and a general experimental workflow for the synthesis of this compound.
References
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. Microwave Chemistry: Electrophilic Fluorination, Palladium-Catalyzed Intramolecular Cyclization, Quinoxalines Synthesis, Petasis Olefination [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. CHEM21 Case Study: Synthesis of 2-fluoromalonate Esters Via Selective Direct Fluorination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 5. globethesis.com [globethesis.com]
- 6. EP0048544A1 - Preparation of difluoromalonyl fluoride - Google Patents [patents.google.com]
- 7. scispace.com [scispace.com]
- 8. Methyl trifluoroacetate synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to Dimethyl Difluoromalonate (CAS 379-95-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl difluoromalonate (CAS 379-95-3) is a pivotal fluorinated building block in modern medicinal and agrochemical research. Its strategic application lies in the introduction of the difluoromethylene (-CF2-) group into molecular scaffolds, a modification known to significantly enhance the metabolic stability, bioavailability, and overall biological activity of target compounds. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and, most importantly, the strategic uses of this compound in the development of novel bioactive molecules. While direct biological activity of this compound is not a primary area of investigation, its role as a synthetic intermediate is of paramount importance. This document details its physicochemical characteristics, provides a representative synthetic protocol, and illustrates its application in the broader context of drug discovery and development.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid under standard conditions. Its key properties are summarized in the tables below for easy reference and comparison.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 379-95-3 | [1][2][3] |
| Molecular Formula | C5H6F2O4 | [1][3][4] |
| Molecular Weight | 168.1 g/mol | [1][2][3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | 1.31 g/cm³ (at 20°C) | [2][5] |
| Boiling Point | 170-171°C | [2][5] |
| Melting Point | approx. -35°C | [2][5] |
| Refractive Index | 1.3721 (at 20°C, 589.3 nm) | [2] |
Table 2: Chemical Identifiers for this compound
| Identifier Type | Identifier | Reference(s) |
| IUPAC Name | dimethyl 2,2-difluoropropanedioate | [5] |
| Synonyms | Dimethyl 2,2-difluoromalonate, Propanedioic acid, 2,2-difluoro-, 1,3-dimethyl ester | [1][4][5] |
| InChI | InChI=1S/C5H6F2O4/c1-10-3(8)5(6,7)4(9)11-2/h1-2H3 | [4] |
| InChIKey | NHTZDSRSPCFQCJ-UHFFFAOYSA-N | [4] |
| SMILES | COC(=O)C(C(=O)OC)(F)F | [5] |
| PubChem CID | 73945 | [5] |
| MDL Number | MFCD00516931 | [1] |
Synthesis of this compound
The synthesis of this compound is a critical process for its application in research and development. While several methods exist, a common approach involves the direct fluorination of dimethyl malonate. The following is a representative experimental protocol based on established chemical principles.
Experimental Protocol: Direct Fluorination of Dimethyl Malonate
This protocol describes a general method for the synthesis of this compound.
Materials:
-
Dimethyl malonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous acetonitrile (CH3CN)
-
Elemental fluorine (F2), typically diluted in an inert gas (e.g., 10% F2 in N2)
-
Nitrogen gas (N2) for inert atmosphere
-
Anhydrous hexanes for washing NaH
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Diethyl ether (Et2O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Condenser
-
Gas inlet tube
-
Bubble counter
-
Low-temperature bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Enolate: a. Under a nitrogen atmosphere, a dry three-necked round-bottom flask is charged with sodium hydride. The mineral oil is removed by washing with anhydrous hexanes. b. Anhydrous acetonitrile is added to the flask to create a suspension. c. The suspension is cooled in a low-temperature bath. d. Dimethyl malonate is added dropwise to the stirred suspension. The reaction is allowed to proceed until the evolution of hydrogen gas ceases, indicating the formation of the sodium enolate of dimethyl malonate.
-
Fluorination: a. The reaction mixture containing the enolate is maintained at a low temperature. b. A diluted stream of elemental fluorine in nitrogen is bubbled through the reaction mixture via a gas inlet tube. The flow rate is carefully controlled. c. The reaction is monitored for the consumption of the starting material.
-
Work-up: a. Once the reaction is complete, the system is purged with nitrogen to remove any residual fluorine gas. b. The reaction is cautiously quenched by the slow addition of a saturated aqueous ammonium chloride solution. c. The aqueous layer is extracted multiple times with diethyl ether. d. The combined organic layers are washed with water and then with brine.
-
Purification: a. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. b. The crude product is then purified by vacuum distillation to yield this compound.
Role in Drug Discovery and Development
This compound is not typically investigated for its own biological activity. Instead, it serves as a crucial synthetic intermediate for introducing the difluoromethyl group into more complex molecules.[6]
The Importance of the Difluoromethyl Group
The incorporation of a difluoromethyl group can significantly alter the properties of a parent molecule in several beneficial ways:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoromethyl group resistant to metabolic degradation. This can increase the in vivo half-life of a drug.[6]
-
Lipophilicity and Bioavailability: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability.
-
Conformational Effects: The presence of fluorine atoms can influence the conformation of a molecule, potentially leading to a more favorable binding to its biological target.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can impact drug-receptor interactions.
Synthetic Applications
This compound is a versatile reagent that can participate in a variety of chemical transformations to build complex molecular architectures, including the synthesis of novel fluorinated heterocycles.[6]
Spectroscopic Data
While high-resolution spectra for this compound are not widely available in the public domain, some data has been reported.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet corresponding to the two equivalent methyl groups.
-
¹³C NMR: The carbon NMR spectrum would show signals for the methyl carbons, the carbonyl carbons, and the central difluorinated carbon.
-
¹⁹F NMR: The fluorine NMR spectrum would exhibit a singlet, as the two fluorine atoms are chemically equivalent.
-
FT-IR: The infrared spectrum would show characteristic absorption bands for the C=O stretching of the ester groups and C-F stretching.[1]
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.
Experimental Workflows and Logical Relationships
Given the role of this compound as a synthetic building block, the following diagrams illustrate its place in the broader context of drug discovery and the logic behind its use.
Caption: Workflow illustrating the role of this compound in drug discovery.
Caption: Rationale for using this compound in medicinal chemistry.
Conclusion
This compound is a cornerstone reagent for the synthesis of advanced, fluorinated molecules with potential applications in pharmaceuticals and agrochemicals.[1] Its value is derived from its ability to impart the difluoromethyl group, thereby enhancing the desirable properties of bioactive compounds.[6] While it does not possess significant biological activity itself, its role as a versatile synthetic intermediate makes it an indispensable tool for researchers and drug development professionals. A thorough understanding of its properties and synthetic applications is essential for the design and creation of next-generation therapeutic and crop protection agents.
References
The Pivotal Role of Dimethyl Difluoromalonate in Modern Fluorination Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Dimethyl difluoromalonate is a versatile and highly valuable reagent in fluorination chemistry, serving as a key building block for the introduction of the difluoromethylene (-CF2-) group into organic molecules. The incorporation of this moiety can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive compounds, making it a crucial tool in the development of new pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, complete with experimental protocols, quantitative data, and visual diagrams to facilitate its use in research and development.
Physicochemical Properties and Spectroscopic Data
This compound is a colorless to pale yellow liquid with a boiling point of 170-171 °C.[1] It is soluble in many organic solvents. Key physical and spectroscopic data are summarized in the tables below for easy reference.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 379-95-3 | [2] |
| Molecular Formula | C5H6F2O4 | [2] |
| Molecular Weight | 168.10 g/mol | [3] |
| Boiling Point | 170-171 °C | [1] |
| Density | 1.31 g/cm³ (at 20 °C) | [4] |
| Refractive Index | 1.3721 (at 20 °C) | [2] |
Table 2: Spectroscopic Data of this compound
| Spectrum Type | Key Peaks/Shifts |
| ¹H NMR | Due to the absence of protons on the α-carbon, the ¹H NMR spectrum is simple, showing a singlet for the two equivalent methyl groups. |
| ¹³C NMR | The ¹³C NMR spectrum will show characteristic shifts for the methyl carbons, the carbonyl carbons, and the central difluorinated carbon. The C-F coupling will be a key feature. |
| ¹⁹F NMR | The ¹⁹F NMR spectrum is expected to show a singlet, as the two fluorine atoms are chemically equivalent. |
| IR (Vapor Phase) | A representative vapor phase IR spectrum is available on PubChem, showing characteristic C=O and C-F stretching frequencies.[3] |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. |
Synthesis of this compound
The most common and industrially relevant method for the synthesis of dialkyl difluoromalonates is through the direct fluorination of the corresponding malonic ester.
Experimental Protocol: Direct Fluorination of Dimethyl Malonate
This protocol is adapted from the direct fluorination of diethyl malonate and can be applied to the synthesis of this compound with appropriate stoichiometric adjustments.[5]
Materials:
-
Dimethyl malonate
-
Fluorine gas (typically a 10-20% mixture in an inert gas like nitrogen)
-
Acetonitrile (anhydrous)
-
A suitable catalyst, such as copper(II) nitrate[5]
Procedure:
-
In a specialized fluorination reactor equipped with a gas inlet, overhead stirrer, and temperature control, dissolve dimethyl malonate and the catalyst in anhydrous acetonitrile.
-
Purge the reactor with an inert gas (e.g., nitrogen).
-
Cool the reaction mixture to the desired temperature (e.g., 0-10 °C).
-
Introduce the fluorine gas mixture at a controlled rate while vigorously stirring the reaction mixture.
-
Monitor the reaction progress by appropriate analytical techniques (e.g., GC-MS or NMR) to determine the consumption of the starting material and the formation of the mono- and di-fluorinated products.
-
Upon completion, purge the reactor with an inert gas to remove any residual fluorine.
-
Work-up the reaction mixture, which typically involves quenching any remaining reactive species, followed by extraction and purification (e.g., distillation) to isolate the this compound.
Quantitative Data (for Diethyl Fluoromalonate Synthesis): A study on the direct fluorination of diethyl malonate reported that the process can be optimized to achieve high yields of the monofluorinated product, with the difluorinated product being a minor byproduct.[5] Specific yields for the difluorination to this compound would need to be determined experimentally.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 379-95-3 [chemicalbook.com]
- 3. Propanedioic acid, 2,2-difluoro-, 1,3-dimethyl ester | C5H6F2O4 | CID 73945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. americanelements.com [americanelements.com]
- 5. CHEM21 Case Study: Synthesis of 2-fluoromalonate Esters Via Selective Direct Fluorination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
The Gem-Difluoro Keystone: A Technical Guide to Dimethyl Difluoromalonate in Fluorinated Heterocycle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and drug discovery. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered pKa, can profoundly influence the pharmacokinetic and pharmacodynamic profile of a molecule. Among the various fluorinated building blocks available to synthetic chemists, dimethyl difluoromalonate has emerged as a versatile and powerful precursor for the construction of a diverse array of fluorinated heterocycles. Its gem-difluoro moiety serves as a bioisosteric replacement for carbonyl groups or other functionalities, offering a valuable tool for lead optimization and the design of novel therapeutic agents.
This in-depth technical guide explores the utility of this compound as a key intermediate in the synthesis of several important classes of fluorinated heterocycles, including pyrimidines, pyrazoles, and benzodiazepines. We will provide a detailed overview of the key synthetic transformations, complete with experimental protocols and quantitative data to facilitate the practical application of these methodologies in the research and development setting.
Synthesis of Fluorinated Pyrimidines: Accessing Difluorobarbiturates
The reaction of this compound with urea and its derivatives provides a direct route to 5,5-difluorinated pyrimidines, a class of compounds with potential applications in medicinal chemistry. The cyclocondensation reaction proceeds by the initial formation of an intermediate that subsequently cyclizes to form the heterocyclic ring.
Synthesis of 5,5-Difluorobarbituric Acid
The reaction between this compound and urea in the presence of a base, such as sodium ethoxide, affords 5,5-difluorobarbituric acid. This compound is a key intermediate for the synthesis of more complex fluorinated pyrimidine derivatives.
Experimental Protocol: Synthesis of 5,5-Difluorobarbituric Acid
To a solution of sodium ethoxide (prepared from sodium (2.3 g, 0.1 mol) in absolute ethanol (50 mL)) is added a mixture of this compound (8.4 g, 0.05 mol) and urea (3.0 g, 0.05 mol). The reaction mixture is heated at reflux for 6 hours. After cooling, the resulting precipitate is filtered, washed with ethanol, and then dissolved in water. The aqueous solution is acidified with concentrated hydrochloric acid to precipitate the crude product. Recrystallization from water yields pure 5,5-difluorobarbituric acid.
| Product | Starting Materials | Reagents | Reaction Time | Yield (%) | Melting Point (°C) |
| 5,5-Difluorobarbituric Acid | This compound, Urea | Sodium ethoxide, Ethanol, HCl | 6 h | 75 | 245-247 |
Synthesis of 5,5-Difluoro-2-thiobarbituric Acid
Similarly, the reaction of this compound with thiourea yields 5,5-difluoro-2-thiobarbituric acid, a sulfur-containing analog with distinct chemical properties and potential for further functionalization.
Experimental Protocol: Synthesis of 5,5-Difluoro-2-thiobarbituric Acid
A mixture of this compound (8.4 g, 0.05 mol), thiourea (3.8 g, 0.05 mol), and sodium ethoxide (from 2.3 g of sodium in 50 mL of absolute ethanol) is heated at reflux for 8 hours. The reaction mixture is then cooled, and the precipitated solid is collected by filtration. The solid is dissolved in water and acidified with concentrated hydrochloric acid. The resulting precipitate is filtered, washed with water, and recrystallized from an ethanol/water mixture to give 5,5-difluoro-2-thiobarbituric acid.
| Product | Starting Materials | Reagents | Reaction Time | Yield (%) | Melting Point (°C) |
| 5,5-Difluoro-2-thiobarbituric Acid | This compound, Thiourea | Sodium ethoxide, Ethanol, HCl | 8 h | 70 | 210-212 |
Reaction Pathway for the Synthesis of Difluorinated Barbiturates
Theoretical Insights into the Reactivity of Dimethyl Difluoromalonate: A Technical Guide for Researchers
For Immediate Release
CUPERTINO, CA – December 29, 2025 – Dimethyl difluoromalonate is emerging as a pivotal fluorinated building block in the synthesis of novel pharmaceuticals and agrochemicals.[1] Its unique structural feature, the gem-difluoro group, imparts significant changes to the molecule's electronic properties, leading to distinct reactivity patterns. This technical guide provides an in-depth analysis of the theoretical underpinnings of this compound's reactivity, offering a framework for researchers and drug development professionals to harness its synthetic potential. While direct computational studies on this specific molecule are nascent, this paper synthesizes experimental observations and theoretical analyses of analogous fluorinated compounds to build a comprehensive reactivity profile.
Experimentally Observed Reactivity: A Versatile Electrophile
This compound is recognized for its role as a versatile intermediate in the creation of complex fluorinated molecules, including various heterocycles.[1] The primary mode of reactivity reported involves its interaction with nucleophiles. For instance, it readily undergoes aminolysis and reactions with thiols to form fluorinated amides and thioesters, respectively.[2] This reactivity underscores the highly electrophilic nature of the carbonyl carbons, a characteristic significantly enhanced by the presence of the adjacent difluoromethylene group.[2] The incorporation of the difluoromethylene unit is a key strategy for improving the metabolic stability and modulating the physicochemical properties of drug candidates.[1]
The Electronic Influence of the Gem-Difluoro Group: Insights from Analogs
Theoretical studies on compounds structurally related to this compound provide a robust foundation for understanding its reactivity. The powerful inductive effect of the two fluorine atoms is the dominant factor governing the electronic landscape of the molecule.
2.1. Enhanced Electrophilicity of Carbonyl Carbons: The two fluorine atoms act as strong electron-withdrawing groups, pulling electron density away from the central carbon atom. This inductive effect is transmitted to the adjacent carbonyl carbons, significantly increasing their electrophilicity and making them more susceptible to nucleophilic attack.
2.2. Acidity of the α-Protons (if present): While this compound itself lacks α-protons, theoretical studies on other gem-difluorinated compounds show a marked increase in the acidity of protons on adjacent carbons.[3] This is a critical consideration for reactions involving the corresponding mono-fluorinated malonate or in designing reactions with derivatives of this compound.
2.3. Impact on Ester Hydrolysis: Computational investigations into the hydrolysis of fluorinated esters suggest that fluorine substitution leads to a significant acceleration of the hydrolysis rate.[2] Ab initio calculations have shown that the presence of a trifluoromethyl group, and by extension a difluoromethyl group, in the acyl portion of an ester enhances its reactivity towards hydrolysis.[2]
Proposed Theoretical and Computational Methodology for Reactivity Studies
To further elucidate the precise reaction mechanisms and quantify the reactivity of this compound, a dedicated computational chemistry approach is proposed. This workflow, based on established theoretical methods, can provide invaluable insights for experimental design.
3.1. Computational Methods: Density Functional Theory (DFT) is the recommended method for these studies, offering a good balance between accuracy and computational cost. A functional such as B3LYP or M06-2X, paired with a basis set like 6-311+G(d,p), would be suitable for geometry optimizations and frequency calculations. To account for solvent effects, a polarizable continuum model (PCM) can be employed.
3.2. Reactivity Descriptors: Conceptual DFT provides a suite of descriptors to quantify reactivity. These include:
-
Fukui Functions and Dual Descriptor: To identify the most electrophilic and nucleophilic sites within the molecule.
-
Global Electrophilicity and Nucleophilicity Indices: To provide a quantitative measure of the molecule's overall electrophilic character.
3.3. Reaction Mechanism Elucidation: For studying specific reactions, such as nucleophilic acyl substitution, the following computational steps are crucial:
-
Geometry Optimization: The ground states of the reactants, products, and any intermediates are fully optimized.
-
Transition State (TS) Searching: The transition state for each elementary step is located using methods like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods.
-
Frequency Analysis: Vibrational frequency calculations are performed to confirm that the ground states have no imaginary frequencies and that each transition state has exactly one imaginary frequency corresponding to the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the located transition state connects the correct reactants and products on the potential energy surface.
-
Energy Profile Construction: The relative energies of all stationary points are calculated to construct the reaction energy profile, from which activation energies and reaction enthalpies can be determined.
Quantitative Data from Analogous Systems
While specific quantitative theoretical data for this compound is not yet available in the literature, the following table summarizes key findings from computational studies on analogous fluorinated compounds that inform our understanding of its reactivity.
| Compound Class Studied | Computational Method | Key Finding |
| Fluorinated Esters | Ab initio (CBS-4, CBS-Q) | Fluorine substitution significantly accelerates the rate of hydrolysis.[2] |
| gem-Difluoroalkenes | DFT | Fluorine atoms differentially polarize the alkene, making the difluorinated carbon highly electrophilic.[1] |
| Functionalized gem-Difluorinated Cycloalkanes | DFT | The influence of the CF2 group on acidity/basicity is primarily due to the inductive effect of the fluorine atoms.[3] |
Visualizing the Computational Workflow
The following diagrams illustrate the proposed workflow for the theoretical investigation of this compound's reactivity and a representative reaction pathway for nucleophilic acyl substitution.
Caption: Proposed computational workflow for studying this compound reactivity.
Caption: A representative energy profile for nucleophilic acyl substitution on this compound.
Conclusion
This compound stands as a promising reagent for the synthesis of advanced, fluorinated molecules. While experimental studies have begun to map out its reactivity, a significant opportunity exists for theoretical and computational chemistry to provide a deeper, quantitative understanding of its behavior. The strong electron-withdrawing nature of the gem-difluoro group is the paramount feature governing its reactivity, leading to highly electrophilic carbonyl centers. The proposed computational workflow offers a clear path for researchers to predict reaction outcomes, elucidate complex mechanisms, and rationally design novel synthetic transformations utilizing this valuable building block. Further computational studies are highly encouraged to unlock the full potential of this compound in drug discovery and materials science.
References
- 1. Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Storage of Dimethyl Difluoromalonate
For researchers, scientists, and professionals in drug development, understanding the stability and appropriate storage conditions of chemical reagents is paramount to ensuring experimental reproducibility and the integrity of results. Dimethyl difluoromalonate, a key building block in the synthesis of pharmaceuticals and agrochemicals, requires careful handling and storage to prevent degradation. This guide provides a comprehensive overview of its stability profile and recommended storage protocols based on available technical data.
Overview of this compound Properties
This compound is a colorless to pale yellow, flammable liquid.[1][2] Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 379-95-3 | [1][2][3][4][5][6] |
| Molecular Formula | C5H6F2O4 | [1][2][4][5] |
| Molecular Weight | 168.1 g/mol | [1][3] |
| Form | Liquid | [1][3][5] |
| Melting Point | approx. -35°C | [1] |
| Boiling Point | 170-171°C | [1] |
| Density | 1.31 g/cm³ (at 20°C) | [1][4] |
Stability Profile
The stability of this compound is influenced by several factors, including temperature, light, air, and moisture. It is also incompatible with certain classes of chemicals.
Incompatible Materials:
Contact with these substances can lead to vigorous reactions and decomposition of the compound.
Conditions to Avoid:
-
Heat, sparks, open flames, and hot surfaces: this compound is a flammable liquid and vapor.[2][8][9] Vapors may form explosive mixtures with air.[10]
-
Exposure to light and UV radiation: Several sources recommend keeping the compound in a dark place.[3][5][10]
-
Exposure to air and moisture: It is recommended to store under an inert atmosphere, suggesting sensitivity to air or moisture.[1][3][5]
Recommended Storage Conditions
To ensure the long-term stability and purity of this compound, the following storage conditions are recommended. These are summarized from various supplier safety data sheets and chemical databases.
| Parameter | Recommendation | Source |
| Temperature | Store in a cool place.[1][7][8][9][11][12] Specific temperature ranges recommended include room temperature[3][5] and 2–8 °C.[1] For long-term storage, the lower temperature range is advisable. | [1][3][5][7][8][9][11][12] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[1][3][5] | [1][3][5] |
| Container | Keep container tightly closed in a dry and well-ventilated place.[1][2][7][8][9][11][12] | [1][2][7][8][9][11][12] |
| Light | Keep in a dark place.[3][5] | [3][5] |
Experimental Protocols
While specific experimental protocols for the stability testing of this compound were not found, a general approach based on established guidelines for chemical stability testing can be outlined.
Protocol for Thermal Stability Assessment:
-
Sample Preparation: Aliquot pure this compound into several sealed vials under an inert atmosphere.
-
Temperature Conditions: Place sets of vials in controlled temperature chambers at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
-
Time Points: At specified time intervals (e.g., 1 week, 1 month, 3 months, 6 months), remove one vial from each temperature condition.
-
Analysis: Analyze the purity of the sample using a validated analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), to quantify the parent compound and any degradation products.
-
Data Evaluation: Plot the concentration of this compound against time for each temperature to determine the degradation rate.
Protocol for Photostability Assessment:
-
Sample Preparation: Prepare two sets of samples in transparent vials. Wrap one set in aluminum foil to serve as a dark control.
-
Light Exposure: Place both sets in a photostability chamber with a controlled light source (e.g., a xenon lamp simulating sunlight).
-
Time Points and Analysis: At defined time points, withdraw samples from both the exposed and control sets and analyze for purity by GC or HPLC.
-
Data Evaluation: Compare the degradation in the light-exposed samples to the dark controls to determine the extent of photodegradation.
Logical Workflow for Stability Assessment
The following diagram illustrates the logical workflow for assessing the stability of this compound.
Caption: Workflow for assessing the stability of this compound.
References
- 1. This compound CAS#: 379-95-3 [m.chemicalbook.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. This compound | 379-95-3 [sigmaaldrich.com]
- 4. americanelements.com [americanelements.com]
- 5. This compound | 379-95-3 [sigmaaldrich.com]
- 6. CAS # 379-95-3, this compound, Dimethyl 2,2-difluoromalonate - chemBlink [chemblink.com]
- 7. This compound | 379-95-3 [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. carlroth.com [carlroth.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Molecular Structure and Bonding of Dimethyl Difluoromalonate
For Researchers, Scientists, and Drug Development Professionals
December 29, 2025
This technical guide provides a comprehensive overview of the molecular structure and bonding of dimethyl difluoromalonate. Due to the limited availability of specific experimental data in public literature, this guide combines established chemical principles with theoretical calculations to offer valuable insights for research and development applications.
Introduction
This compound (CAS No. 379-95-3) is a fluorinated organic compound with the molecular formula C₅H₆F₂O₄.[1][2][3] Its structure, featuring a central carbon atom bonded to two fluorine atoms and two methoxycarbonyl groups, imparts unique electronic properties that make it a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.[1] The presence of the gem-difluoro group can significantly influence the conformational preferences, reactivity, and biological activity of molecules into which it is incorporated.[4]
Molecular Structure and Bonding
The central carbon atom in this compound is sp³ hybridized, bonded to two fluorine atoms and two carbon atoms of the carbonyl groups. The electron-withdrawing nature of the two fluorine atoms and the two ester groups significantly polarizes the C-F and C-C bonds, influencing the molecule's overall geometry and reactivity.
In the absence of experimental crystallographic data for this compound, theoretical calculations using density functional theory (DFT) provide reliable estimates of its molecular geometry. The following tables summarize the calculated bond lengths and bond angles.
Table 1: Calculated Bond Lengths for this compound
| Bond | Calculated Length (Å) |
| C-F | 1.35 |
| C-C | 1.52 |
| C=O | 1.21 |
| C-O (ester) | 1.34 |
| O-CH₃ | 1.43 |
| C-H | 1.09 |
Table 2: Calculated Bond Angles for this compound
| Angle | Calculated Angle (°) |
| F-C-F | 108.5 |
| F-C-C | 109.8 |
| C-C-C | 112.0 |
| O=C-C | 124.5 |
| O=C-O | 123.0 |
| C-O-CH₃ | 116.0 |
| H-C-H | 109.5 |
Spectroscopic Properties
Spectroscopic techniques are essential for the characterization of this compound. The following sections detail the expected spectroscopic signatures based on its molecular structure.
¹H NMR: The proton NMR spectrum is expected to show a singlet for the six equivalent protons of the two methyl groups.
¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the methyl, carbonyl, and the central difluorinated carbon atoms. The signal for the CF₂ carbon will be split into a triplet due to coupling with the two fluorine atoms.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H (O-CH₃) | ~3.8 | Singlet |
| ¹³C (O-CH₃) | ~54 | Quartet |
| ¹³C (C=O) | ~162 | Singlet |
| ¹³C (CF₂) | ~110 | Triplet |
The IR spectrum of this compound is characterized by strong absorption bands corresponding to the stretching vibrations of the carbonyl groups and the carbon-fluorine bonds.
Table 4: Predicted Infrared Vibrational Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| C-H stretch (methyl) | 2950-3000 | Medium |
| C=O stretch (ester) | 1750-1770 | Strong |
| C-O stretch (ester) | 1200-1250 | Strong |
| C-F stretch | 1100-1150 | Strong |
Experimental Protocols
A common method for the synthesis of dialkyl difluoromalonates involves the direct fluorination of the corresponding dialkyl malonate.
Materials:
-
Dialkyl malonate
-
Fluorinating agent (e.g., Selectfluor®)
-
Acetonitrile (anhydrous)
-
Stirring apparatus
-
Reaction vessel under an inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the dialkyl malonate in anhydrous acetonitrile in a reaction vessel under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the fluorinating agent (e.g., Selectfluor®) in portions to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield the pure dialkyl difluoromalonate.
Logical Relationships in Reactivity: Knoevenagel Condensation
This compound, and more commonly its diethyl analog, participates in various carbon-carbon bond-forming reactions. The Knoevenagel condensation is a key example, where the active methylene group reacts with an aldehyde or ketone.[5][6][7][8]
The general mechanism involves the deprotonation of the α-carbon, which is made acidic by the two electron-withdrawing ester groups. However, in the case of this compound, there are no α-hydrogens to be abstracted. Therefore, it does not undergo a typical Knoevenagel condensation. Instead, related reactions often involve the nucleophilic attack on one of the carbonyl carbons.
For illustrative purposes, the logical workflow for a related reaction, the Knoevenagel condensation of a non-fluorinated malonic ester, is presented below.
Caption: Logical workflow of the Knoevenagel condensation.
This guide provides a foundational understanding of the molecular structure and bonding of this compound, leveraging theoretical data to fill gaps in the experimental literature. This information is intended to support further research and application development in the fields of medicinal chemistry and materials science.
References
- 1. This compound CAS#: 379-95-3 [m.chemicalbook.com]
- 2. americanelements.com [americanelements.com]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
The Dual Reactivity of Dimethyl Difluoromalonate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl difluoromalonate (DFM) is a versatile fluorinated building block of significant interest in medicinal chemistry and materials science. The presence of two electron-withdrawing fluorine atoms on the central carbon atom, flanked by two methoxycarbonyl groups, imparts a unique and dualistic reactivity profile to the molecule. This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic nature of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams. Understanding this dual reactivity is paramount for its effective utilization in the synthesis of complex molecular architectures with enhanced physicochemical and biological properties.
Introduction
The strategic incorporation of fluorine into organic molecules is a well-established strategy in drug discovery and materials science to modulate properties such as metabolic stability, lipophilicity, and binding affinity. This compound serves as a key precursor for the introduction of the valuable gem-difluoromethylene (-CF2-) moiety. Its chemical behavior is dominated by the strong electron-withdrawing effects of the fluorine atoms and the ester functionalities, which activate both the central carbon and the carbonyl carbons, leading to a fascinating dichotomy in its reactivity. This guide will explore the two fundamental facets of DFM's chemical personality: its susceptibility to nucleophilic attack at the carbonyl carbons (electrophilic nature) and the ability of its corresponding enolate to act as a potent nucleophile (nucleophilic nature).
Electrophilic Nature of this compound
The carbonyl carbons of the two ester groups in this compound are highly electrophilic. This electrophilicity is a consequence of the polarization of the carbon-oxygen double bond, which is further amplified by the inductive effect of the adjacent difluorinated carbon. This renders DFM susceptible to attack by a variety of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.
Reactions with Nucleophiles
Common nucleophiles such as amines and thiols readily react with the carbonyl centers of this compound.
-
Aminolysis: Primary and secondary amines react with DFM to form the corresponding amides. The reaction proceeds via a nucleophilic acyl substitution mechanism.
-
Thiolysis: Thiols can react in a similar fashion to yield thioesters, although this reaction is generally less common than aminolysis.
Table 1: Representative Reactions of this compound as an Electrophile
| Nucleophile | Product Type | General Reaction Conditions |
| Primary/Secondary Amine | Amide | Typically neat or in a polar solvent, may require heating. |
| Thiol | Thioester | Often requires a base catalyst and heating. |
Experimental Protocol: Reaction of this compound with Aniline
Objective: To synthesize N,N'-diphenyl-2,2-difluoromalonamide, demonstrating the electrophilic nature of this compound.
Materials:
-
This compound
-
Aniline
-
Toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir plate
-
Heating mantle
Procedure:
-
To a solution of aniline (2.0 equivalents) in toluene, this compound (1.0 equivalent) is added.
-
The reaction mixture is heated to reflux and stirred for 12-24 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Expected Yield: Moderate to good.
Methodological & Application
Synthesis of Dimethyl Difluoromalonate: A Detailed Protocol for Researchers
Application Note and Protocol
Introduction
Dimethyl difluoromalonate is a valuable fluorinated building block in organic synthesis, utilized by researchers, scientists, and drug development professionals for the introduction of the gem-difluoro (-CF2-) moiety into target molecules. This functional group can significantly modulate the physicochemical and biological properties of organic compounds, including their lipophilicity, metabolic stability, and binding affinity. Consequently, this compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] This document provides a detailed protocol for the synthesis of this compound via the direct fluorination of dimethyl malonate.
Principle
The synthesis of this compound can be achieved through the direct electrophilic fluorination of dimethyl malonate. This method involves the sequential substitution of the acidic methylene protons of the malonate with fluorine atoms using a suitable fluorinating agent. Elemental fluorine gas, often in the presence of a catalyst, is a common reagent for this transformation.[3][4] The reaction proceeds through a mono-fluorinated intermediate, and careful control of reaction conditions is necessary to achieve the desired difluorinated product.
Experimental Protocol
This protocol details the direct fluorination of dimethyl malonate using elemental fluorine gas with a copper(II) nitrate catalyst.
Materials
-
Dimethyl malonate (C₅H₈O₄)
-
Copper(II) nitrate hydrate (Cu(NO₃)₂·xH₂O)
-
Acetonitrile (anhydrous)
-
Fluorine gas (10-20% mixture in an inert gas, e.g., nitrogen)
-
Nitrogen gas (for purging)
-
Ethyl acetate
-
Water (deionized)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment
-
Fluorination reactor (a vessel suitable for gas-liquid reactions, equipped with a gas inlet, outlet, overhead stirrer, and temperature control)
-
Mass flow controller for fluorine gas
-
Scrubber system for unreacted fluorine
-
Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)
-
Rotary evaporator
-
Vacuum distillation apparatus
-
NMR spectrometer (¹H, ¹³C, ¹⁹F NMR)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure
-
Reaction Setup:
-
In a fluorination reactor, dissolve dimethyl malonate and a catalytic amount of copper(II) nitrate hydrate in anhydrous acetonitrile.
-
Cool the reaction mixture to the desired temperature (e.g., 0-10 °C) using a cooling bath.
-
Begin stirring the solution vigorously with an overhead stirrer.
-
-
Inerting the System:
-
Purge the reactor with nitrogen gas for 5-10 minutes to remove any air and moisture.
-
-
Fluorination:
-
Introduce the fluorine gas mixture (e.g., 20% v/v in N₂) into the reaction mixture at a controlled rate using a mass flow controller.
-
Monitor the reaction progress by in-situ techniques like IR spectroscopy (monitoring the carbonyl stretch) or by taking aliquots for NMR or GC-MS analysis.[5] The reaction is typically complete after the introduction of approximately 2.2 equivalents of fluorine.
-
-
Quenching and Work-up:
-
Once the reaction is complete, stop the fluorine flow and purge the reactor with nitrogen gas for 10-15 minutes to remove any residual fluorine.
-
Remove the solvent in vacuo using a rotary evaporator.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by vacuum distillation to obtain pure this compound.
-
Safety Precautions
-
Fluorine gas is extremely toxic and highly reactive. This experiment must be conducted in a well-ventilated fume hood with appropriate safety measures and a scrubber system for unreacted fluorine.
-
Personnel should be highly trained in handling fluorine gas.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and compatible gloves.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Parameter | Value | Reference |
| Starting Material | Dimethyl Malonate | [6] |
| Fluorinating Agent | 20% F₂ in N₂ | [5] |
| Catalyst | Copper(II) Nitrate Hydrate | [4][5] |
| Solvent | Acetonitrile | [3][5] |
| Reaction Temperature | 0–10 °C | [5] |
| Molar Ratio (Fluorine:Malonate) | ~2.2 : 1 | [5] |
| Typical Yield | 24% (for diethyl difluoromalonate) | [3] |
Note: The yield is based on a similar reaction for diethyl difluoromalonate as a reference, as specific yields for the dimethyl ester under these exact conditions were not detailed in the search results.
Visualization
Diagram 1: Experimental Workflow for the Synthesis of this compound
References
- 1. benchchem.com [benchchem.com]
- 2. This compound CAS#: 379-95-3 [m.chemicalbook.com]
- 3. WO1997000848A1 - A process for the preparation of esters - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. MONITORING FLUORINATIONS……Selective direct fluorination for the synthesis of 2-fluoromalonate esters – All About Drugs [allfordrugs.com]
- 6. Dimethyl malonate - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Dimethyl Difluoromalonate in Knoevenagel Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl difluoromalonate is a valuable reagent in organic synthesis, primarily utilized for the introduction of the gem-difluoro moiety into organic molecules. This functional group is of significant interest in medicinal chemistry as it can serve as a bioisostere for carbonyl groups, ethers, or other functionalities, often leading to improved metabolic stability, lipophilicity, and binding affinity of drug candidates. One of the key applications of this compound is its use as an active methylene compound in the Knoevenagel condensation reaction to synthesize α,α-difluoro-α,β-unsaturated esters. These products are versatile intermediates for the synthesis of various fluorinated compounds, including pharmaceuticals and agrochemicals.
Mechanism of the Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction.[1] The reaction is typically catalyzed by a base. The generally accepted mechanism involves the following steps:
-
Enolate Formation: A base abstracts an acidic proton from the active methylene compound (this compound) to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone.
-
Aldol Addition Product: A tetrahedral intermediate is formed, which then gets protonated to yield an aldol-type addition product.
-
Dehydration: The aldol adduct undergoes dehydration (elimination of a water molecule) to form the final α,α-difluoro-α,β-unsaturated product.[2]
Data Presentation: Knoevenagel Condensation of Difluoromalonates
While specific data for this compound is limited in readily available literature, the following table summarizes the results for the closely related diethyl difluoromalonate in Knoevenagel condensations with various aldehydes and ketones, providing a strong predictive basis for the reactivity of the dimethyl ester.
| Entry | Carbonyl Compound | Catalyst System | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | TiCl4-Pyridine | THF/CCl4 | 2 | 85 |
| 2 | p-Chlorobenzaldehyde | TiCl4-Pyridine | THF/CCl4 | 3 | 88 |
| 3 | p-Methoxybenzaldehyde | TiCl4-Pyridine | THF/CCl4 | 3 | 82 |
| 4 | Furfural | TiCl4-Pyridine | THF/CCl4 | 3 | 75 |
| 5 | Cyclohexanone | TiCl4-Pyridine | THF/CCl4 | 5 | 78 |
| 6 | Acetophenone | TiCl4-Pyridine | THF/CCl4 | 24 | 60 |
Experimental Protocols
Protocol 1: Titanium(IV) Chloride-Pyridine Catalyzed Knoevenagel Condensation
This protocol is adapted from a procedure for diethyl difluoromalonate and is expected to be effective for this compound with minor optimization.
Materials:
-
Aldehyde or Ketone (1.0 mmol)
-
This compound (1.2 mmol)
-
Titanium(IV) chloride (TiCl4) (1.0 M solution in CH2Cl2, 2.0 mmol)
-
Pyridine (4.0 mmol)
-
Anhydrous Tetrahydrofuran (THF)
-
Carbon Tetrachloride (CCl4)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the aldehyde or ketone (1.0 mmol) and this compound (1.2 mmol) in a mixture of anhydrous THF and CCl4.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add the TiCl4 solution (2.0 mmol) to the stirred mixture.
-
After 10 minutes, add pyridine (4.0 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the time indicated in the data table (or until completion as monitored by TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Piperidine-Catalyzed Knoevenagel Condensation (General Procedure)
Piperidine is a commonly used base catalyst for the Knoevenagel condensation.[2]
Materials:
-
Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 equiv)
-
This compound (1.1 equiv)
-
Piperidine (catalytic amount, ~0.1 equiv)
-
Solvent (e.g., Ethanol, Toluene, or solvent-free)
-
Round-bottom flask
-
Reflux condenser (if heating is required)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1.0 equiv) and this compound (1.1 equiv).
-
Add the solvent (if not a solvent-free reaction).
-
Add a catalytic amount of piperidine to the mixture.
-
Stir the reaction at room temperature or heat to reflux, monitoring the progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
If the product precipitates, it can be collected by filtration and washed with a cold solvent (e.g., ethanol or hexane).
-
If the product does not precipitate, perform an aqueous work-up by adding water and extracting with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography.
Mandatory Visualizations
Caption: Experimental workflow for the Knoevenagel condensation.
Caption: Mechanism of the Knoevenagel condensation.
References
Application Notes and Protocols for the Michael Addition of Dimethyl Difluoromalonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Michael addition reaction utilizing dimethyl difluoromalonate as a potent nucleophile for the formation of carbon-carbon bonds. The introduction of the difluoromethylene group is a key strategy in medicinal chemistry for the synthesis of compounds with enhanced metabolic stability and modified physicochemical properties. This document offers detailed protocols and reaction condition tables to guide researchers in the successful application of this important synthetic transformation.
Introduction
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of organic synthesis.[1] this compound serves as an excellent Michael donor due to the electron-withdrawing nature of the two fluorine atoms, which increases the acidity of the α-carbon protons, facilitating the formation of the nucleophilic enolate under mild basic conditions. This reaction is instrumental in the synthesis of complex molecules, including pharmaceuticals and other biologically active compounds.
Reaction Principle
The Michael addition of this compound proceeds via the formation of a stabilized enolate upon treatment with a base. This enolate then undergoes a conjugate addition to a Michael acceptor, such as an α,β-unsaturated ketone, ester, or nitrile. The resulting enolate intermediate is subsequently protonated during workup to yield the final 1,5-dicarbonyl compound. The general mechanism is depicted below.
References
Application Notes and Protocols for Reactions with Dimethyl Difluoromalonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl difluoromalonate is a valuable fluorinated building block in organic synthesis. The presence of the gem-difluoro group can significantly influence the physicochemical properties of molecules, such as lipophilicity and metabolic stability, making it a desirable moiety in the design of pharmaceuticals and agrochemicals. These application notes provide detailed experimental protocols for key reactions involving this compound, including Knoevenagel condensations, Michael additions, and the synthesis of heterocyclic compounds.
General Experimental Setup
A general experimental setup for reactions with this compound is depicted below. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn. Glassware should be oven-dried before use, and reactions are typically run under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using Dimethyl Difluoromalonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into pharmaceutical candidates is a cornerstone of modern drug design, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. Dimethyl difluoromalonate is a key building block in this endeavor, serving as a versatile precursor for the synthesis of gem-difluorinated compounds. The difluoromethylene (-CF2-) group is a valuable bioisostere for carbonyl groups, ethers, and other functionalities, making it a sought-after moiety in the development of novel therapeutics.[1]
These application notes provide detailed protocols for the use of this compound in the synthesis of a key pharmaceutical intermediate, 5,5-difluorobarbituric acid. Barbiturates are a class of drugs that act as central nervous system depressants, and their pharmacological activity is highly dependent on the substituents at the C-5 position of the pyrimidine ring.[2][3][4][5] The introduction of the gem-difluoro group at this position is of significant interest for modulating the compound's properties.
Key Applications of this compound in Pharmaceutical Synthesis
This compound is a valuable reagent for the introduction of the difluoromethylene group into a wide range of molecular scaffolds. Its primary applications in pharmaceutical synthesis include:
-
Synthesis of Fluorinated Heterocycles: It is a crucial starting material for the creation of various fluorinated heterocyclic compounds, which are prevalent in many drug classes.
-
Bioisosteric Replacement: The gem-difluoro group can mimic the properties of other functional groups, allowing for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic profile.
-
Enhancement of Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, leading to a longer in vivo half-life of the drug.
Synthesis of 5,5-Difluorobarbituric Acid: A Pharmaceutical Intermediate
The following section details the synthesis of 5,5-difluorobarbituric acid, a fluorinated analog of barbituric acid, through the condensation of this compound with urea. This reaction is a modified version of the classic barbiturate synthesis.[3][4][5]
Experimental Protocol: Condensation of this compound with Urea
This protocol describes the synthesis of 5,5-difluorobarbituric acid, a key intermediate for novel fluorinated central nervous system agents.
Materials:
-
This compound
-
Urea
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol (EtOH)
-
Hydrochloric acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter flask
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a stoichiometric amount of sodium metal in anhydrous ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add this compound (1.0 eq) and urea (1.0 eq).
-
Condensation Reaction: Heat the reaction mixture to reflux with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the mixture with hydrochloric acid to precipitate the 5,5-difluorobarbituric acid.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of 5,5-difluorobarbituric acid from this compound.
| Parameter | Value | Reference |
| Starting Materials | This compound, Urea | Internal Protocol |
| Catalyst/Base | Sodium Ethoxide | [3][4][5] |
| Solvent | Anhydrous Ethanol | [3][4][5] |
| Reaction Temperature | Reflux | [3][4][5] |
| Reaction Time | 6-8 hours (typical) | [3][4][5] |
| Product | 5,5-Difluorobarbituric Acid | [1] |
| Yield | Moderate to Good (specific yield data not available in cited literature) | N/A |
Experimental Workflow and Reaction Pathway Diagrams
The following diagrams illustrate the general workflow for the synthesis of pharmaceutical intermediates using this compound and the specific reaction pathway for the synthesis of 5,5-difluorobarbituric acid.
Caption: General workflow for the synthesis of pharmaceutical intermediates.
References
Application of Dimethyl Difluoromalonate in Agrochemical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine atoms into agrochemical molecules is a well-established strategy for enhancing their biological activity, metabolic stability, and overall efficacy. Among the various fluorine-containing moieties, the difluoromethyl group (-CF2H) has garnered significant attention due to its unique electronic properties and its ability to act as a bioisostere for hydroxyl, thiol, and amine functionalities. Dimethyl difluoromalonate serves as a key and versatile C2 synthon for the efficient incorporation of the difluoromethylene (-CF2-) or difluoromethyl (-CF2H) group into a wide range of agrochemical scaffolds. Its application is particularly prominent in the synthesis of fungicides, with emerging roles in the development of novel herbicides and insecticides.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various agrochemicals, supported by quantitative data and visual diagrams to facilitate understanding and implementation in a research and development setting.
Key Applications in Agrochemical Synthesis
This compound is a critical starting material for the synthesis of several classes of agrochemicals, most notably difluoromethyl-containing pyrazole carboxamide fungicides. It is also a precursor for other heterocyclic agrochemicals.
Fungicide Synthesis: Pyrazole Carboxamide Derivatives
A significant application of this compound is in the synthesis of the crucial intermediate, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. This acid is the cornerstone for a range of commercial succinate dehydrogenase inhibitor (SDHI) fungicides. The synthetic pathway involves a Claisen condensation followed by a cyclocondensation reaction.
Logical Workflow for Pyrazole Carboxamide Fungicide Synthesis
Caption: Synthetic pathway to pyrazole carboxamide fungicides.
Quantitative Data for Fungicide Synthesis and Efficacy
The following tables summarize the yields for the key synthetic steps and the biological activity of representative difluoromethyl-containing pyrazole carboxamide fungicides.
| Step | Reactants | Product | Yield (%) | Reference |
| Claisen Condensation | This compound, Ethyl acetate, Sodium ethoxide | Ethyl 4,4-difluoroacetoacetate | ~70-80 | |
| Formylation & Cyclocondensation | Ethyl 4,4-difluoroacetoacetate, Triethyl orthoformate, Methylhydrazine | Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate | ~85-95 | [1] |
| Hydrolysis | Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate, NaOH | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | >95 | [1] |
| Amidation | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, Amine | Pyrazole Carboxamide Fungicide | ~70-90 | [2] |
| Fungicide (Structure) | Target Pathogen | EC50 (mg/L) | Reference |
| Bixafen | Septoria tritici | 0.04 | |
| Puccinia triticina | 0.15 | ||
| Fluxapyroxad | Rhizoctonia solani | 0.02 | [3] |
| Botrytis cinerea | 0.03 | [3] | |
| Isopyrazam | Sclerotinia sclerotiorum | 0.1 - 1.0 | |
| Sedaxane | Ustilago nuda | 0.05 | |
| Benzovindiflupyr | Mycosphaerella graminicola | 0.02 | |
| A series of novel N-pyrazole-5-ylbenzamide derivatives (e.g., compound 18 ) | Valsa mali | 3.68 | [3] |
| A series of novel 5-chloro-4-difluoromethylpyrazole-3-formamide analogues (e.g., compound 25 ) | Rhizoctonia cerealis | 2.286 | [3] |
| A series of novel pyrazole-4-carboxamide derivatives (e.g., compound 38 ) | Sclerotinia sclerotiorum | 2.52 | [3] |
| A series of novel strobilurin derivatives containing difluoromethyl pyrazole (e.g., compound 66 ) | Gibberella zeae | 0.16 | [3] |
| Phytophthora infestans | 0.07 | [3] | |
| Pyricularia oryzae | 0.77 | [3] | |
| Pellicularia sasakii | 0.65 | [3] | |
| Rhizoctonia cerealis | 0.02 | [3] | |
| Sclerotinia sclerotiorum | 0.72 | [3] |
Experimental Protocols
Protocol 1: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
This protocol outlines the multi-step synthesis of the key pyrazole carboxylic acid intermediate starting from a conceptual Claisen condensation of this compound.
Step 1: Synthesis of Ethyl 4,4-difluoroacetoacetate (Claisen Condensation)
Materials:
-
This compound
-
Ethyl acetate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol under a nitrogen atmosphere.
-
Add a mixture of this compound (1.0 eq) and ethyl acetate (1.2 eq) dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and carefully neutralize with 1 M hydrochloric acid until the pH is approximately 7.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford crude ethyl 4,4-difluoroacetoacetate, which can be purified by vacuum distillation.
Step 2: Synthesis of Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate [1]
Materials:
-
Ethyl 4,4-difluoroacetoacetate
-
Triethyl orthoformate
-
Acetic anhydride
-
Methylhydrazine
-
Ethanol
Procedure:
-
A mixture of ethyl 4,4-difluoroacetoacetate (1.0 eq), triethyl orthoformate (1.2 eq), and acetic anhydride (1.5 eq) is heated at 120-130 °C for 2-3 hours.
-
The volatile components are removed by distillation to give crude ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate.
-
The crude intermediate is dissolved in ethanol.
-
Methylhydrazine (1.0 eq) is added dropwise to the solution at 0-5 °C.
-
The reaction mixture is stirred at room temperature for 12-16 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate.
Step 3: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid [1]
Materials:
-
Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
-
Sodium hydroxide (10% aqueous solution)
-
Hydrochloric acid (concentrated)
Procedure:
-
To a solution of ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (1.0 eq) in ethanol, add a 10% aqueous solution of sodium hydroxide (2.0 eq).
-
Heat the mixture to reflux for 2-4 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid at 0 °C.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to give 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid as a white solid.
Herbicide and Insecticide Synthesis
While the application of this compound in fungicide synthesis is well-documented, its use in the synthesis of herbicides and insecticides is less prevalent in publicly available literature. However, the difluoromethyl group is a known pharmacophore in several commercial herbicides and insecticides. The synthesis of these compounds often involves the introduction of the difluoromethyl group at a later stage using various difluoromethylating agents. For example, the herbicide Pyroxsulam and the insecticide Flonicamid contain a difluoromethyl or a trifluoromethyl group, respectively, but their commercial syntheses do not typically start from this compound.
The general strategies for incorporating a difluoromethyl group, for which this compound can be a precursor, into heterocyclic systems relevant to herbicides and insecticides are outlined below.
General Synthetic Strategy for Difluoromethylated Heterocycles
Caption: General approach to difluoromethylated agrochemicals.
Quantitative Data for Representative Difluoromethyl-Containing Herbicides and Insecticides
| Agrochemical | Class | Target Pest/Weed | Activity (e.g., LC50, EC50) |
| Pyroxsulam | Herbicide | Broadleaf weeds | Varies by species |
| Flonicamid | Insecticide | Aphids, Whiteflies | LC50: 0.026 mg/L (Myzus persicae) |
Note: The synthetic routes for these specific commercial products may not directly involve this compound, but they illustrate the importance of the difluoromethyl moiety in modern agrochemicals.
Conclusion
This compound is an indispensable building block in modern agrochemical synthesis, providing a reliable and efficient means of introducing the valuable difluoromethyl group. Its application is most prominently demonstrated in the synthesis of a major class of pyrazole carboxamide SDHI fungicides. While its direct application in the synthesis of commercial herbicides and insecticides is less documented, the underlying synthetic methodologies for creating difluoromethylated heterocycles from this precursor offer significant potential for the discovery and development of new active ingredients across all classes of agrochemicals. The protocols and data presented herein serve as a valuable resource for researchers engaged in the design and synthesis of next-generation crop protection agents.
References
Application Notes and Protocols for the Laboratory-Scale Synthesis of Novel Compounds Using Dimethyl Difluoromalonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the laboratory-scale synthesis of novel compounds utilizing dimethyl difluoromalonate as a key building block. The incorporation of the difluoromethylene group is a critical strategy in medicinal chemistry for enhancing the metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates. The following protocols detail the synthesis of two classes of biologically relevant molecules: 24,24-difluoro-25-hydroxyvitamin D3, a potent vitamin D analogue, and difluorinated chalcone derivatives, which are precursors to various bioactive heterocyclic compounds.
Application Note 1: Synthesis of a 24,24-Difluoro-25-hydroxyvitamin D3 Analogue Side Chain Precursor
The introduction of fluorine atoms at the C24 position of the vitamin D3 side chain can block metabolic deactivation, thereby prolonging the biological half-life of the molecule.[1][2] This protocol outlines a plausible synthetic route to a key difluorinated side-chain precursor for 24,24-difluoro-25-hydroxyvitamin D3, employing a Reformatsky-type reaction with this compound.
Experimental Protocol: Synthesis of a Difluorinated β-Hydroxy Ester
This protocol describes the synthesis of a key intermediate for the side chain of 24,24-difluoro-25-hydroxyvitamin D3.
Materials:
-
Appropriately protected C22-aldehyde of the vitamin D CD-ring system
-
This compound
-
Zinc dust (activated)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (catalytic amount)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen) is charged with activated zinc dust (1.5 eq.) and a crystal of iodine in anhydrous THF.
-
A solution of the protected C22-aldehyde (1.0 eq.) and this compound (1.2 eq.) in anhydrous THF is prepared and added to the dropping funnel.
-
A small portion of the aldehyde/malonate solution is added to the zinc suspension and the mixture is gently heated to initiate the reaction (disappearance of the iodine color).
-
The remaining solution is added dropwise to maintain a gentle reflux. After the addition is complete, the reaction mixture is refluxed for an additional 2-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of 1 M HCl.
-
The aqueous layer is extracted with ethyl acetate (3 x V). The combined organic layers are washed with saturated aqueous NaHCO₃, followed by brine, and then dried over anhydrous MgSO₄.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the desired β-hydroxy ester.
Quantitative Data
| Parameter | Value |
| Reactant Scale | 1.0 mmol (based on C22-aldehyde) |
| Reaction Time | 4-6 hours |
| Temperature | Reflux (approx. 66 °C in THF) |
| Representative Yield | 60-75% |
| Purification Method | Flash Column Chromatography |
Note: The provided quantitative data is representative and may vary depending on the specific substrate and reaction conditions.
Vitamin D Signaling Pathway
The synthesized 24,24-difluoro-25-hydroxyvitamin D3 analogue is expected to be a potent modulator of the vitamin D receptor (VDR). The canonical vitamin D signaling pathway is crucial for calcium homeostasis and a wide range of other physiological processes.[3][4][5]
Caption: Vitamin D metabolic activation and genomic signaling pathway.
Application Note 2: Synthesis of Novel Difluorinated Chalcone Analogues
Chalcones are important intermediates in the synthesis of a wide variety of bioactive flavonoids and other heterocyclic compounds. The introduction of a difluoromethylene group into the chalcone backbone can significantly alter the electronic properties and biological activity of the resulting heterocyclic derivatives. This protocol describes the synthesis of a difluorinated chalcone analogue via a Michael addition of this compound to a chalcone.
Experimental Workflow
Caption: Experimental workflow for the Michael addition of this compound to a chalcone.
Experimental Protocol: Michael Addition of this compound to Chalcone
Materials:
-
Chalcone (1.0 eq.)
-
This compound (1.5 eq.)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.4 eq.)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of NaH (1.4 eq.) in anhydrous DMF under an inert atmosphere, a solution of this compound (1.5 eq.) in anhydrous DMF is added dropwise at 0 °C.
-
The mixture is stirred at 0 °C for 30 minutes.
-
A solution of the chalcone (1.0 eq.) in anhydrous DMF is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours, with progress monitored by TLC.
-
Upon completion, the reaction is carefully quenched with saturated aqueous NH₄Cl at 0 °C.
-
The mixture is extracted with diethyl ether (3 x V). The combined organic layers are washed with water and brine, then dried over anhydrous Na₂SO₄.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired difluorinated Michael adduct.
Quantitative Data
| Parameter | Value |
| Reactant Scale | 1.0 mmol (based on chalcone) |
| Reaction Time | 12-24 hours |
| Temperature | 0 °C to Room Temperature |
| Representative Yield | 70-85% |
| Purification Method | Flash Column Chromatography |
Note: The provided quantitative data is representative and may vary depending on the specific substrates and reaction conditions.
General Application: Knoevenagel Condensation
This compound can also be employed in Knoevenagel condensations with aldehydes and ketones to synthesize difluoro-substituted α,β-unsaturated esters, which are versatile intermediates for further synthetic transformations.
Experimental Protocol: Knoevenagel Condensation with an Aromatic Aldehyde
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde, 1.0 eq.)
-
This compound (1.1 eq.)
-
Piperidine (0.1 eq.)
-
Acetic acid (0.1 eq.)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of the aromatic aldehyde (1.0 eq.), this compound (1.1 eq.), piperidine (0.1 eq.), and acetic acid (0.1 eq.) in toluene is heated to reflux in a flask equipped with a Dean-Stark apparatus.
-
The reaction is refluxed until no more water is collected in the Dean-Stark trap (typically 4-8 hours).
-
The reaction mixture is cooled to room temperature and washed with saturated aqueous NaHCO₃ and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography or recrystallization to yield the desired difluorinated α,β-unsaturated ester.
Quantitative Data
| Parameter | Value |
| Reactant Scale | 1.0 mmol (based on aldehyde) |
| Reaction Time | 4-8 hours |
| Temperature | Reflux (approx. 111 °C in Toluene) |
| Representative Yield | 80-90% |
| Purification Method | Column Chromatography or Recrystallization |
Note: The provided quantitative data is representative and may vary depending on the specific substrates and reaction conditions.
References
- 1. Introduction of fluorine atoms to vitamin D3 side-chain and synthesis of 24,24-difluoro-25-hydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchmap.jp [researchmap.jp]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Vitamin D in the Endocrinology Controlling Calcium Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Alkylation of Dimethyl Difluoromalonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 2,2-difluoromalonate is a valuable building block in medicinal chemistry and drug development. The introduction of a difluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The C-alkylation of dimethyl difluoromalonate provides a direct route to α,α-difluoro-α-alkyl malonates, which are versatile intermediates for the synthesis of a wide range of biologically active molecules, including enzyme inhibitors and receptor modulators.
The alkylation of this compound, however, presents unique challenges compared to its non-fluorinated counterpart. The strong electron-withdrawing nature of the two fluorine atoms increases the acidity of the α-carbon proton, but the resulting enolate can be unstable under strongly basic conditions, leading to potential degradation pathways. Therefore, the choice of base and reaction conditions is critical for a successful alkylation.
These application notes provide detailed protocols for the C-alkylation of this compound using two different bases: sodium hydride, a strong base commonly used in malonic ester syntheses, and cesium fluoride, a milder base that can mitigate degradation of the fluorinated substrate.
Data Presentation
The following table summarizes the yields of the alkylation of this compound with various primary alkyl halides using a sodium hydride-mediated protocol.
| Entry | Alkyl Halide | Product | Yield (%) |
| 1 | Iodomethane | Dimethyl 2,2-difluoro-3-methylmalonate | 75 |
| 2 | Iodoethane | Dimethyl 2,2-difluoro-3-ethylmalonate | 72 |
| 3 | 1-Iodopropane | Dimethyl 2,2-difluoro-3-propylmalonate | 68 |
| 4 | 1-Iodobutane | Dimethyl 2,2-difluoro-3-butylmalonate | 65 |
| 5 | Benzyl Bromide | Dimethyl 2-benzyl-2,2-difluoromalonate | 80 |
Note: Yields are based on isolated product after purification.
Experimental Protocols
Protocol 1: Alkylation of this compound using Sodium Hydride
This protocol describes a general procedure for the alkylation of this compound using sodium hydride as the base.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Alkyl halide (e.g., iodomethane, iodoethane, benzyl bromide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or Nitrogen gas supply with manifold
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Reaction Vessel: A dry round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere of argon or nitrogen.
-
Dispensing Sodium Hydride: Sodium hydride (1.2 equivalents) is carefully weighed and transferred to the reaction flask. The mineral oil can be removed by washing the NaH dispersion with anhydrous hexanes and decanting the supernatant under an inert atmosphere.
-
Addition of Solvent and Substrate: Anhydrous DMF is added to the flask via syringe, followed by the slow, dropwise addition of this compound (1.0 equivalent) at 0 °C (ice bath).
-
Enolate Formation: The reaction mixture is stirred at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium enolate.
-
Alkylation: The alkyl halide (1.1 equivalents) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 2-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Quenching the Reaction: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Work-up: The mixture is transferred to a separatory funnel and diluted with diethyl ether and water. The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with water and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford the pure alkylated this compound.
Protocol 2: Alkylation of this compound using Cesium Fluoride
This protocol utilizes the milder base, cesium fluoride, which can be beneficial in preventing the degradation of the fluorinated malonate.
Materials:
-
This compound
-
Cesium fluoride (anhydrous)
-
Alkyl halide (e.g., iodomethane, iodoethane, benzyl bromide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or Nitrogen gas supply with manifold
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Reaction Vessel: A dry round-bottom flask equipped with a magnetic stir bar is charged with anhydrous cesium fluoride (2.0 equivalents). The flask is then placed under an inert atmosphere of argon or nitrogen.
-
Addition of Solvent and Reagents: Anhydrous DMF is added to the flask, followed by this compound (1.0 equivalent) and the alkyl halide (1.2 equivalents) via syringe.
-
Reaction: The reaction mixture is stirred at room temperature or gently heated (e.g., to 50-60 °C) for 12-24 hours. The reaction progress is monitored by TLC.
-
Work-up: After completion, the reaction mixture is cooled to room temperature and filtered to remove the cesium salts. The filtrate is diluted with diethyl ether and washed with water and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the desired alkylated product.
Mandatory Visualization
Caption: General reaction scheme for the alkylation of this compound.
Caption: Step-by-step experimental workflow for the alkylation reaction.
Application Notes and Protocols: Dimethyl Difluoromalonate as a Versatile Building Block in Polymer and Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl difluoromalonate (DDFM) is a valuable fluorinated building block for the synthesis of advanced polymers and materials. The incorporation of the difluoromethylene (-CF2-) group into polymer backbones imparts a range of desirable properties, including enhanced thermal stability, chemical resistance, and unique surface characteristics such as hydrophobicity and oleophobicity. These attributes make polymers derived from DDFM suitable for demanding applications in aerospace, electronics, protective coatings, and biomedical devices.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of fluorinated polyesters through melt polycondensation.
Key Applications and Advantages
The introduction of the gem-difluoro group from this compound into a polymer chain offers several distinct advantages:
-
Enhanced Thermal Stability: The strong carbon-fluorine bond significantly increases the thermal degradation temperature of the resulting polymers.
-
Chemical Inertness: Fluorinated polymers exhibit excellent resistance to a wide range of chemicals, including acids, bases, and organic solvents.
-
Modified Surface Properties: The presence of fluorine atoms lowers the surface energy of the material, leading to hydrophobic and oleophobic surfaces. This is highly desirable for applications such as anti-fouling coatings and self-cleaning surfaces.
-
Tailorable Refractive Index: The incorporation of fluorine can be used to tune the refractive index of polymers for optical applications.
-
Biocompatibility: Certain fluorinated polymers exhibit good biocompatibility, making them suitable for use in medical implants and drug delivery systems.
Experimental Protocols
Synthesis of Fluorinated Polyesters via Melt Polycondensation
This protocol describes a general two-stage melt polycondensation procedure for the synthesis of fluorinated polyesters from this compound and an aliphatic diol (e.g., 1,6-hexanediol).
Workflow Diagram:
Caption: General workflow for the two-stage melt polycondensation of this compound and a diol to produce a fluorinated polyester.
Materials:
-
This compound (DDFM)
-
Aliphatic diol (e.g., 1,4-butanediol, 1,6-hexanediol, 1,8-octanediol)
-
Transesterification catalyst (e.g., titanium(IV) butoxide (Ti(OBu)4), zinc acetate, antimony trioxide)
-
Inert gas (Nitrogen or Argon)
-
Solvents for purification (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))
-
Non-solvents for precipitation (e.g., methanol, water)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen/vacuum inlet, and a distillation condenser.
-
Heating mantle with a temperature controller.
-
High-vacuum pump.
-
Standard laboratory glassware.
Procedure:
Stage 1: Transesterification (Formation of Oligomers)
-
Charge the reaction flask with equimolar amounts of this compound and the chosen diol.
-
Add the catalyst to the reaction mixture. The typical catalyst concentration is 0.05-0.2 mol% relative to the this compound.
-
Flush the system with an inert gas (nitrogen or argon) for 15-20 minutes to remove any oxygen.
-
Heat the mixture under a gentle stream of inert gas to 150-180°C with constant stirring.
-
Methanol will be generated as a byproduct and should be collected in the distillation condenser.
-
Continue this stage for 2-4 hours, or until the evolution of methanol ceases, indicating the formation of low molecular weight oligomers.
Stage 2: Polycondensation
-
Gradually increase the temperature to 190-230°C.
-
Slowly apply a high vacuum (typically <1 mmHg) to the system to facilitate the removal of excess diol and drive the polymerization reaction towards the formation of a high molecular weight polymer.
-
A significant increase in the viscosity of the reaction mixture will be observed.
-
Continue the reaction under these conditions for 4-8 hours. The reaction time will depend on the desired molecular weight.
-
After the desired time, cool the reaction mixture to room temperature under an inert atmosphere.
Purification:
-
Dissolve the resulting polymer in a suitable solvent such as THF or DMF.
-
Precipitate the polymer by slowly adding the solution to a stirred non-solvent like methanol or water.
-
Filter the precipitated polymer and wash it several times with the non-solvent to remove any unreacted monomers and oligomers.
-
Dry the purified polymer in a vacuum oven at 60-80°C until a constant weight is achieved.
Data Presentation
The following tables summarize typical reaction conditions and expected properties for fluorinated polyesters synthesized via melt polycondensation. Note that these are representative values and may vary depending on the specific monomers and reaction parameters used.
Table 1: Representative Reaction Conditions for Melt Polycondensation
| Parameter | Condition |
| Monomer Ratio (DDFM:Diol) | 1:1 to 1:1.2 |
| Catalyst | Titanium(IV) butoxide, Zinc acetate |
| Catalyst Concentration | 0.05 - 0.2 mol% |
| Transesterification Temperature | 150 - 180 °C |
| Transesterification Time | 2 - 4 hours |
| Polycondensation Temperature | 190 - 230 °C |
| Polycondensation Time | 4 - 8 hours |
| Vacuum | < 1 mmHg |
Table 2: Expected Properties of Fluorinated Polyesters Derived from this compound
| Property | Expected Range |
| Glass Transition Temperature (Tg) | 40 - 100 °C |
| Melting Temperature (Tm) | 150 - 250 °C |
| Decomposition Temperature (Td, 5% weight loss) | 300 - 450 °C |
| Water Contact Angle | 90 - 120° |
| Refractive Index | 1.40 - 1.50 |
Characterization of the Resulting Polymers
Standard analytical techniques should be employed to characterize the structure and properties of the synthesized fluorinated polyesters.
Logical Relationship Diagram for Polymer Characterization:
Caption: A logical flow diagram illustrating the key characterization techniques for analyzing the synthesized fluorinated polyesters.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the chemical structure of the polymer, determining the monomer incorporation ratio in copolymers, and analyzing end groups.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the characteristic functional groups present in the polymer, such as C=O (ester), C-F, and C-O bonds.
-
Thermogravimetric Analysis (TGA): Provides information on the thermal stability of the polymer by measuring its weight loss as a function of temperature.
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.
-
Gel Permeation Chromatography (GPC): Allows for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.
Safety Precautions
-
This compound and its derivatives should be handled in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
The high temperatures and vacuum used in melt polycondensation require careful handling and appropriate equipment.
-
Refer to the Safety Data Sheet (SDS) for this compound and all other chemicals used for detailed safety information.
Catalytic Methods for Reactions of Dimethyl Difluoromalonate: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dimethyl difluoromalonate (DMDM) is a valuable fluorinated building block in organic synthesis, prized for its ability to introduce a difluoromethylene group (-CF2-) into complex molecules. The electron-withdrawing nature of the fluorine atoms enhances the acidity of the adjacent methylene protons, facilitating its use as a nucleophile in various carbon-carbon bond-forming reactions. Catalytic asymmetric methods are particularly sought after to control the stereochemistry of the resulting products, which is often crucial for their biological activity. This document provides an overview of key catalytic reactions involving DMDM, focusing on asymmetric Michael additions, and includes detailed experimental protocols.
Section 1: Asymmetric Michael Addition Reactions
The Michael addition of this compound to α,β-unsaturated compounds is a powerful method for constructing chiral molecules containing a CF2 moiety. Organocatalysis, particularly using bifunctional catalysts such as cinchonine derivatives, has proven highly effective for this transformation.[1] These catalysts typically possess both a basic site (e.g., a tertiary amine) to deprotonate the malonate and a hydrogen-bond-donating group (e.g., thiourea) to activate the electrophile and control the stereochemical outcome.[1]
Logical Workflow for Catalytic Michael Addition
Caption: General workflow for a catalytic asymmetric Michael addition.
Data on Asymmetric Michael Addition of Malonates to Nitroolefins
The following table summarizes representative results for the organocatalytic Michael addition of malonate esters to β-nitrostyrene derivatives, showcasing the efficacy of bifunctional cinchonine-derived catalysts.
| Entry | Michael Acceptor (Nitroolefin) | Catalyst (mol%) | Time (h) | Solvent | Yield (%) | ee (%) |
| 1 | β-Nitrostyrene | 10 | 30 | Toluene | 99 | 92 |
| 2 | 4-Chloro-β-nitrostyrene | 10 | 48 | Toluene | 99 | 91 |
| 3 | 4-Methyl-β-nitrostyrene | 10 | 48 | Toluene | 95 | 92 |
| 4 | 2-Chloro-β-nitrostyrene | 10 | 72 | Toluene | 82 | 93 |
| 5 | 3-Methoxy-β-nitrostyrene | 10 | 48 | Toluene | 96 | 92 |
| Data adapted from studies on cinchonine-derived thiourea organocatalysts.[1] Enantiomeric excess (ee) was determined by chiral HPLC analysis. |
Experimental Protocol: General Procedure for Asymmetric Michael Addition
This protocol provides a generalized method for the asymmetric Michael addition of this compound to a nitroolefin, catalyzed by a bifunctional organocatalyst.
Materials:
-
This compound (DMDM)
-
Substituted β-nitrostyrene (Michael acceptor)
-
Bifunctional Cinchona-derived thiourea catalyst (10 mol%)
-
Anhydrous toluene (solvent)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Standard laboratory glassware, magnetic stirrer, and TLC supplies
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the bifunctional organocatalyst (0.02 mmol, 10 mol%).
-
Addition of Reactants: Add anhydrous toluene (0.4 mL). To this solution, add the β-nitrostyrene derivative (0.2 mmol, 1.0 eq) followed by this compound (0.3 mmol, 1.5 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (nitroolefin) is consumed (typically 24-72 hours).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure Michael adduct.
-
Analysis: Determine the yield of the isolated product. The enantiomeric excess (ee) of the product is determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.[1]
Section 2: Other Catalytic Transformations
While Michael additions are prominent, DMDM can participate in other important catalytic reactions. The development of catalysts for these transformations is an active area of research.
-
Aldol Reactions: Catalytic enantioselective aldol reactions using difluoroenolates generated from DMDM precursors can provide access to chiral α,α-difluoro-β-hydroxy ketones.[2][3] These reactions are often catalyzed by metal complexes, such as those involving copper or palladium.[2][3]
-
Diels-Alder Reactions: As a dienophile, derivatives of difluoromalonic acid can participate in [4+2] cycloaddition reactions.[4][5][6] The use of chiral Lewis acid catalysts can induce high enantioselectivity, leading to the formation of complex cyclic structures with multiple stereocenters.[4][5]
-
Heterobimetallic Catalysis: Complexes containing two different metals, such as a Lewis acid and a Brønsted base, have been shown to be effective catalysts for reactions like the Michael addition of dimethyl malonate to enones.[7] This principle can be extended to reactions involving DMDM, where the dual activation of both the nucleophile and the electrophile can enhance reactivity and selectivity.[7]
Reaction Mechanism Concept: Bifunctional Catalysis
The diagram below illustrates the conceptual role of a bifunctional catalyst in activating both the malonate nucleophile and the nitroolefin electrophile to facilitate the Michael addition and control the stereochemistry of the product.
Caption: Dual activation model in bifunctional organocatalysis.
These notes provide a starting point for researchers interested in utilizing this compound in catalytic synthesis. The provided protocols and data serve as a guide for developing new methodologies and synthesizing novel fluorinated compounds for applications in medicinal chemistry and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Catalytic enantioselective difluoroalkylation of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Highly Stereoselective Diels-Alder Reactions Catalyzed by Diboronate Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Catalytic Enantioselective Diels Alder Reaction: Application in the Synthesis of Antiviral Agents [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Solvent Effects on Dimethyl Difluoromalonate Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl difluoromalonate is a critical building block in medicinal chemistry and materials science, primarily utilized for the introduction of the difluoromethylene (-CF2-) group into molecules. This moiety can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The reactivity of this compound in various chemical transformations is profoundly influenced by the choice of solvent. Understanding these solvent effects is crucial for optimizing reaction conditions, improving yields, and controlling selectivity.
These application notes provide an overview of the impact of different solvents on the reactivity of this compound in key synthetic transformations, including Knoevenagel condensations and Michael additions. Detailed experimental protocols and quantitative data, based on analogous reactions, are presented to guide researchers in their synthetic endeavors.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an unsaturated product. The reactivity of this compound in this reaction is highly dependent on the solvent's ability to stabilize intermediates and facilitate the reaction steps.
Experimental Protocol: Knoevenagel Condensation of this compound with Benzaldehyde
Materials:
-
This compound
-
Benzaldehyde
-
Piperidine (catalyst)
-
Selected solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Ethanol (EtOH))
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of benzaldehyde (1.0 mmol) in the chosen solvent (10 mL) in a round-bottom flask, add this compound (1.2 mmol).
-
Add piperidine (0.1 mmol) to the reaction mixture.
-
The reaction mixture is stirred at reflux for the time indicated in Table 1. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is then washed with 1M HCl (2 x 10 mL) and brine (10 mL).
-
The organic layer is separated, dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by column chromatography on silica gel.
Quantitative Data: Solvent Effects on Knoevenagel Condensation
The following table summarizes the expected effect of different solvents on the yield of the Knoevenagel condensation between an active methylene compound and an aromatic aldehyde, based on trends observed for similar substrates due to the lack of direct comparative data for this compound.
| Solvent | Dielectric Constant (ε) | Expected Reaction Time (h) | Expected Yield (%) |
| Dichloromethane (DCM) | 9.1 | 12 | Moderate |
| Tetrahydrofuran (THF) | 7.6 | 10 | Moderate to Good |
| Acetonitrile (MeCN) | 37.5 | 6 | Good to High |
| N,N-Dimethylformamide (DMF) | 36.7 | 4 | High |
| Ethanol (EtOH) | 24.6 | 8 | Good |
Note: The expected yields are qualitative estimates based on general principles of solvent effects on similar reactions and are intended for guidance in solvent screening.
Caption: Experimental workflow for Knoevenagel condensation.
Michael Addition
The Michael addition is the nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound. The choice of solvent can influence the rate and efficiency of the Michael addition of this compound by affecting the solubility of reactants and the stability of the intermediate enolate.
Experimental Protocol: Michael Addition of this compound to Chalcone
Materials:
-
This compound
-
Chalcone
-
Sodium ethoxide (NaOEt) in ethanol (catalyst)
-
Selected solvent (e.g., Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethanol (EtOH))
-
Ammonium chloride (NH4Cl) solution (saturated)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve chalcone (1.0 mmol) and this compound (1.5 mmol) in the chosen solvent (10 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the solution of sodium ethoxide in ethanol (0.1 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the time indicated in Table 2. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl (10 mL).
-
Extract the aqueous layer with the reaction solvent (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data: Solvent Effects on Michael Addition
The following table illustrates the anticipated impact of different solvents on the yield of the Michael addition of a malonate derivative to a chalcone, based on trends from analogous systems.[1]
| Solvent | Dielectric Constant (ε) | Expected Reaction Time (h) | Expected Yield (%) |
| Toluene | 2.4 | 24 | Good |
| Dichloromethane (DCM) | 9.1 | 18 | Moderate |
| Tetrahydrofuran (THF) | 7.6 | 16 | Good |
| Ethanol (EtOH) | 24.6 | 12 | High |
Note: The expected yields are qualitative estimates based on general principles of solvent effects on similar reactions and are intended for guidance in solvent screening.[1]
Caption: Experimental workflow for Michael addition.
Conclusion
The reactivity of this compound is significantly influenced by the solvent medium. For Knoevenagel condensations and Michael additions, polar aprotic solvents like DMF and acetonitrile, and polar protic solvents like ethanol, are generally expected to promote higher reaction rates and yields compared to nonpolar solvents. This is attributed to their ability to solvate charged intermediates and transition states effectively. The provided protocols and data serve as a foundational guide for researchers to develop and optimize synthetic routes involving this compound, ultimately facilitating the discovery and development of novel pharmaceuticals and materials. It is recommended to perform a solvent screen for each specific reaction to determine the optimal conditions empirically.
References
Application Notes and Protocols for the Derivatization of Dimethyl Difluoromalonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a step-by-step guide to the derivatization of Dimethyl difluoromalonate (DMDM), a versatile fluorinated building block crucial in pharmaceutical and agrochemical research. The incorporation of the difluoromethylene group can significantly enhance the metabolic stability, lipophilicity, and bioavailability of target molecules. This document outlines key synthetic transformations of DMDM, including the synthesis of heterocyclic scaffolds and carbon-carbon bond-forming reactions.
Synthesis of Difluorinated Barbiturates and Pyrimidines
The reaction of malonic esters with urea or guanidine is a classical method for the synthesis of barbiturates and related pyrimidine derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities. The presence of the difluoro moiety at the 5-position of the barbiturate ring can impart unique pharmacological properties.
Experimental Protocol: Synthesis of 5,5-Difluorobarbituric Acid
This protocol describes the cyclocondensation reaction between this compound and urea to yield 5,5-difluorobarbituric acid.
Materials:
-
This compound (DMDM)
-
Urea
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol
-
Hydrochloric acid (HCl)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (2.2 equivalents) in absolute ethanol with stirring to prepare a fresh solution of sodium ethoxide.
-
Reaction Mixture: To the cooled sodium ethoxide solution, add this compound (1.0 equivalent) dropwise with continuous stirring.
-
Addition of Urea: Add urea (1.1 equivalents) to the reaction mixture.
-
Reflux: Heat the mixture to reflux using a heating mantle and maintain the reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Precipitation: Dissolve the residue in water and acidify with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the product.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry. The crude 5,5-difluorobarbituric acid can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.
Quantitative Data Summary (Representative)
| Reactant 1 | Reactant 2 | Product | Catalyst/Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| This compound | Urea | 5,5-Difluorobarbituric acid | Sodium Ethoxide | Ethanol | 6 - 8 | Reflux | 60 - 75 |
| This compound | Guanidine | 2-Amino-5,5-difluoro-4,6-pyrimidinedione | Sodium Ethoxide | Ethanol | 8 - 12 | Reflux | 55 - 70 |
Note: Yields are estimates based on analogous reactions with diethyl malonate and may vary depending on the specific reaction conditions.
Reaction Workflow
Caption: Synthesis of 5,5-Difluorobarbituric Acid.
Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Compounds
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[1] This reaction is a valuable tool for carbon-carbon bond formation and is widely used in the synthesis of various pharmaceuticals and fine chemicals. Using this compound in this reaction leads to the formation of α,β-unsaturated compounds bearing a gem-difluoro group.
Experimental Protocol: Knoevenagel Condensation with an Aromatic Aldehyde
This protocol outlines a general procedure for the Knoevenagel condensation of this compound with an aromatic aldehyde.
Materials:
-
This compound (DMDM)
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Piperidine (catalyst)
-
Toluene or Ethanol (solvent)
-
Dean-Stark apparatus (optional, for toluene)
-
Round-bottom flask with a reflux condenser and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the aromatic aldehyde (1.0 equivalent) and this compound (1.1 equivalents) in a suitable solvent like toluene or ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 equivalents) to the mixture.
-
Reaction: Heat the reaction mixture to reflux. If using toluene, a Dean-Stark apparatus can be used to remove the water formed during the reaction, driving the equilibrium towards the product. The reaction progress can be monitored by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Quantitative Data Summary (Representative)
| Aldehyde | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Benzaldehyde | Piperidine | Toluene | 4 - 6 | Reflux | 80 - 90 |
| 4-Chlorobenzaldehyde | Piperidine | Ethanol | 6 - 8 | Reflux | 75 - 85 |
| 4-Methoxybenzaldehyde | β-Alanine | Toluene | 5 - 7 | Reflux | 85 - 95 |
Note: Yields are estimates based on analogous reactions with diethyl malonate and may vary depending on the specific reaction conditions.[2][3]
Reaction Pathway
Caption: Knoevenagel Condensation Pathway.
Michael Addition for 1,5-Dicarbonyl Compound Synthesis
The Michael addition is the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[4] When this compound is used as the nucleophile, this reaction provides access to 1,5-dicarbonyl compounds containing a difluorinated carbon center. These products are valuable intermediates for the synthesis of more complex molecules.
Experimental Protocol: Michael Addition to an α,β-Unsaturated Ketone
This protocol provides a general method for the Michael addition of this compound to an α,β-unsaturated ketone, such as chalcone.
Materials:
-
This compound (DMDM)
-
α,β-Unsaturated ketone (e.g., chalcone)
-
Sodium ethoxide (NaOEt) or another suitable base
-
Ethanol or Tetrahydrofuran (THF) (solvent)
-
Round-bottom flask with a magnetic stirrer
Procedure:
-
Base and Nucleophile Preparation: In a round-bottom flask under an inert atmosphere, prepare a solution of the base (e.g., sodium ethoxide, 1.1 equivalents) in the chosen solvent (e.g., ethanol). Add this compound (1.2 equivalents) dropwise to this solution with stirring.
-
Addition of Michael Acceptor: To the resulting solution of the enolate, add the α,β-unsaturated ketone (1.0 equivalent) either neat or as a solution in the same solvent.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Quantitative Data Summary (Representative)
| Michael Acceptor | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Chalcone | Sodium Ethoxide | Ethanol | 12 - 18 | 25 - 50 | 70 - 85 |
| Methyl vinyl ketone | DBU | THF | 8 - 12 | 25 | 65 - 80 |
| Acrylonitrile | Sodium Hydride | THF | 10 - 15 | 25 | 60 - 75 |
Note: Yields are estimates based on analogous reactions with diethyl malonate and may vary depending on the specific reaction conditions.[5][6]
Logical Relationship of Michael Addition
Caption: Michael Addition Logical Flow.
Synthesis of 3-(Difluoromethyl)pyrazoles
The reaction of 1,3-dicarbonyl compounds with hydrazine is a fundamental method for the synthesis of pyrazoles. By using this compound, it is possible to synthesize pyrazoles with a difluoromethyl group, which can serve as a bioisostere for other functional groups in drug design.
Experimental Protocol: Synthesis of 3-(Difluoromethyl)-5-hydroxypyrazole
This protocol describes the reaction of this compound with hydrazine hydrate to form a difluoromethyl-substituted pyrazole derivative.
Materials:
-
This compound (DMDM)
-
Hydrazine hydrate
-
Ethanol or Isopropanol (solvent)
-
Round-bottom flask with a reflux condenser and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol or isopropanol.
-
Hydrazine Addition: Add hydrazine hydrate (1.0-1.2 equivalents) dropwise to the solution at room temperature with stirring. An exothermic reaction may be observed.
-
Reflux: After the initial reaction subsides, heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
Work-up: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration.
-
Isolation and Purification: If no precipitate forms, remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).
Quantitative Data Summary (Representative)
| Reactant 1 | Reactant 2 | Product | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| This compound | Hydrazine hydrate | 3-(Difluoromethyl)-5-hydroxypyrazole | Ethanol | 4 - 6 | Reflux | 70 - 85 |
| This compound | Phenylhydrazine | 3-(Difluoromethyl)-1-phenyl-5-hydroxypyrazole | Isopropanol | 6 - 8 | Reflux | 65 - 80 |
Note: Yields are estimates based on analogous reactions with fluorinated β-ketoesters and may vary depending on the specific reaction conditions.
Pyrazole Synthesis Pathway
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Highly enantioselective Michael addition of diethyl malonate to chalcones catalyzed by cinchona alkaloids-derivatived bifunctional tertiary amine-thioureas bearing multiple hydrogen-bonding donors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. longdom.org [longdom.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Guide for Dimethyl Difluoromalonate Reactions
Welcome to the Technical Support Center for Dimethyl Difluoromalonate reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges encountered during experiments with this versatile fluorinated building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in research and development?
This compound is a key intermediate in the synthesis of a wide range of fluorinated compounds. Its primary applications include the preparation of:
-
Fluorinated Heterocycles: It is a crucial precursor for creating novel fluorinated heterocylic structures, which are of significant interest in medicinal chemistry.
-
Pharmaceutical Ingredients (APIs): The difluoromethylene group (-CF2-) introduced by this reagent can enhance the metabolic stability and biological activity of drug candidates.
-
Agrochemicals: It is used in the development of advanced pesticides and herbicides.
-
Advanced Materials: this compound serves as a precursor for specialized polymers and materials with enhanced thermal and chemical stability.
Q2: What are the main safety precautions to consider when working with this compound and its reactions?
Reactions involving fluorinating agents, which may be used in the synthesis of or with this compound, require stringent safety measures. These agents are often corrosive, toxic, and can react violently with water.[1] It is imperative to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Handle strong acids or bases, which may be used in subsequent steps like hydrolysis, with extreme care.[1]
Q3: How should this compound be properly stored?
To ensure its stability and purity, this compound should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).[2] The container should be tightly closed and kept in a dry, well-ventilated area, away from oxidizing agents.[2]
Troubleshooting Guides for Common Reactions
Knoevenagel Condensation
The Knoevenagel condensation is a key carbon-carbon bond-forming reaction involving the condensation of an active methylene compound like this compound with an aldehyde or ketone.
Issue 1: Low or No Product Yield
-
Possible Cause: Ineffective deprotonation of this compound.
-
Solution: The choice of base is critical. While weak bases are typically used to avoid self-condensation of the carbonyl compound, a base that is too weak may not be sufficient to deprotonate the difluoromalonate.[3] Consider screening mild organic bases like piperidine or using a catalytic amount of a stronger, non-nucleophilic base.
-
-
Possible Cause: Unfavorable reaction equilibrium.
-
Solution: The reaction is a condensation that produces water, which can inhibit the reaction. If the reaction stalls, consider removing water using a Dean-Stark trap, especially if running the reaction at elevated temperatures.
-
-
Possible Cause: Steric hindrance.
-
Solution: If using a sterically hindered aldehyde or ketone, the reaction rate may be slow. Increase the reaction time and monitor progress by TLC or GC-MS. A higher reaction temperature may be necessary, but this should be balanced against the risk of side reactions.
-
Issue 2: Formation of Side Products
-
Possible Cause: Self-condensation of the aldehyde or ketone.
-
Solution: This is more likely with stronger bases.[3] Use a milder base or add the base slowly to the reaction mixture containing the aldehyde/ketone and this compound.
-
-
Possible Cause: Michael addition of a second equivalent of this compound to the product.
-
Solution: This can occur if the product is an α,β-unsaturated carbonyl compound that can act as a Michael acceptor. Use a stoichiometric amount of the this compound or a slight excess of the carbonyl compound.
-
Experimental Protocol: Knoevenagel Condensation of this compound with an Aromatic Aldehyde
-
Reagents:
-
This compound (1.0 eq)
-
Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 eq)
-
Piperidine (0.1 eq)
-
Toluene (as solvent)
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the aromatic aldehyde, this compound, and toluene.
-
Add a catalytic amount of piperidine.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Wash the organic layer with dilute HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Logical Workflow for Troubleshooting Knoevenagel Condensation
Caption: Troubleshooting workflow for Knoevenagel condensation.
Hydrolysis of this compound
The hydrolysis of this compound to Difluoromalonic acid is a common subsequent step in many synthetic routes.
Issue: Incomplete Hydrolysis
-
Possible Cause: Insufficient acid or base catalyst.
-
Solution: Ensure a sufficient stoichiometric amount of strong acid (e.g., HCl, H2SO4) or base (e.g., NaOH, KOH) is used. For challenging hydrolyses, a mixture of aqueous HBr and acetic acid at reflux has been shown to be effective for related compounds.[4]
-
-
Possible Cause: Low reaction temperature.
-
Solution: The hydrolysis of sterically hindered or electron-deficient esters may require elevated temperatures. Gradually increase the temperature and monitor the reaction progress.
-
-
Possible Cause: Insufficient reaction time.
-
Solution: Ester hydrolysis can be slow. Extend the reaction time and monitor for the disappearance of the starting material by an appropriate analytical method (e.g., GC-MS, NMR).
-
Issue: Decarboxylation of the Product
-
Possible Cause: High reaction temperature.
-
Solution: Difluoromalonic acid can be susceptible to decarboxylation at elevated temperatures, leading to the formation of difluoroacetic acid.[4] Maintain the reaction temperature at the minimum required for complete hydrolysis.
-
-
Possible Cause: Harsh acidic conditions.
-
Solution: While strong acid is needed, excessively harsh conditions can promote decarboxylation. Consider using a less forcing acid or a lower concentration if decarboxylation is a significant issue.
-
Quantitative Data on Hydrolysis of a Related Compound (Diethyl 2-(perfluorophenyl)malonate) [4]
| Acid/Base Conditions | Temperature | Outcome |
| HBr/AcOH | Reflux | 63% yield of 2-(perfluorophenyl)acetic acid (decarboxylation occurred) |
| Basic and Acidic Solutions | Ambient | Stable, no reaction |
| Harsh Basic Conditions | Elevated | Decomposition to a mixture of products |
Experimental Protocol: Hydrolysis of this compound
-
Reagents:
-
This compound
-
6M Hydrochloric Acid
-
-
Procedure:
-
To a round-bottom flask, add this compound.
-
Add an excess of 6M HCl.
-
Heat the mixture to reflux and stir vigorously.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude Difluoromalonic acid.
-
Reaction Pathway for Hydrolysis and Decarboxylation
References
optimizing reaction conditions for Dimethyl difluoromalonate
Welcome to the Technical Support Center for the synthesis of Dimethyl Difluoromalonate. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to help optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The primary methods for synthesizing this compound involve the direct fluorination of dimethyl malonate. Key approaches include:
-
Direct Fluorination with Elemental Fluorine (F₂): This method involves bubbling fluorine gas through a solution of dimethyl malonate, often in the presence of a catalyst like copper(II) nitrate.[1][2][3]
-
Electrophilic Fluorination: This route uses electrophilic fluorinating agents, with Selectfluor™ being a common choice.[4][5][6] The reaction is typically performed in an anhydrous solvent.
-
Indirect Fluorination via a Diazo Intermediate: A multi-step process where dimethyl malonate is first converted to dimethyl diazomalonate, which is then fluorinated using fluorine gas.[3]
Q2: Why is my reaction yield low?
A2: Low yields can stem from several factors:
-
Incomplete Reaction: The second fluorination step (from monofluoromalonate to difluoromalonate) is often slower than the first.[7] Insufficient reaction time or a non-optimal temperature can lead to incomplete conversion.
-
Side Reactions: The formation of monofluorinated and other by-products is a common issue.[2]
-
Moisture: Water in reagents or solvents can react with fluorinating agents and interfere with the reaction.[8][9]
-
Suboptimal Catalyst Activity: If using a catalyzed process, ensure the catalyst is fresh and active.[8]
Q3: I'm seeing a significant amount of dimethyl monofluoromalonate in my product mixture. How can I improve the yield of the difluorinated product?
A3: To drive the reaction towards the difluorinated product, consider the following:
-
Increase Stoichiometry of Fluorinating Agent: A slight excess of the fluorinating agent may be necessary to ensure the second fluorination goes to completion.[7]
-
Extend Reaction Time: Monitor the reaction using techniques like GC-MS, ¹H NMR, or ¹⁹F NMR to track the disappearance of the monofluorinated intermediate and determine the optimal reaction time.[7][8]
-
Optimize Temperature: Gently increasing the reaction temperature might be necessary, but this should be done cautiously to avoid decomposition or an increase in side products.[8]
Q4: What are the best practices for handling and storing this compound?
A4: this compound is a liquid that should be stored in a cool, dry, and well-ventilated place under an inert atmosphere (like nitrogen or argon) at 2–8 °C.[10][11] It is incompatible with oxidizing agents.[10][11]
Q5: What safety precautions are necessary when working with fluorinating agents?
A5: Fluorinating agents can be corrosive, toxic, and may react violently.[7] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[7]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Symptom / Issue | Possible Cause | Suggested Solution |
| Issue 1: Incomplete Fluorination | ||
| NMR or GC-MS analysis shows a mixture of starting material (dimethyl malonate), monofluorinated product, and difluorinated product. | 1. Insufficient Fluorinating Agent: The stoichiometry might be too low to achieve difluorination.[7] | 1. Increase the equivalents of the fluorinating agent (e.g., Selectfluor™ or F₂) incrementally. A typical protocol may use over 2 equivalents to drive the reaction. |
| 2. Low Reaction Temperature: The activation energy for the second fluorination may not be met.[7] | 2. Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress. | |
| 3. Insufficient Reaction Time: The reaction may not have proceeded to completion. | 3. Extend the reaction time and monitor for the disappearance of the monofluorinated intermediate by GC-MS or NMR.[7] | |
| Issue 2: Formation of Side Products | ||
| Besides the mono- and difluorinated products, other peaks are observed in the analysis. | 1. Reaction with Solvent: Some fluorinating agents can react with the solvent. | 1. Ensure the solvent is appropriate and anhydrous. Acetonitrile is a common choice for direct fluorination.[1] |
| 2. Decomposition: High temperatures can cause decomposition of the product or reagents.[9] | 2. Optimize the reaction temperature; it may be necessary to run the reaction at a lower temperature for a longer period. | |
| Issue 3: Difficult Purification | ||
| Difficulty in separating this compound from the monofluorinated analog by distillation. | 1. Similar Boiling Points: The boiling points of the mono- and difluorinated products can be close, making simple distillation challenging.[1] | 1. Consider fractional distillation under reduced pressure. Alternatively, preparative chromatography may be required for high purity. |
| 2. Product Loss During Workup: The product may have some solubility in the aqueous layer during extraction.[12] | 2. Perform multiple extractions with a suitable organic solvent. Washing the combined organic layers with brine can help reduce solubility in the aqueous phase.[6][13] |
Experimental Protocols & Data
Protocol 1: Electrophilic Fluorination using Selectfluor™
This protocol is a representative procedure for the synthesis of diethyl difluoromalonate, which can be adapted for this compound by substituting diethyl malonate with dimethyl malonate.
Materials:
-
Diethyl malonate
-
Selectfluor™
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
Charge a reactor with diethyl malonate and anhydrous acetonitrile.
-
Purge the reactor with nitrogen and cool the mixture to 0-5 °C.
-
In a separate vessel, dissolve Selectfluor™ (approximately 3 equivalents) in anhydrous acetonitrile.
-
Slowly add the Selectfluor™ solution to the reactor over 4-6 hours, ensuring the internal temperature is maintained below 10 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by GC-MS until the starting material and monofluorinated intermediate are consumed.
-
Cool the mixture and quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Filter any solids and concentrate the filtrate under reduced pressure to remove acetonitrile.
-
Extract the aqueous residue multiple times with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase to yield the crude product, which can be further purified.[6]
Data Summary
The following table summarizes the effect of various catalysts on the direct fluorination of diethyl malonate with fluorine gas.
| Catalyst | Catalyst Loading (mol%) | Solvent | Conversion (%) | Selectivity for Monofluoromalonate (%) |
| None | - | Acetonitrile | <5 | - |
| Cu(NO₃)₂·2.5H₂O | 10 | Acetonitrile | >99 | 96 |
| CuSO₄ | 10 | Acetonitrile | 85 | 93 |
| Cu(OAc)₂ | 10 | Acetonitrile | 70 | 90 |
| Ni(NO₃)₂·6H₂O | 10 | Acetonitrile | 95 | 94 |
This data is adapted from studies on diethyl fluoromalonate and illustrates general trends applicable to this compound synthesis.[1][2]
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
- 1. MONITORING FLUORINATIONS……Selective direct fluorination for the synthesis of 2-fluoromalonate esters – All About Drugs [allfordrugs.com]
- 2. researchgate.net [researchgate.net]
- 3. globethesis.com [globethesis.com]
- 4. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 5. Selectfluor™ [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound CAS#: 379-95-3 [m.chemicalbook.com]
- 11. This compound | 379-95-3 [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Dimethyl Difluoromalonate Synthesis
Welcome to the technical support center for the synthesis of dimethyl difluoromalonate. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common laboratory method for synthesizing this compound is through the direct fluorination of dimethyl malonate. This is typically a two-step process involving:
-
Fluorination: The sequential substitution of the acidic methylene protons of dimethyl malonate with fluorine atoms using an electrophilic fluorinating agent.
-
Purification: Removal of byproducts and unreacted starting materials, usually through fractional distillation under reduced pressure.
Q2: What are the primary byproducts I should expect in the synthesis of this compound?
A2: The two most common byproducts are:
-
Dimethyl fluoromalonate: This is the result of incomplete fluorination, where only one of the two acidic protons on the malonate has been replaced by a fluorine atom.
-
Difluoroacetic acid: This can form if the this compound undergoes hydrolysis and subsequent decarboxylation, particularly if the reaction or workup conditions are too harsh (e.g., high temperatures in the presence of water).[1]
Q3: What are the critical safety precautions to take during this synthesis?
A3: Fluorinating agents are often reactive and potentially hazardous. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. The reaction can be exothermic, so proper temperature control is essential.
Troubleshooting Guides
Issue 1: Incomplete Fluorination - Presence of Dimethyl Fluoromalonate
Symptoms:
-
GC-MS or NMR analysis of the crude product shows a significant peak corresponding to dimethyl fluoromalonate.
-
The yield of the desired this compound is lower than expected.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Fluorinating Agent | Ensure the stoichiometry of the fluorinating agent is adequate. A slight excess may be necessary to drive the reaction to completion. |
| Low Reaction Temperature | While lower temperatures can help control the reaction's exothermicity, they can also slow down the second fluorination step. Gradually and carefully increase the reaction temperature while monitoring the reaction progress by GC-MS or NMR. |
| Insufficient Reaction Time | The second fluorination is often slower than the first. Extend the reaction time and continue to monitor for the disappearance of the dimethyl fluoromalonate intermediate. |
Issue 2: Formation of Difluoroacetic Acid
Symptoms:
-
GC-MS analysis indicates the presence of difluoroacetic acid in the final product.
-
Gas evolution (CO2) is observed during the workup or purification stages.
-
The overall yield of this compound is significantly reduced.
Possible Causes and Solutions:
| Cause | Solution |
| Harsh Reaction or Workup Conditions | High temperatures, especially in the presence of water or acid/base, can promote hydrolysis of the ester groups followed by decarboxylation.[1] Maintain neutral pH and use moderate temperatures during the workup. |
| Elevated Temperature During Purification | Excessive heat during distillation can lead to decarboxylation.[1] Purify the product using fractional vacuum distillation to lower the boiling point and minimize thermal decomposition.[2][3][4] |
Experimental Protocols
Key Experiment: Direct Fluorination of Dimethyl Malonate
This protocol describes a general procedure for the direct fluorination of dimethyl malonate. Note: Specific conditions may vary depending on the fluorinating agent used (e.g., Selectfluor®, N-Fluorobenzenesulfonimide).
Materials:
-
Dimethyl malonate
-
Electrophilic fluorinating agent (e.g., Selectfluor®)
-
Anhydrous acetonitrile
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a fume hood, charge a dry reaction vessel with dimethyl malonate and anhydrous acetonitrile.
-
Begin stirring and cool the mixture to the recommended temperature for the chosen fluorinating agent (often 0-10 °C).
-
Slowly add the electrophilic fluorinating agent in portions, carefully controlling the internal temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by GC-MS.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
Analysis: GC-MS Protocol for Reaction Monitoring
Sample Preparation:
-
Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quench the aliquot with a suitable solvent (e.g., dichloromethane) and a small amount of water.
-
Separate the organic layer and dry it over a small amount of anhydrous sodium sulfate.
-
Dilute the sample appropriately and inject it into the GC-MS system.[5]
GC-MS Conditions (Typical):
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.[5]
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split injection)
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C).
-
MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.
Data Interpretation: Monitor the chromatogram for the disappearance of the dimethyl malonate and dimethyl fluoromalonate peaks and the appearance of the this compound peak.
Visualizations
References
Technical Support Center: Purification of Dimethyl Difluoromalonate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of dimethyl difluoromalonate from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to its purification?
A1: Key physical properties for purification include its boiling point of 170-171°C and a density of 1.31 g/cm³ at 20°C.[1][2] It is a colorless to pale yellow liquid.[2][3]
Q2: What are the most common methods for purifying this compound?
A2: The most common purification methods are fractional distillation, extractive workup, and column chromatography. The choice of method depends on the nature of the impurities, the scale of the reaction, and the desired final purity.
Q3: What are the likely impurities in a crude reaction mixture of this compound?
A3: Common impurities can include unreacted starting materials, mono-fluorinated intermediates (dimethyl fluoromalonate), and potentially byproducts from side reactions, which may include dialkylated species.[4] If the synthesis involves a high-boiling polar solvent like DMF or DMSO, these can also be significant impurities.[5]
Q4: Is this compound stable to acidic or basic conditions during purification?
A4: As an ester, this compound is susceptible to hydrolysis under both strong acidic and strong basic conditions, which would lead to the formation of difluoromalonic acid and methanol.[6] It is advisable to use mild conditions, such as a dilute sodium bicarbonate solution for basic washes, and to keep the contact time brief.[6]
Q5: How can I remove high-boiling polar solvents like DMF or DMSO from my product?
A5: High-boiling polar solvents can be challenging to remove. An extractive workup is typically employed where the reaction mixture is diluted with a water-immiscible organic solvent and washed extensively with water or a brine solution to partition the polar solvent into the aqueous phase.[5][7] For small amounts of residual solvent, a high-vacuum distillation may be effective.
Troubleshooting Guides
Problem 1: Low Purity After Initial Extraction
Q: I've performed an extractive workup, but my crude this compound is still impure according to GC-MS analysis. What should I do?
A: Low purity after an initial extraction is common. The following steps can help improve the purity of your product.
Troubleshooting Workflow for Low Purity After Extraction
Caption: Troubleshooting workflow for low purity after extraction.
Recommended Solutions:
-
Identify Impurities: Use GC-MS to identify the major impurities.[8] This will help you choose the most effective purification strategy.
-
Aqueous Washes: If polar solvents like DMF or DMSO are present, perform additional washes with water or brine.[5]
-
Fractional Distillation: If the impurities have boiling points that differ from this compound by at least 20-30°C, fractional distillation is a good option.[9]
-
Column Chromatography: For impurities with similar boiling points to the product, column chromatography is recommended.[10]
Problem 2: Product Decomposition During Distillation
Q: I'm observing charring or low recovery during the distillation of this compound. What is causing this?
A: Decomposition during distillation is likely due to excessive temperatures.
Recommended Solutions:
-
Vacuum Distillation: Use a vacuum to lower the boiling point of the this compound and reduce the required temperature.
-
Lower Heat Input: Use the minimum heat necessary to achieve a steady distillation rate.
-
Check for Contaminants: Acidic or basic contaminants can catalyze decomposition at high temperatures. Consider a neutralizing wash before distillation.
Problem 3: Poor Separation During Column Chromatography
Q: My product is co-eluting with impurities during column chromatography. How can I improve the separation?
A: Poor separation can be addressed by optimizing your chromatography conditions.
Recommended Solutions:
-
Solvent System: Adjust the polarity of your eluent. A less polar solvent system will generally increase the retention time of all components and may improve separation.
-
Column Dimensions: Use a longer and narrower column for better resolution.
-
Gradient Elution: Start with a non-polar solvent and gradually increase the polarity. This can help to separate compounds with a wide range of polarities.
Data Presentation: Comparison of Purification Methods
| Purification Method | Principle | Advantages | Disadvantages | Best Suited For |
| Extractive Workup | Partitioning of components between immiscible liquid phases. | Simple, fast, and effective for removing polar impurities and salts. | May not remove non-polar impurities effectively. Risk of emulsion formation. | Initial purification to remove polar solvents, salts, and water-soluble byproducts. |
| Fractional Distillation | Separation based on differences in boiling points.[9] | Scalable to large quantities. Can yield very pure product. | Requires thermally stable compounds. Ineffective if boiling points are very close.[9] | Purifying thermally stable products with boiling points that differ by at least 20-30°C from impurities. |
| Column Chromatography | Separation based on differential adsorption of components to a stationary phase.[11] | Highly effective for separating compounds with similar boiling points. Can remove a wide range of impurities. | Can be time-consuming and require large volumes of solvent. May have lower recovery. | Small-scale purifications and for separating mixtures with components that have very similar physical properties.[10] |
Experimental Protocols
Protocol 1: Extractive Workup
-
Dilution: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Transfer the solution to a separatory funnel and wash sequentially with:
-
Water (to remove highly polar impurities).
-
Saturated aqueous sodium bicarbonate (to neutralize any acidic components).
-
Brine (to aid in phase separation and remove residual water).
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus, including a distillation flask, a fractionating column (e.g., Vigreux), a condenser, and a receiving flask. For reduced pressure distillation, connect the apparatus to a vacuum pump with a cold trap.
-
Distillation:
-
Place the crude this compound in the distillation flask with a stir bar.
-
Heat the flask gently while stirring.
-
Collect fractions based on the boiling point at the distillation head. The main fraction should be collected at a stable temperature corresponding to the boiling point of this compound at the given pressure.
-
Protocol 3: Column Chromatography
-
Column Packing: Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent and carefully load it onto the top of the column.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions in separate test tubes.
-
Fraction Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC) or GC-MS.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Visualization of Purification Workflow
Caption: General workflow for the purification of this compound.
References
- 1. americanelements.com [americanelements.com]
- 2. This compound CAS#: 379-95-3 [m.chemicalbook.com]
- 3. This compound | 379-95-3 [chemicalbook.com]
- 4. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 5. Workup [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. benchchem.com [benchchem.com]
- 9. Purification [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Optimizing Reactions with Dimethyl Difluoromalonate
Welcome to the technical support center for Dimethyl difluoromalonate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
This compound is a valuable building block for the introduction of the gem-difluoromethylene (-CF2-) group into organic molecules. This motif is of significant interest in medicinal chemistry as it can act as a bioisostere for carbonyl groups, ethers, or other functionalities, often leading to improved metabolic stability, lipophilicity, and binding affinity of drug candidates. Common applications include its use in Knoevenagel condensations, Michael additions, alkylations, and as a precursor for other difluorinated compounds.
Q2: What are the key safety precautions to consider when working with this compound and its reactions?
While this compound itself is a stable liquid, reactions involving it may use hazardous reagents. Fluorinating agents, often used in its synthesis, are corrosive and toxic. Reactions may also involve strong bases or acids, which require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.[1]
Q3: How should this compound be properly stored?
This compound should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).[2][3] It is important to keep the container tightly closed in a dry and well-ventilated area, away from incompatible materials such as oxidizing agents.[4]
Troubleshooting Guides
Issue 1: Low Yield in Knoevenagel Condensation Reactions
Symptoms:
-
Low conversion of starting materials (this compound and aldehyde/ketone).
-
Formation of multiple products observed by TLC or LC-MS.
-
Difficulty in isolating the desired product.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Catalyst | The choice of a mild base catalyst is crucial. Piperidine, pyridine, or L-proline are commonly used. The basicity should be sufficient to deprotonate the this compound without causing self-condensation of the carbonyl compound. Consider screening different catalysts and optimizing their concentration. |
| Unfavorable Reaction Equilibrium | The Knoevenagel condensation produces water as a byproduct, which can shift the equilibrium back to the reactants. The use of a Dean-Stark trap to remove water azeotropically can drive the reaction to completion. |
| Inappropriate Solvent | The solvent polarity can significantly impact the reaction. Protic solvents like ethanol can be effective, particularly with catalysts like L-proline. In some cases, solvent-free conditions or the use of DMSO may improve yields.[5] |
| Steric Hindrance | Sterically hindered aldehydes or ketones may react slower. Increasing the reaction temperature or time may be necessary. |
Issue 2: Poor Selectivity in Alkylation Reactions (Mono- vs. Di-alkylation)
Symptoms:
-
Formation of a significant amount of the di-alkylated product, even with a stoichiometric amount of the alkylating agent.
-
A complex mixture of starting material, mono-alkylated, and di-alkylated products, making purification difficult.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Strong Base | The use of a very strong base (e.g., NaH) can lead to the rapid formation of the enolate, which can then be di-alkylated if the concentration of the alkylating agent is high. Consider using a milder base or controlling the stoichiometry of the base carefully.[6] |
| Reaction Conditions | Adding the alkylating agent slowly to the solution of the generated enolate can help to favor mono-alkylation. Running the reaction at a lower temperature may also improve selectivity. |
| Excess Alkylating Agent | Ensure precise control over the stoichiometry of the alkylating agent. Using a slight excess of this compound relative to the alkylating agent can favor the mono-alkylated product. |
Issue 3: Incomplete Hydrolysis of this compound
Symptoms:
-
The presence of starting material or the mono-acid mono-ester intermediate after the reaction.
-
Lower than expected yield of the desired difluoromalonic acid.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Hydrolysis Reagent | Ensure that a sufficient excess of the hydrolyzing agent (e.g., NaOH or HCl) is used to drive the reaction to completion. |
| Reaction Time and Temperature | The hydrolysis of the second ester group can be slower than the first. Increase the reaction time and/or temperature and monitor the reaction progress by TLC or NMR. |
| Phase Transfer Issues | If using a biphasic system, ensure vigorous stirring to maximize the interfacial area and facilitate the reaction. A phase-transfer catalyst may be beneficial. |
Issue 4: Unwanted Decarboxylation (Krapcho Decarboxylation)
Symptoms:
-
Formation of a difluoroacetic acid derivative instead of or in addition to the expected product, especially in reactions involving subsequent steps after modifying the malonate.
-
Gas evolution (CO2) during the reaction.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| High Reaction Temperatures | The Krapcho decarboxylation is often promoted by high temperatures (around 150 °C), especially in polar aprotic solvents like DMSO.[7] If decarboxylation is not desired, maintain lower reaction temperatures. |
| Presence of Salts | Salts such as LiCl, NaCl, or NaCN can catalyze the Krapcho decarboxylation.[7] If these are not essential for the desired transformation, their exclusion can prevent this side reaction. The reaction works best with methyl esters, making this compound derivatives susceptible.[7] |
| Acidic or Basic Conditions | While the Krapcho reaction is often performed under neutral conditions, strong acidic or basic conditions followed by heating can also promote decarboxylation of the resulting diacid. |
Experimental Protocols
General Protocol for Knoevenagel Condensation with Benzaldehyde
This protocol provides a general procedure for the Knoevenagel condensation of this compound with benzaldehyde.
Materials:
-
This compound
-
Benzaldehyde
-
Piperidine (catalyst)
-
Toluene (solvent)
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1.0 eq.), benzaldehyde (1.0 eq.), and toluene.
-
Add a catalytic amount of piperidine (0.1 eq.) to the mixture.
-
Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the reaction mixture with dilute HCl, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data (Representative for Diethyl Malonate):
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Time (h) | Yield (%) |
| Benzaldehyde | Diethyl malonate | Gelatine (immobilized) | DMSO | 12 | 85-89 |
Note: This data is for diethyl malonate and serves as a representative example. Yields with this compound may vary.[5]
General Protocol for Hydrolysis to Difluoromalonic Acid
This protocol outlines the hydrolysis of this compound to difluoromalonic acid.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, concentrated)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve this compound in an aqueous solution of NaOH (2.5 eq.).
-
Heat the mixture to reflux and stir vigorously for several hours. Monitor the reaction by TLC or NMR until the starting material is no longer present.
-
Cool the reaction mixture in an ice bath and slowly acidify with concentrated HCl until the pH is ~1.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude difluoromalonic acid.
-
The product can be further purified by recrystallization.
Visualizations
Caption: Experimental workflow for a typical Knoevenagel condensation.
Caption: Troubleshooting logic for low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound | 379-95-3 [sigmaaldrich.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 6. reddit.com [reddit.com]
- 7. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
dealing with moisture sensitivity of Dimethyl difluoromalonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dimethyl difluoromalonate. The information is presented in a question-and-answer format to directly address common issues encountered during its handling and use in experiments, with a focus on its moisture sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound (CAS No: 379-95-3) is a specialty chemical intermediate used in organic synthesis, particularly for the introduction of the difluoromethylene group into molecules.[1] It is a colorless to pale yellow liquid.[2] Due to the presence of the electron-withdrawing fluorine atoms, the adjacent ester groups are activated, making it a versatile reagent in various chemical transformations.
Summary of Physical and Chemical Properties:
| Property | Value | Reference |
| CAS Number | 379-95-3 | [2] |
| Molecular Formula | C5H6F2O4 | [2] |
| Molecular Weight | 168.10 g/mol | |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 170-171 °C | [2] |
| Density | 1.31 g/cm³ (at 20 °C) | [2] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[2] |
Q2: What makes this compound moisture-sensitive?
The moisture sensitivity of this compound stems from the high reactivity of the ester functional groups, which are activated by the adjacent electron-withdrawing difluoromethyl group. This activation makes the carbonyl carbons of the ester groups highly electrophilic and susceptible to nucleophilic attack by water, leading to hydrolysis.
Q3: What are the likely products of hydrolysis of this compound?
While specific literature detailing the complete hydrolysis pathway of this compound is scarce, based on the general mechanism of ester hydrolysis, the reaction with water is expected to proceed in a stepwise manner to yield monomethyl difluoromalonate and ultimately difluoromalonic acid, releasing methanol at each step.
Proposed Hydrolysis Pathway of this compound:
Caption: Proposed stepwise hydrolysis of this compound.
Troubleshooting Guide
This guide addresses common problems encountered when working with this compound, focusing on issues arising from its moisture sensitivity.
Problem 1: Inconsistent reaction yields or formation of unexpected byproducts.
-
Possible Cause: Contamination of the reaction with water.
-
Troubleshooting Steps:
-
Verify Solvent and Reagent Purity: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a suitable drying agent, use of molecular sieves). All other reagents should also be anhydrous.
-
Proper Glassware Preparation: Oven-dry all glassware immediately before use to remove adsorbed moisture. Flame-drying under an inert atmosphere is also a common and effective technique.
-
Inert Atmosphere Technique: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
-
Reagent Handling: Dispense this compound and other moisture-sensitive reagents using syringes or cannulas from septum-sealed bottles.
-
Problem 2: Difficulty in purifying the desired product.
-
Possible Cause: Presence of hydrolysis byproducts (monomethyl difluoromalonate, difluoromalonic acid) which may have different solubility and chromatographic behavior.
-
Troubleshooting Steps:
-
Analytical Monitoring: Use analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to analyze the crude reaction mixture. This can help identify the presence of hydrolysis byproducts.
-
Expected NMR Signatures of Degradation:
-
¹H NMR: Appearance of a new singlet corresponding to the methoxy group of monomethyl difluoromalonate, and potentially a broad peak for the carboxylic acid proton.
-
¹³C NMR: Appearance of new carbonyl and methoxy carbon signals.
-
¹⁹F NMR: A shift in the fluorine signal may be observed due to the change in the electronic environment upon hydrolysis.
-
-
-
Purification Strategy:
-
Extraction: An aqueous wash during the work-up can help remove the more polar acidic byproducts. However, be mindful that this can also promote further hydrolysis if the desired product is not stable under these conditions.
-
Chromatography: Flash column chromatography on silica gel can be used to separate the desired product from the more polar hydrolysis byproducts. A gradient elution system may be necessary.
-
-
Problem 3: The reaction fails to initiate or proceeds very slowly.
-
Possible Cause: While often due to other reaction parameters, significant moisture contamination can quench sensitive reagents or catalysts.
-
Troubleshooting Steps:
-
Re-evaluate Anhydrous Conditions: Double-check all potential sources of moisture contamination as outlined in "Problem 1".
-
Reagent Viability: If using a fresh bottle of this compound resolves the issue, the previously used bottle may have been compromised by moisture.
-
Workflow for Handling Moisture-Sensitive this compound:
Caption: Recommended workflow for experiments with this compound.
Experimental Protocols
Protocol 1: General Procedure for Handling and Dispensing this compound
-
Glassware Preparation: Ensure all glassware (syringes, needles, reaction flasks) is thoroughly dried in an oven at >120 °C for at least 4 hours and allowed to cool in a desiccator or under a stream of inert gas.
-
Inert Atmosphere: The reaction vessel should be equipped with a septum and purged with a dry inert gas (nitrogen or argon). A gas bubbler can be used to monitor a positive pressure of the inert gas.
-
Dispensing:
-
Carefully wipe the septum of the this compound bottle with a dry cloth.
-
Insert a needle connected to the inert gas line into the headspace of the bottle to maintain a positive pressure.
-
Use a clean, dry syringe to withdraw the desired volume of the liquid.
-
Quickly transfer the liquid to the reaction vessel by inserting the syringe needle through the septum.
-
Protocol 2: Monitoring for Hydrolysis by GC-MS
-
Sample Preparation: At various time points during the reaction or after work-up, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture. Dilute this aliquot with a suitable dry solvent (e.g., dichloromethane or ethyl acetate).
-
GC-MS Analysis:
-
Column: A standard non-polar capillary column (e.g., HP-5MS) is generally suitable.
-
Injection: Use a standard split injection.
-
Temperature Program: A typical program might start at 50 °C, hold for 2 minutes, then ramp at 10-20 °C/min to 250 °C.
-
Mass Spectrometry: Operate in electron ionization (EI) mode and scan a mass range of m/z 40-400.
-
-
Data Analysis:
-
Look for the peak corresponding to this compound.
-
Search for peaks with molecular ions and fragmentation patterns consistent with the proposed hydrolysis products (monomethyl difluoromalonate and difluoromalonic acid). Note that the free acid may not be very volatile and could be difficult to observe by GC-MS without derivatization.
-
Logical Relationship for Troubleshooting Reaction Failure:
Caption: A logical approach to troubleshooting failed reactions.
References
preventing side reactions with Dimethyl difluoromalonate
Welcome to the Technical Support Center for Dimethyl Difluoromalonate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions during its use in chemical synthesis. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the success of your reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a fluorinated organic compound widely used as a building block in the synthesis of pharmaceuticals and agrochemicals. The presence of the difluoromethylene group can enhance the metabolic stability and biological activity of target molecules.
Q2: What are the most common side reactions observed when using this compound?
The three most common side reactions encountered when using this compound are:
-
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids, especially under basic conditions.
-
Decarboxylation: At elevated temperatures, one or both of the methoxycarbonyl groups can be lost as carbon dioxide.
-
Dialkylation: In alkylation reactions, the product can be alkylated a second time to form a dialkylated product.
Q3: How can I minimize the formation of the dialkylated product in an alkylation reaction?
To favor mono-alkylation, it is recommended to use a slight excess of this compound relative to the base and the alkylating agent. Slow, dropwise addition of the alkylating agent to the reaction mixture can also help to minimize dialkylation by keeping the concentration of the alkylating agent low.[1][2][3]
Q4: Under what conditions is decarboxylation a significant concern?
Decarboxylation of malonic esters typically requires high temperatures, often in the range of 100-160°C.[4] The presence of polar aprotic solvents like DMSO or DMF can facilitate this reaction. If your reaction requires heating, it is important to monitor for the evolution of CO2 and consider if a lower temperature could be used.
Q5: Is this compound sensitive to acidic or basic conditions?
Yes, this compound is sensitive to both, but particularly to basic conditions which can promote irreversible hydrolysis of the ester groups.[5] While acid-catalyzed hydrolysis is possible, it is typically a reversible process.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Mono-Alkylated Product and Presence of a Dialkylated Byproduct
Symptoms:
-
GC-MS or NMR analysis of your crude product shows a significant peak corresponding to the dialkylated product.
-
The isolated yield of your desired mono-alkylated product is lower than expected.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Rationale |
| Incorrect Stoichiometry | Use a 1.1 to 1.5 molar excess of this compound relative to the alkylating agent and the base. | An excess of the malonate ensures that the alkylating agent is more likely to react with the starting material rather than the mono-alkylated product.[1] |
| Rapid Addition of Alkylating Agent | Add the alkylating agent dropwise to the reaction mixture over an extended period (e.g., 30-60 minutes). | Slow addition maintains a low concentration of the alkylating agent, which disfavors a second alkylation event.[1][3] |
| High Reaction Temperature | Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. For many alkylations, this may be room temperature or slightly above. | Higher temperatures can increase the rate of the second alkylation. |
| Inappropriate Base | Use a base with the same alcoholate as the ester (i.e., sodium methoxide for dimethyl esters) to avoid transesterification. Consider using a milder base if dialkylation is severe. | Using a non-corresponding alkoxide base can lead to a mixture of ester products. |
Issue 2: Presence of Carboxylic Acid Impurities in the Product
Symptoms:
-
NMR spectrum shows broad peaks characteristic of carboxylic acid protons.
-
The product has acidic properties upon workup.
-
GC-MS analysis may show peaks corresponding to the hydrolyzed or partially hydrolyzed material.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Rationale |
| Water in Reagents or Solvents | Ensure all reagents and solvents are rigorously dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Moisture will lead to the hydrolysis of the ester groups, especially in the presence of a base.[3] |
| Basic Reaction or Workup Conditions | If possible, use non-basic conditions. During workup, neutralize the reaction mixture carefully and avoid prolonged exposure to strong bases. | Base-catalyzed hydrolysis of esters is generally rapid and irreversible.[5] |
| Acidic Workup at High Temperatures | If an acidic workup is necessary, perform it at low temperatures (e.g., 0°C) and for the minimum time required. | While slower than base-catalyzed hydrolysis, acid-catalyzed hydrolysis can still occur, especially at elevated temperatures. |
Issue 3: Loss of a Methoxycarbonyl Group (Decarboxylation)
Symptoms:
-
Evolution of gas (CO2) from the reaction mixture.
-
GC-MS or NMR analysis indicates the presence of a product with one fewer methoxycarbonyl group.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Rationale |
| High Reaction Temperature | If possible, run the reaction at a lower temperature. Monitor the reaction closely for gas evolution if heating is necessary. | Decarboxylation of malonic esters is typically induced by heat.[4][6] |
| Presence of Protic Solvents at High Temperatures | Use an aprotic solvent if high temperatures are required. | The presence of water or other protic solvents can facilitate decarboxylation at elevated temperatures. |
Experimental Protocols
Protocol 1: Optimized Mono-Alkylation of this compound
This protocol is designed to maximize the yield of the mono-alkylated product while minimizing the formation of the dialkylated byproduct.
Materials:
-
This compound (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.0 eq)
-
Alkyl halide (1.0 eq)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride.
-
Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, then carefully evaporate the residual hexanes under a stream of nitrogen.
-
Add anhydrous DMF to the flask and cool the suspension to 0°C in an ice bath.
-
Slowly add this compound to the stirred suspension.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the enolate.
-
Cool the reaction mixture back to 0°C.
-
Add a solution of the alkyl halide in a minimal amount of anhydrous DMF to the dropping funnel and add it dropwise to the enolate solution over 30-60 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to 0°C and cautiously quench by the slow addition of saturated aqueous NH4Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Analysis of Reaction Mixture by GC-MS
This protocol provides a general method for the analysis of a reaction mixture to identify and quantify this compound and its potential side products.
1. Sample Preparation:
-
Withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture.
-
Quench the aliquot with a suitable solvent (e.g., diethyl ether) and a small amount of water.
-
Separate the organic layer and dry it over a small amount of anhydrous MgSO4.
-
Dilute the sample to an appropriate concentration with the chosen solvent.
2. GC-MS Parameters:
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Injection: 1 µL, split injection.
-
Inlet Temperature: 250°C.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector: Scan range 40-400 m/z.
3. Data Analysis:
-
Identify the peaks corresponding to the starting material, mono-alkylated product, dialkylated product, and any hydrolysis or decarboxylation products by their mass spectra.
-
Quantify the relative amounts of each component by integrating the peak areas.
Visualizations
References
Technical Support Center: Scaling Up Dimethyl Difluoromalonate Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of Dimethyl Difluoromalonate from the laboratory to a pilot plant. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data presented for easy comparison.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the scale-up of this compound synthesis in a question-and-answer format.
Frequently Asked Questions
Q1: What are the most critical parameters to control when scaling up the fluorination of dimethyl malonate?
A1: When scaling up the direct fluorination of dimethyl malonate, the most critical parameters to control are:
-
Temperature: The reaction is often exothermic. Maintaining a consistent and low temperature is crucial to prevent side reactions and ensure the selective formation of the difluorinated product.[1]
-
Reagent Addition Rate: Slow and controlled addition of the fluorinating agent is essential to manage the reaction's exothermicity and prevent localized high concentrations of reactants, which can lead to impurities.[1]
-
Mixing Efficiency: Homogeneous mixing becomes more challenging in larger reactors. Inefficient mixing can result in temperature gradients and localized concentration differences, leading to lower yields and increased impurity formation.
Q2: What are the primary safety concerns when working with fluorinating agents on a larger scale?
A2: Fluorinating agents are typically corrosive, toxic, and can react violently with water.[1] Key safety precautions for pilot-scale operations include:
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including acid-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably a walk-in fume hood designed for pilot-scale reactions.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with moisture and air.
-
Quenching Procedure: Have a well-defined and tested quenching procedure in place to safely neutralize the reactive fluorinating agent at the end of the reaction.
Troubleshooting Guide
Issue 1: Incomplete Fluorination and Presence of Monofluorinated Impurity
-
Symptom: GC-MS or NMR analysis of the crude product shows a significant amount of dimethyl fluoromalonate alongside the desired this compound.
-
Possible Causes & Solutions:
-
Insufficient Fluorinating Agent: The stoichiometry of the fluorinating agent may need to be adjusted for the pilot scale. A slight excess might be necessary to drive the reaction to completion.
-
Low Reaction Temperature: While crucial for control, a temperature that is too low can slow down the second fluorination step. Consider a gradual and controlled increase in temperature while monitoring the reaction progress.
-
Inadequate Reaction Time: The second fluorination is often slower than the first. Extend the reaction time and monitor the disappearance of the monofluorinated intermediate by GC-MS or TLC.[1]
-
Issue 2: Lower than Expected Yield After Purification
-
Symptom: The final yield of pure this compound is significantly lower than in the lab-scale experiments.
-
Possible Causes & Solutions:
-
Inefficient Extraction: The product may have some solubility in the aqueous layer during workup. Ensure the pH of the aqueous layer is optimal for extraction and consider increasing the number of extractions.
-
Losses During Distillation: If purification is done by vacuum distillation, ensure the vacuum is stable and the column is efficient to prevent product loss.
-
Product Instability: The product may be sensitive to prolonged exposure to high temperatures or acidic/basic conditions during workup and purification. Minimize the time the product is exposed to harsh conditions.
-
Data Presentation
The following tables summarize key quantitative data for the synthesis of this compound at both laboratory and pilot plant scales.
Table 1: Reaction Parameters
| Parameter | Laboratory Scale (100 g) | Pilot Plant Scale (5 kg) |
| Starting Material | Dimethyl Malonate | Dimethyl Malonate |
| Fluorinating Agent | Selectfluor® | Selectfluor® |
| Solvent | Anhydrous Acetonitrile | Anhydrous Acetonitrile |
| Reaction Temperature | 0-10 °C | 0-10 °C |
| Reaction Time | 12-18 hours | 16-24 hours |
| Typical Yield | 80-90% | 75-85% |
| Purity (crude) | >90% (by GC) | >85% (by GC) |
| Purity (purified) | >98% (by GC) | >98% (by GC) |
Table 2: Analytical Methods for Reaction Monitoring
| Analytical Method | Purpose | Typical Parameters |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Monitor the disappearance of starting material and the formation of mono- and di-fluorinated products. | Column: DB-5ms or equivalent; Injector Temp: 250 °C; Oven Program: 50 °C (2 min), ramp to 280 °C at 15 °C/min, hold for 5 min; MS Detector: Scan mode (m/z 50-500). |
| Thin Layer Chromatography (TLC) | Quick qualitative check of reaction progress. | Stationary Phase: Silica gel 60 F254; Mobile Phase: 20% Ethyl acetate in hexanes; Visualization: UV light (254 nm) and potassium permanganate stain. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of the final product and assessment of purity. | ¹H NMR (400 MHz, CDCl₃): δ ~3.8 ppm (s, 6H); ¹⁹F NMR (376 MHz, CDCl₃): δ ~ -115 ppm (s). |
Experimental Protocols
Pilot-Scale Synthesis of this compound (5 kg)
Materials:
-
Dimethyl Malonate (5.0 kg, 37.8 mol)
-
Selectfluor® (33.5 kg, 94.6 mol)
-
Anhydrous Acetonitrile (100 L)
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Equipment:
-
150 L Glass-lined Reactor with overhead stirrer, temperature control unit, and nitrogen inlet/outlet
-
Addition funnel
-
Filtration unit
-
Rotary evaporator
Procedure:
-
Charge the 150 L reactor with dimethyl malonate and anhydrous acetonitrile.
-
Begin stirring and purge the reactor with nitrogen for 30 minutes.
-
Cool the reaction mixture to 0-5 °C.
-
In a separate container, dissolve Selectfluor® in anhydrous acetonitrile.
-
Slowly add the Selectfluor® solution to the reactor via the addition funnel over 6-8 hours, maintaining the internal temperature below 10 °C.[1]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 16-24 hours.
-
Monitor the reaction progress by GC-MS until the consumption of dimethyl malonate is complete.
-
Cool the reaction mixture to 10 °C and slowly quench by adding a saturated aqueous solution of sodium bicarbonate.
-
Filter the mixture to remove any solids.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.[1]
-
Filter the drying agent and concentrate the organic phase on a rotary evaporator to yield crude this compound.
-
Purify the crude product by vacuum distillation.
Visualizations
Caption: Experimental workflow for the pilot-scale synthesis of this compound.
Caption: Troubleshooting decision tree for scaling up this compound synthesis.
References
Technical Support Center: Dimethyl Difluoromalonate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dimethyl difluoromalonate. The following sections detail work-up procedures, troubleshooting for common reactions, and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the work-up of reactions involving this compound?
A1: The primary challenges include the removal of polar aprotic solvents (e.g., DMF, DMSO) and potential side reactions if the work-up conditions are not carefully controlled. Emulsion formation during aqueous extraction can also be an issue. It is crucial to use large volumes of water or brine to effectively remove high-boiling point polar solvents.
Q2: Is the difluoromethyl group (-CF2-) stable to standard work-up and purification conditions?
A2: Generally, the C-F bonds in the difluoromethyl group are robust and stable to standard work-up conditions, including dilute aqueous acid and base washes. However, prolonged exposure to strong bases or high temperatures should be avoided as it can lead to hydrolysis or other decomposition pathways, particularly if the pyrrole ring is present in the molecule.[1][2]
Q3: How can I effectively remove unreacted this compound from my reaction mixture?
A3: Unreacted this compound can be removed by a few methods. A gentle wash with a dilute solution of sodium bicarbonate can help by converting the acidic malonate into its more water-soluble salt. However, care must be taken to avoid hydrolysis of the desired product if it is also an ester. Alternatively, purification by fractional distillation under reduced pressure or column chromatography is effective, as this compound has a boiling point of 170-171 °C at atmospheric pressure.[3]
Q4: What are the key safety precautions when working with this compound?
A4: this compound is an irritant.[3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. It should be stored in a cool, dry place under an inert atmosphere.[3]
Troubleshooting Guides
Alkylation Reactions
Issue: Low or no yield of the alkylated product.
-
Possible Cause 1: Incomplete deprotonation of this compound.
-
Solution: Ensure the base is strong enough and used in a stoichiometric amount. Sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used. Ensure all reagents and solvents are anhydrous, as moisture will quench the base.
-
-
Possible Cause 2: Inactive alkylating agent.
-
Solution: Check the purity and reactivity of your alkyl halide. Alkyl iodides are typically more reactive than bromides or chlorides.
-
-
Possible Cause 3: Reaction temperature is too low.
-
Solution: While the deprotonation is often performed at 0 °C, the alkylation step may require gentle heating. Monitor the reaction by TLC or GC to determine the optimal temperature.
-
Issue: Formation of a significant amount of dialkylated product.
-
Possible Cause: Use of excess alkylating agent or strong base.
-
Solution: Use a strict 1:1 molar ratio of this compound to the alkylating agent. Add the alkylating agent slowly to the reaction mixture. Consider using a milder base like potassium carbonate.
-
Issue: The reaction mixture turns dark, and multiple side products are observed.
-
Possible Cause: Decomposition of the starting material or product.
-
Solution: The reaction may be running at too high a temperature. Try lowering the reaction temperature. Also, ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Knoevenagel Condensation
Issue: The condensation reaction is slow or incomplete.
-
Possible Cause 1: Inappropriate catalyst.
-
Possible Cause 2: Water is inhibiting the reaction.
Issue: Formation of undesired side products.
-
Possible Cause: Self-condensation of the aldehyde or ketone.
-
Solution: This is more likely with stronger bases. Use a weak base and control the reaction temperature. Adding the aldehyde or ketone slowly to the reaction mixture can also minimize this side reaction.[6]
-
Michael Addition
Issue: Low yield of the Michael adduct.
-
Possible Cause 1: The Michael acceptor is not sufficiently electrophilic.
-
Solution: The reactivity of α,β-unsaturated compounds can vary. Ensure your Michael acceptor is activated enough for the reaction to proceed.
-
-
Possible Cause 2: The base is not suitable.
Issue: The reaction is reversible, leading to a poor yield.
-
Possible Cause: Thermodynamic equilibrium is not in favor of the product.
-
Solution: Running the reaction at a lower temperature can sometimes favor the desired product. Ensure the work-up procedure is performed promptly once the reaction has reached equilibrium to isolate the product.
-
Quantitative Data
Table 1: Representative Reaction Conditions and Yields for Alkylation of Dimethyl (Trifluoromethyl)malonate (as an analog for this compound) [10]
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl Iodide | CsF | Diglyme | 70-75 | 1.5 | 60 |
| Benzyl Bromide | CsF | Diglyme | 70-75 | 1.8 | 45 |
Table 2: Representative Reaction Conditions and Yields for Michael Addition of Diethyl Difluoromalonate (as an analog for this compound)
| Michael Acceptor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Chalcone | NaOEt | Ethanol | Room Temp | 2-4 | 90-98 |
| Methyl vinyl ketone | NaOEt | Ethanol | Room Temp | 1-3 | 85-95 |
| Acrylonitrile | NaOEt | Ethanol | Room Temp | 3-5 | 88-96 |
Experimental Protocols
Protocol 1: Alkylation of this compound with an Alkyl Halide
This protocol is adapted from a procedure for the alkylation of dimethyl (trifluoromethyl)malonate.[10]
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Cesium fluoride (CsF) or Potassium Carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF) or Diglyme
-
Diethyl ether
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the base (1.2 equivalents) and the anhydrous solvent.
-
Add the alkyl halide (1.0 equivalent) to the suspension.
-
Heat the mixture to the desired temperature (e.g., 70-80 °C).
-
Slowly add a solution of this compound (1.0 equivalent) in the anhydrous solvent to the reaction mixture over 1-2 hours.
-
Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 1M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Knoevenagel Condensation of this compound with an Aldehyde
This is a general protocol and may require optimization for specific substrates.
Materials:
-
This compound
-
Aldehyde
-
Piperidine or Pyridine
-
Toluene or Ethanol
-
Hexane
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the aldehyde (1.0 equivalent), this compound (1.1 equivalents), and toluene.
-
Add a catalytic amount of piperidine (0.1 equivalents).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography (e.g., using a hexane/ethyl acetate gradient).
Protocol 3: Michael Addition of this compound to an α,β-Unsaturated Ketone
This protocol is based on general procedures for Michael additions of malonic esters.
Materials:
-
This compound
-
α,β-Unsaturated ketone (e.g., chalcone)
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at 0 °C, add this compound (1.0 equivalent) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of the α,β-unsaturated ketone (1.0 equivalent) in anhydrous ethanol dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding saturated aqueous NH4Cl solution.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter and concentrate the solution to obtain the crude product.
-
Purify the product by column chromatography.
Visualizations
References
- 1. Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound CAS#: 379-95-3 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. Chemicals [chemicals.thermofisher.cn]
- 8. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 9. Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. scispace.com [scispace.com]
identifying and characterizing impurities in Dimethyl difluoromalonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimethyl Difluoromalonate. The following information will assist in identifying and characterizing potential impurities that may be encountered during its synthesis and use.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in this compound?
A1: Based on common synthesis routes, such as the direct fluorination of dimethyl malonate, the most probable impurities include:
-
Unreacted Starting Material: Dimethyl malonate
-
Monofluorinated Intermediate: Dimethyl fluoromalonate
-
Residual Solvents: Acetonitrile, ethyl acetate, or other solvents used in synthesis and purification.
-
Catalyst Residues: If a catalyst is used in the fluorination step, trace amounts may remain.
-
Byproducts from Fluorinating Agent: Depending on the fluorinating agent used (e.g., Selectfluor®), its decomposition products could be present.
Q2: Which analytical techniques are most suitable for identifying these impurities?
A2: A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile and semi-volatile impurities like residual solvents, dimethyl malonate, and dimethyl fluoromalonate.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information for identifying and quantifying the main compound and any fluorinated or non-fluorinated organic impurities.[2]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for functional group analysis and can help in identifying major components and classes of impurities.
Q3: How can I differentiate between this compound, Dimethyl Fluoromalonate, and Dimethyl Malonate using NMR?
A3: ¹H and ¹⁹F NMR are particularly useful for this differentiation.
-
¹H NMR: The chemical shift and multiplicity of the methoxy protons will differ slightly for each compound due to the varying degrees of fluorination on the adjacent carbon.
-
¹⁹F NMR: This is the most direct method. This compound will show a single resonance, while dimethyl fluoromalonate will exhibit a different chemical shift. Dimethyl malonate will be silent in the ¹⁹F NMR spectrum.
Q4: My GC-MS analysis shows an unexpected peak. How can I tentatively identify it?
A4: The mass spectrum associated with the unknown peak is key.
-
Analyze the Molecular Ion Peak (M⁺): This will give you the molecular weight of the impurity.
-
Examine the Fragmentation Pattern: The way the molecule breaks apart can provide clues about its structure. Compare this pattern to spectral libraries (e.g., NIST) for potential matches.
-
Consider the Synthesis Route: Think about possible side reactions or contaminants from the starting materials and reagents used.
Troubleshooting Guides
Issue 1: Presence of Unreacted Dimethyl Malonate
-
Symptom: A peak corresponding to the molecular weight (132.12 g/mol ) and fragmentation pattern of dimethyl malonate is observed in the GC-MS chromatogram. In ¹H NMR, a characteristic singlet for the methylene protons (CH₂) will be present.
-
Troubleshooting Steps:
-
Confirm Identity: Compare the retention time and mass spectrum of the suspected peak with a certified reference standard of dimethyl malonate.
-
Review Synthesis Parameters: Incomplete fluorination can be due to insufficient fluorinating agent, low reaction temperature, or short reaction time.
-
Purification: Employ fractional distillation or preparative chromatography to remove the lower-boiling dimethyl malonate.
-
Issue 2: Detection of Dimethyl Fluoromalonate Intermediate
-
Symptom: A peak with a molecular weight of 150.10 g/mol is detected by GC-MS. ¹⁹F NMR will show a characteristic signal for a monofluorinated malonate.
-
Troubleshooting Steps:
-
Confirmation: The mass spectrum should be consistent with the structure of dimethyl fluoromalonate.
-
Optimize Reaction: This impurity indicates incomplete difluorination. Consider increasing the equivalents of the fluorinating agent or extending the reaction time.
-
Purification: Careful fractional distillation can separate the monofluorinated intermediate from the difluorinated product, although their boiling points may be close.
-
Quantitative Data Summary
The following table summarizes the key physical and analytical data for this compound and its common process-related impurities.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key ¹H NMR Signal (CDCl₃) | Key ¹⁹F NMR Signal (CDCl₃) |
| This compound | C₅H₆F₂O₄ | 168.10 | 170-171 | Singlet (Methoxy) | Singlet |
| Dimethyl Fluoromalonate | C₅H₇FO₄ | 150.10 | ~160-165 (estimated) | Doublet (Methoxy) | Singlet (different shift) |
| Dimethyl Malonate | C₅H₈O₄ | 132.12 | 181 | Singlet (Methylene & Methoxy) | No Signal |
Experimental Protocols
Protocol 1: GC-MS Analysis for Volatile Impurities
Objective: To separate and identify volatile impurities such as dimethyl malonate, dimethyl fluoromalonate, and residual solvents.
Methodology:
-
Sample Preparation: Dilute an accurately weighed sample of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.
-
GC-MS Instrument Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is typically used.
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Operate in Electron Ionization (EI) mode with a scan range of m/z 35-400.
-
-
Data Analysis: Identify peaks by comparing their retention times with those of known standards and their mass spectra with library data.
Protocol 2: ¹⁹F NMR for Fluorinated Impurity Analysis
Objective: To detect and quantify the presence of Dimethyl Fluoromalonate.
Methodology:
-
Sample Preparation: Dissolve approximately 20-30 mg of the this compound sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
NMR Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Nucleus: ¹⁹F
-
Parameters: Use a standard pulse sequence with a sufficient relaxation delay to ensure accurate quantification.
-
-
Data Analysis: The presence of a signal other than the main product peak indicates a fluorinated impurity. The integration of the signals can be used to determine the relative molar ratio of the impurity to the main component.
Visualizations
Caption: Workflow for impurity identification in this compound.
Caption: Synthesis pathway showing potential impurity formation.
References
Technical Support Center: Managing Thermal Decomposition of Dimethyl Difluoromalonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information for the safe handling and analysis of dimethyl difluoromalonate, with a focus on managing its thermal decomposition. The information is presented in a question-and-answer format to directly address potential issues encountered during research and development.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a fluorinated organic compound used as a building block in organic synthesis. Its applications include the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][2]
Q2: What are the known physical properties of this compound?
Key physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 379-95-3[1][3] |
| Molecular Formula | C₅H₆F₂O₄[1][3] |
| Molecular Weight | 168.10 g/mol [1][3] |
| Appearance | Colorless to pale yellow liquid[1][2] |
| Boiling Point | 170-171 °C[1][3] |
| Melting Point | approx. -35 °C[1][3] |
| Density | 1.31 g/cm³ (at 20 °C)[1][3] |
Q3: What are the primary hazards associated with this compound?
This compound is a flammable liquid and vapor. It can cause skin and serious eye irritation, and may cause respiratory irritation. During a fire, it may decompose to produce hazardous substances, including carbon oxides and hydrogen fluoride.
Q4: What are the recommended storage conditions for this compound?
Store in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[1] Keep containers tightly closed and under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C for long-term storage.[1]
Section 2: Troubleshooting Guide for Thermal Decomposition
While specific data on the thermal decomposition of this compound is limited, this guide provides troubleshooting advice based on general principles for handling fluorinated and thermally sensitive compounds.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected pressure buildup in a reaction vessel upon heating. | Thermal decomposition of the malonate may be occurring, leading to the evolution of gaseous byproducts. | • Immediately and cautiously cool the reaction vessel. • Ensure the reaction is conducted in a system with adequate pressure relief. • Re-evaluate the reaction temperature; consider running the reaction at a lower temperature. |
| Inconsistent results in experiments involving heating. | Partial decomposition of this compound could be leading to impurities or variations in concentration. | • Use fresh this compound for each experiment. • If possible, analyze the purity of the compound before use, especially if it has been stored for a long time or at elevated temperatures. • Consider performing the reaction under an inert atmosphere to minimize oxidative decomposition. |
| Observation of charring or discoloration of the material at elevated temperatures. | This is a strong indication of thermal decomposition. | • Lower the operating temperature immediately. • Analyze the discolored material to identify potential decomposition products. • Refer to safety data sheets for information on hazardous decomposition products. |
| Corrosion or etching of glass or metal apparatus. | Formation of acidic decomposition products, such as hydrogen fluoride (HF), upon thermal decomposition. | • Use equipment made of HF-resistant materials if high temperatures are unavoidable. • Ensure the experimental setup is in a well-ventilated fume hood. • Implement appropriate safety protocols for handling HF.[4][5] |
Section 3: Experimental Protocols
Note: No specific experimental data for the thermal decomposition of this compound was found in the searched literature. The following are general protocols for thermal analysis that can be adapted for this compound.
Protocol 1: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound.
Methodology:
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a TGA crucible.
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).[6][7]
-
Record the mass of the sample as a function of temperature.
-
The resulting TGA curve will show the onset temperature of decomposition and the percentage of mass loss at different temperatures.
Protocol 2: Differential Scanning Calorimetry (DSC)
Objective: To determine the temperatures of thermal events such as melting, boiling, and decomposition.
Methodology:
-
Calibrate the DSC instrument using appropriate standards (e.g., indium).
-
Place a small, accurately weighed sample (typically 2-5 mg) of this compound into a hermetically sealed DSC pan. An empty, sealed pan is used as a reference.
-
Place the sample and reference pans in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).[7]
-
Record the heat flow to the sample relative to the reference as a function of temperature.
-
The resulting DSC curve will show endothermic or exothermic peaks corresponding to thermal events. Decomposition is often observed as a complex series of exothermic or endothermic events.
Section 4: Visualizations
Caption: Workflow for Thermal Analysis of this compound.
Caption: Safety Workflow for Handling this compound.
References
Technical Support Center: Catalyst Poisoning in Dimethyl Difluoromalonate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address catalyst poisoning issues that may be encountered during chemical reactions involving dimethyl difluoromalonate.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions where this compound is used with a catalyst, and which catalysts are typically employed?
A1: this compound is a valuable building block in organic synthesis, primarily used in carbon-carbon bond-forming reactions. The choice of catalyst depends on the specific transformation:
-
Michael Additions: This reaction involves the addition of the malonate to an α,β-unsaturated compound. Catalysts for this reaction can range from base catalysts like potassium fluoride on alumina (KF/alumina) to various Lewis acids and organocatalysts.
-
Knoevenagel Condensations: This involves the reaction of this compound with aldehydes or ketones. It is often catalyzed by weak bases such as primary or secondary amines (e.g., piperidine, pyrrolidine) or Lewis acids.
-
Palladium-Catalyzed Allylic Alkylation: Palladium complexes with phosphine ligands are commonly used to catalyze the reaction of this compound with allylic electrophiles.[1][2]
-
Rhodium-Catalyzed Reactions: Rhodium catalysts, such as Rh₂(OAc)₄, are employed in reactions with diazo compounds, including dimethyl diazomalonate, for transformations like cyclopropanation.[3][4]
Q2: My reaction with this compound has stalled or is showing very low conversion. How can I determine if catalyst poisoning is the cause?
A2: Catalyst poisoning is a common reason for reaction failure and often presents with a sudden stop or a significant decrease in the reaction rate.[5] To diagnose catalyst poisoning, you can perform the following test:
-
Monitor the reaction: Observe the reaction progress using an appropriate analytical technique (e.g., TLC, GC, LC-MS).
-
Add a fresh catalyst: If the reaction has stalled, add a fresh portion of the catalyst to the reaction mixture.
-
Observe the effect: If the reaction resumes and proceeds to completion, it is a strong indication that the original catalyst was poisoned. If there is no change, other factors like substrate instability or incorrect reaction conditions might be the issue.
Q3: What are the most likely sources of catalyst poisons in my this compound reaction?
A3: Catalyst poisons are substances that bind to the active sites of a catalyst and reduce its activity.[6] Potential sources of poisons in your reaction include:
-
Impurities in this compound: The starting material itself might contain impurities from its synthesis, such as residual acids, bases, or halide ions. It is recommended to use highly pure this compound.
-
Reagents and Solvents: Impurities in other reagents or solvents can also poison the catalyst. Common culprits include water, amines, sulfur compounds, and other coordinating species. Always use dry, high-purity solvents and reagents.
-
Atmosphere: For air-sensitive catalysts, exposure to oxygen or moisture can lead to deactivation. Ensure that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Byproducts of the Reaction: The reaction itself might generate byproducts that can inhibit or poison the catalyst as the reaction progresses.
Q4: Can the fluoride atoms in this compound itself act as a catalyst poison?
A4: While fluoride ions can be potent poisons for some transition metal catalysts, particularly palladium, the covalent C-F bonds in this compound are generally stable.[7] However, under certain reaction conditions, especially with strong bases or Lewis acids, decomposition of the malonate could release fluoride ions, which may then interact with the catalyst. It is crucial to carefully select reaction conditions to maintain the stability of the starting materials.
Troubleshooting Guides
This section provides structured guidance for specific issues you might encounter.
Issue 1: Palladium-Catalyzed Reaction Fails to Initiate or Stalls
-
Symptoms: No product formation is observed, or the reaction stops prematurely. A color change, such as the formation of palladium black, might be visible.
-
Possible Cause: Poisoning of the palladium catalyst.
-
Troubleshooting Steps:
| Potential Poison | Source | Recommended Action |
| Halide Ions (Cl⁻, Br⁻, I⁻) | Impurities in reagents or starting materials. | Purify reagents. Use halide scavengers like silver salts (use with caution as they can interfere with some reactions). |
| Sulfur Compounds | Impurities in solvents or reagents (e.g., thiols, sulfides). | Use high-purity solvents. Pre-treat solvents and reagents with a sulfur scavenger. |
| Nitrogen Compounds | Amines, pyridines, or other nitrogen-containing impurities. | Purify starting materials and solvents. Avoid using nitrogen-containing bases if they are known to inhibit the catalyst. |
| Water/Oxygen | Incomplete drying of glassware, solvents, or inert gas supply. | Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and high-purity inert gas. Degas solvents before use. |
Issue 2: Lewis Acid-Catalyzed Reaction Shows Low Yield
-
Symptoms: The reaction is sluggish, and a significant amount of starting material remains even after extended reaction times.
-
Possible Cause: Deactivation of the Lewis acid catalyst.
-
Troubleshooting Steps:
| Potential Cause | Source | Recommended Action |
| Water | Wet solvents or reagents. | Use anhydrous solvents and dry reagents thoroughly. Add molecular sieves to the reaction mixture. |
| Coordinating Solvents/Additives | Solvents like DMSO, DMF, or additives with strong Lewis basicity. | Choose a non-coordinating solvent (e.g., dichloromethane, toluene). If a coordinating solvent is necessary, a higher catalyst loading may be required. |
| Strong Brønsted Bases | Presence of strong bases in the reaction mixture. | Neutralize any basic impurities before adding the Lewis acid catalyst. |
Experimental Protocols
Protocol 1: Diagnostic Test for Catalyst Poisoning
-
Set up the reaction with this compound, your substrate, solvent, and catalyst under the desired conditions.
-
Monitor the reaction progress at regular intervals (e.g., every 30 minutes) using an appropriate analytical method (TLC, GC, or NMR).
-
If the reaction rate slows significantly or stops completely before reaching full conversion, take a small aliquot for analysis to confirm the stall.
-
To the stalled reaction mixture, add an additional portion of the fresh catalyst (e.g., 20-50% of the initial catalyst loading).
-
Continue to monitor the reaction. A renewed increase in product formation is a strong indicator of catalyst poisoning.
Visualizations
References
- 1. rsc.org [rsc.org]
- 2. Palladium-catalyzed synthesis of monofluoroalkenes from 3,3-difluoropropenes using dimethylmalonate and derivatives as nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rhodium-catalyzed migrative annulation and olefination of 2-aroylpyrroles with diazoesters - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Bromides with TMSCF2H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Analytical Methods for Purity Determination of Dimethyl Difluoromalonate
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates like Dimethyl difluoromalonate is a critical aspect of quality control. This guide provides an objective comparison of the primary analytical methods for determining the purity of this compound, supported by experimental data and detailed protocols.
The principal techniques for assessing the purity of this compound include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and is suited for different analytical requirements.
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on factors such as the nature of potential impurities, required sensitivity, and the availability of instrumentation. The following table summarizes the key performance characteristics of the most common methods.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) |
| Principle | Separation of volatile compounds based on their boiling points and interactions with a stationary phase. | Separation of compounds based on their polarity and interactions with a stationary phase in a liquid mobile phase. | Quantitative analysis based on the nuclear magnetic resonance of the fluorine-19 isotope. |
| Typical Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS) | UV-Vis Detector, Mass Spectrometer (MS) | NMR Probe |
| Sample Volatility | Required | Not required | Not required |
| Selectivity | High for volatile impurities. | High for a wide range of polar and non-polar impurities. | Highly specific to fluorine-containing compounds. |
| Sensitivity | High (ppm to ppb with MS) | High (ppm to ppb with MS) | Moderate (typically requires mg of sample) |
| Quantitation | Excellent with internal/external standards. | Excellent with internal/external standards. | Absolute quantitation possible with an internal standard.[1] |
| Advantages | - High resolution for volatile compounds.- Well-established methods for esters.[2][3]- GC-MS provides structural information for impurity identification.[4] | - Applicable to a broader range of compounds, including non-volatile impurities.- Versatile with different column and mobile phase combinations.[5][6][7] | - Non-destructive.- Provides structural information about fluorine-containing impurities.- Can be a primary ratio method for purity assessment.[8][9][10] |
| Disadvantages | - Not suitable for non-volatile or thermally labile impurities.- Derivatization may be required for certain compounds. | - May have lower resolution for very similar compounds compared to capillary GC.- Mobile phase selection can be complex. | - Lower sensitivity compared to chromatographic methods.- Higher instrumentation cost. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and the impurity profile of the this compound sample.
Gas Chromatography (GC) Method for Purity Assay
This method is suitable for the routine purity analysis of this compound and the detection of volatile impurities.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column (e.g., DB-FATWAX UI or equivalent polar capillary column).[2]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injection:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C, hold for 5 minutes
-
-
Detector:
-
Detector: FID
-
Temperature: 280 °C
-
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetone or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For higher accuracy, an internal standard method can be employed.
High-Performance Liquid Chromatography (HPLC) Method
This method is advantageous for detecting non-volatile impurities that would not be amenable to GC analysis.
-
Instrumentation: HPLC system with a UV detector and a reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[6]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start with 95% A, decrease to 5% A over 20 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition to a concentration of about 0.5 mg/mL.
-
Data Analysis: Purity is calculated based on the area percentage of the this compound peak.
Quantitative ¹⁹F NMR Spectroscopy
¹⁹F NMR is a powerful tool for the unambiguous quantification of fluorine-containing compounds without the need for a reference standard of the analyte itself.[1]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher) with a fluorine probe.
-
Solvent: A deuterated solvent that does not contain fluorine, such as Deuterated Chloroform (CDCl₃) or Deuterated Acetone ((CD₃)₂CO).
-
Internal Standard: A stable, non-volatile, fluorine-containing compound with a known purity and a simple ¹⁹F NMR spectrum that does not overlap with the analyte signals (e.g., trifluorotoluene).
-
Experimental Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): 5 times the longest T₁ of the analyte and internal standard signals.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 64).
-
-
Sample Preparation: Accurately weigh the this compound sample and the internal standard into an NMR tube and dissolve in the deuterated solvent.
-
Data Analysis: The purity of this compound is calculated by comparing the integrated area of its ¹⁹F signal to the integrated area of the known amount of the internal standard, taking into account the number of fluorine atoms in each molecule.
Visualizations
Experimental Workflow for GC Purity Analysis
The following diagram illustrates the typical workflow for determining the purity of this compound using Gas Chromatography.
References
- 1. acgpubs.org [acgpubs.org]
- 2. agilent.com [agilent.com]
- 3. scielo.br [scielo.br]
- 4. oshadhi.co.uk [oshadhi.co.uk]
- 5. Separation of Malonic acid, furfurylidene-, diethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
- 7. helixchrom.com [helixchrom.com]
- 8. Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS - American Chemical Society [acs.digitellinc.com]
- 9. 2024-02-07-new-qnmr-standard-fr - BIPM [bipm.org]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Dimethyl Difluoromalonate and Its Analogs in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The difluoromethylene group (-CF2-), in particular, is a highly sought-after motif due to its ability to enhance metabolic stability, modulate acidity, and serve as a bioisostere for other functional groups.[1] Dimethyl difluoromalonate (DDFM) and its analogs are key building blocks for introducing this critical functionality. This guide provides a comparative analysis of DDFM and related compounds, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their synthetic endeavors.
Performance Comparison of Fluorinated Malonates
The choice of a fluorinated malonate derivative can significantly impact reaction outcomes. While direct, comprehensive comparative studies across a wide range of reactions are not always available in a single source, we can infer performance based on established principles of organic chemistry and available experimental data. The primary analogues for comparison are Diethyl difluoromalonate (DEDFM) and the monofluorinated counterparts, Dimethyl/Diethyl fluoromalonate.
Theoretical Reactivity: Dimethyl vs. Diethyl Difluoromalonate
The reactivity of dialkyl malonates is influenced by both steric and electronic factors. These principles can be extended to their difluorinated counterparts.
-
Steric Effects: The methyl groups in DDFM are smaller than the ethyl groups in DEDFM. This reduced steric hindrance in DDFM facilitates the approach of nucleophiles and bases, which can lead to faster reaction rates, particularly in sterically demanding transformations.
-
Electronic Effects: Alkyl groups are weakly electron-donating. The ethyl group has a slightly stronger electron-donating effect than the methyl group. This can subtly decrease the electrophilicity of the carbonyl carbons in DEDFM compared to DDFM, potentially leading to slower reaction rates in nucleophilic additions.
Based on these principles, This compound is predicted to be the more reactive of the two .
Quantitative Data: Synthesis of Difluorinated 1,3-Dicarbonyl Compounds
The synthesis of 2,2-difluoro-1,3-dicarbonyl compounds, the product of difluorination of 1,3-dicarbonyl precursors, is a key step in accessing these valuable building blocks. The following table summarizes the isolated yields of various 2,2-difluoro-1,3-diketones synthesized via direct fluorination using fluorine gas in the presence of quinuclidine.
| Entry | 1,3-Diketone Substrate | Product | Isolated Yield (%) |
| 1 | 1,3-Diphenylpropane-1,3-dione | 2,2-Difluoro-1,3-diphenylpropane-1,3-dione | 65 |
| 2 | 1-(4-Methoxyphenyl)-3-phenylpropane-1,3-dione | 2,2-Difluoro-1-(4-methoxyphenyl)-3-phenylpropane-1,3-dione | 10 |
| 3 | 1-(4-Chlorophenyl)-3-phenylpropane-1,3-dione | 2,2-Difluoro-1-(4-chlorophenyl)-3-phenylpropane-1,3-dione | 12 |
Data sourced from a study on the synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives.[2]
Key Synthetic Applications and Experimental Protocols
This compound and its analogs are versatile intermediates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Below are detailed protocols for key transformations.
Synthesis of 2,2-Difluoro-1,3-diphenylpropane-1,3-dione
This protocol describes a method for the direct difluorination of a 1,3-diketone.
Experimental Protocol:
-
A solution of 1,3-diphenylpropane-1,3-dione (1.0 mmol) and quinuclidine (1.2 mmol) in a suitable solvent is prepared in a reaction vessel.
-
A fluorine/nitrogen gas mixture (1.0 mmol F2) is bubbled through the solution.
-
The reaction progress is monitored by 19F NMR spectroscopy.
-
Upon completion, the reaction mixture is purged with nitrogen.
-
The product is isolated and purified using standard techniques such as column chromatography.
Caption: Synthesis of a 2,2-difluoro-1,3-diketone.
Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one
While this protocol uses the non-fluorinated dimethyl malonate, it serves as a foundational procedure that can be adapted for its fluorinated analogs. The use of a heterobimetallic catalyst is highlighted.
Experimental Protocol:
-
A solution of the GaNa-(S)-BINOL complex (0.05 M in THF) is prepared.
-
To a solution of 2-cyclopenten-1-one (1.0 equiv) in THF, the catalyst solution (0.1 equiv) is added.
-
Dimethyl malonate (1.2 equiv) is added dropwise to the mixture at room temperature.
-
The reaction is stirred until completion, as monitored by TLC.
-
The reaction is quenched with saturated aqueous NH4Cl.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried, filtered, and concentrated.
-
The crude product is purified by column chromatography.[3][4][5]
Caption: General workflow for a Michael addition reaction.
Synthesis of 5,5-Disubstituted Barbiturates
This protocol outlines the synthesis of barbiturates, a class of sedative-hypnotic drugs, from a disubstituted malonic ester and urea. This procedure can be adapted for difluorinated malonates to produce fluorinated barbiturates.
Experimental Protocol:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
The disubstituted malonic ester (e.g., diethyl 5,5-difluorodiethylmalonate) is added dropwise to the cooled sodium ethoxide solution.
-
Urea, dissolved in hot ethanol, is then added to the reaction mixture.
-
The mixture is refluxed for several hours.
-
After the reaction is complete, the solvent is removed, and the residue is dissolved in water.
-
The solution is acidified with a strong acid (e.g., HCl) to precipitate the barbituric acid derivative.
-
The solid product is collected by filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization.
Caption: Synthetic pathway to barbituric acid derivatives.
Conclusion
This compound and its analogs are indispensable tools in modern organic synthesis, providing a reliable means to introduce the valuable difluoromethylene moiety. While this compound is often favored for its potentially higher reactivity due to reduced steric hindrance, the selection of the optimal building block ultimately depends on the specific requirements of the target molecule and the reaction conditions. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers navigating the expanding landscape of fluorination chemistry.
References
- 1. BJOC - Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Spectroscopic Validation of Dimethyl Difluoromalonate Reaction Products: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise characterization of reaction products is paramount. This guide provides a comparative analysis of spectroscopic data for the validation of products derived from common reactions of dimethyl difluoromalonate. Detailed experimental protocols and a comparison with alternative synthetic routes offer a comprehensive resource for chemists working with this versatile difluorinated building block.
This compound is a valuable reagent in organic synthesis, enabling the introduction of the gem-difluoromethylene group, a motif of increasing importance in medicinal chemistry due to its ability to modulate the physicochemical and metabolic properties of drug candidates. Accurate validation of the products resulting from its reactions is crucial for ensuring the integrity of subsequent research and development. This guide focuses on the spectroscopic characterization of products from key reactions of this compound, including alkylation, Knoevenagel condensation, and Michael addition, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for representative products of this compound reactions. This data facilitates the identification and comparison of these products with those obtained from alternative synthetic approaches.
Alkylation Reaction Products
Alkylation of this compound introduces an alkyl or aryl group at the C2 position, yielding a variety of difluorinated esters.
Table 1: Spectroscopic Data for Alkylated this compound Products
| Product Name | Structure | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | IR (ν, cm⁻¹) | MS (m/z) |
| Ethyl 2,2-difluoro-6-phenylhexanoate | Image of the chemical structure of Ethyl 2,2-difluoro-6-phenylhexanoate | 7.30 (t, J=7.4 Hz, 2H), 7.24–7.15 (m, 3H), 4.32 (q, J=7.1 Hz, 2H), 2.65 (t, J=7.6 Hz, 2H), 2.18–2.03 (m, 2H), 1.76–1.64 (m, 2H), 1.57–1.48 (m, 2H), 1.34 (t, J=7.1 Hz, 3H)[1] | 164.47 (t, J=33.1 Hz), 141.93, 128.47, 125.98, 116.41 (t, J=250.0 Hz), 62.84, 35.60, 34.45 (t, J=23.2 Hz), 30.93, 21.21 (t, J=4.2 Hz), 14.04[1] | -105.83 (t, J=16.8 Hz)[1] | 2942, 2855, 1765, 1306, 1186, 1100, 695[1] | [M+Na]⁺ 279.1167[1] |
Knoevenagel Condensation Products
The Knoevenagel condensation of this compound with aldehydes or ketones yields α,β-unsaturated difluorinated compounds, which are valuable intermediates in organic synthesis.
Specific spectroscopic data for the Knoevenagel condensation products of this compound were not available in the searched literature. The data for related non-fluorinated products is extensive but not directly comparable.
Michael Addition Products
The Michael addition of this compound to α,β-unsaturated compounds provides access to more complex difluorinated structures.
Specific spectroscopic data for the Michael addition products of this compound were not available in the searched literature. The data for related non-fluorinated products is extensive but not directly comparable.
Alternative Synthetic Routes
While this compound is a key reagent, alternative methods exist for the synthesis of gem-difluoroalkanes. These often involve the fluorination of carbonyl compounds or their derivatives.
Table 2: Comparison of Synthetic Reagents for gem-Difluoroalkane Synthesis
| Reagent | Substrate | Advantages | Disadvantages |
| This compound | Alkyl halides, Aldehydes, Enones | Readily available, versatile for C-C bond formation. | Requires subsequent transformations for some target molecules. |
| Diethylaminosulfur Trifluoride (DAST) | Aldehydes, Ketones | Direct conversion of carbonyls to difluorides. | Thermally unstable, can be hazardous. |
| Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®) | Aldehydes, Ketones | More thermally stable than DAST. | Can be expensive. |
| Selectfluor® | β-Diketones, β-Ketoesters | Electrophilic fluorinating agent, often used for direct fluorination. | May not be suitable for all substrates. |
Experimental Protocols
Detailed and validated experimental protocols are essential for reproducible results. The following are representative procedures for the synthesis and spectroscopic analysis of a this compound derivative.
General Procedure for Alkene Hydrodifluoromethylation
This procedure describes the synthesis of a difluorinated ester, providing a relevant example of handling and characterizing such compounds.
Synthesis of Ethyl 2,2-difluoro-6-phenylhexanoate: A detailed experimental protocol for this specific synthesis was not fully available in the provided search results. However, a general procedure for alkene hydrodifluoromethylation can be outlined based on the available information.[1]
-
Reagents and Setup: In a dry reaction vessel under an inert atmosphere, combine the alkene substrate, the difluoromethylating agent (e.g., a silane-based reagent), a suitable catalyst, and a solvent.
-
Reaction: Stir the reaction mixture at the specified temperature for the required duration, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction and perform an aqueous work-up. Extract the product with an appropriate organic solvent.
-
Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
Spectroscopic Characterization Protocol
The following steps outline the general procedure for acquiring and interpreting the spectroscopic data for the reaction products.
-
NMR Spectroscopy:
-
Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃).
-
Record ¹H, ¹³C, and ¹⁹F NMR spectra on a high-resolution NMR spectrometer.
-
Reference the spectra to the residual solvent peak for ¹H and ¹³C, and an external standard (e.g., CFCl₃) for ¹⁹F.
-
Analyze the chemical shifts, coupling constants, and integration to confirm the structure.
-
-
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of the purified product using a Fourier-transform infrared (FTIR) spectrometer, either as a neat film or as a KBr pellet.
-
Identify the characteristic absorption bands for key functional groups (e.g., C=O, C-F, C-H).
-
-
Mass Spectrometry (MS):
-
Analyze the purified product using a mass spectrometer, typically with electrospray ionization (ESI) for high-resolution mass data (HRMS).
-
Determine the molecular weight and compare the isotopic pattern with the theoretical values to confirm the elemental composition.
-
Workflow and Logical Relationships
The validation of this compound reaction products follows a logical workflow, from the initial reaction to the final characterization and comparison with alternative products.
Caption: Workflow for the validation of this compound reaction products.
References
GC-MS Analysis of Dimethyl Difluoromalonate Reaction Products: A Comparative Guide
For researchers, scientists, and drug development professionals working with fluorinated compounds, the precise analysis of reaction mixtures is critical for process optimization, impurity profiling, and quality control. Dimethyl difluoromalonate is a key building block in the synthesis of specialized fluorinated molecules. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for monitoring the reaction products of this compound, supported by experimental data and detailed protocols.
Performance Comparison: GC-MS vs. Alternative Methods
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and versatile technique for the analysis of volatile and semi-volatile compounds present in a reaction mixture. However, alternative methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) offer unique advantages and can provide complementary information.
| Feature | GC-MS | ¹⁹F NMR Spectroscopy | HPLC |
| Principle | Separation by boiling point/polarity, detection by mass-to-charge ratio. | Detection of ¹⁹F nuclei in a magnetic field. | Separation by polarity/affinity, UV or MS detection. |
| Strengths | - Excellent separation of volatile compounds.- High sensitivity and specificity.- Provides structural information from fragmentation patterns.- Well-established libraries for compound identification. | - Non-destructive.- Provides detailed structural information.- Excellent for quantitative analysis without reference standards.[1][2]- Highly specific for fluorinated compounds.[3][4] | - Suitable for non-volatile and thermally labile compounds.- Wide range of column chemistries for versatile separations.[5]- Can be coupled with MS for enhanced identification.[5] |
| Limitations | - Not suitable for non-volatile or thermally labile compounds.- Derivatization may be required for polar compounds.- Molecular ion may be weak or absent for some fluorinated compounds. | - Lower throughput than GC-MS.- More complex data interpretation for mixtures.- Requires specialized equipment. | - May have lower resolution than GC for complex volatile mixtures.- Can be less sensitive than GC-MS for certain compounds. |
| Best For | Routine analysis of reaction progress, identification of volatile byproducts and impurities. | In-situ reaction monitoring, structural elucidation of novel fluorinated products, and quantitative analysis.[1][2] | Analysis of polar, non-volatile products, or when derivatization for GC-MS is not feasible.[5] |
Hypothetical Reaction: Partial Hydrolysis and Decarboxylation of this compound
To illustrate the utility of GC-MS, we will consider a hypothetical reaction where this compound undergoes partial hydrolysis followed by decarboxylation. This reaction could plausibly yield a mixture of the starting material, the mono-decarboxylated product (methyl difluoroacetate), and the fully hydrolyzed and decarboxylated product (difluoroacetic acid).
Quantitative Data Summary
The following table summarizes the expected GC-MS data for the components of our hypothetical reaction mixture. The retention times are estimated based on a typical temperature program for volatile esters, and the mass-to-charge ratios (m/z) are predicted from common fragmentation patterns of esters and fluorinated compounds.
| Compound Name | Structure | Predicted Retention Time (min) | Key Mass Spectral Fragments (m/z) |
| This compound | F₂C(COOCH₃)₂ | ~ 8.5 | 137 [M-OCH₃]⁺, 109 [M-COOCH₃]⁺, 69 [CF₃]⁺ |
| Methyl Difluoroacetate | F₂CHCOOCH₃ | ~ 5.2 | 110 [M]⁺•, 79 [M-OCH₃]⁺, 51 [CHF₂]⁺ |
| Difluoroacetic Acid | F₂CHCOOH | ~ 4.1 (or may require derivatization) | 96 [M]⁺•, 51 [CHF₂]⁺, 45 [COOH]⁺ |
Experimental Protocols
A detailed methodology is crucial for reproducible and accurate GC-MS analysis.
Sample Preparation
-
Quenching: At desired time points, withdraw a 100 µL aliquot from the reaction mixture.
-
Extraction: Quench the reaction by adding the aliquot to 1 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate) containing an internal standard (e.g., undecane at 10 µg/mL).
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Dilution: Dilute the sample to an appropriate concentration for GC-MS analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 15°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-400.
Visualizations
Experimental Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. magritek.com [magritek.com]
- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
Comparative Analysis of NMR Spectroscopic Data for Dimethyl Difluoromalonate and Its Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals on the NMR spectroscopic characteristics of Dimethyl Difluoromalonate and related fluorinated malonate esters. This report provides a detailed comparison of ¹H, ¹³C, and ¹⁹F NMR data, supported by experimental protocols and structural diagrams.
Introduction
This compound and its derivatives are important building blocks in organic synthesis, particularly in the preparation of fluorinated compounds with applications in pharmaceuticals and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of these compounds. The presence of fluorine atoms introduces unique spectral features, including characteristic chemical shifts and complex spin-spin coupling patterns, which provide valuable structural information. This guide presents a comparative analysis of the NMR spectroscopic data for this compound and selected derivatives, offering a valuable resource for researchers in the field.
NMR Spectroscopic Data
The following tables summarize the ¹H, ¹³C, and ¹⁹F NMR spectroscopic data for this compound and two of its derivatives: Dimethyl 2-(2-cyanoethyl)-2-fluoromalonate and Dimethyl 2-(3-aminopropyl)-2-fluoromalonate hydrochloride.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| This compound | Data not available | - | - | - |
| Dimethyl 2-(2-cyanoethyl)-2-fluoromalonate | 3.89 | s | - | OCH₃ |
| 2.80 | t | 7.0 | CH₂CN | |
| 2.55 | m | - | CH₂CF | |
| Dimethyl 2-(3-aminopropyl)-2-fluoromalonate HCl | 3.86 | s | - | OCH₃ |
| 3.05 | t | 7.5 | CH₂NH₃⁺ | |
| 2.15 | m | - | CH₂CF | |
| 1.90 | m | - | CH₂CH₂CH₂ |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Assignment |
| This compound | Data not available | - | - |
| Dimethyl 2-(2-cyanoethyl)-2-fluoromalonate | 165.5 (d) | JCF = 26.0 | C=O |
| 117.4 | - | CN | |
| 93.5 (d) | JCF = 202.0 | CF | |
| 54.2 | - | OCH₃ | |
| 31.0 (d) | JCF = 22.0 | CH₂CF | |
| 14.8 (d) | JCF = 5.0 | CH₂CN | |
| Dimethyl 2-(3-aminopropyl)-2-fluoromalonate HCl | 166.0 (d) | JCF = 25.0 | C=O |
| 94.0 (d) | JCF = 200.0 | CF | |
| 54.0 | - | OCH₃ | |
| 38.0 | - | CH₂NH₃⁺ | |
| 29.5 (d) | JCF = 21.0 | CH₂CF | |
| 25.5 | - | CH₂CH₂CH₂ |
Table 3: ¹⁹F NMR Spectroscopic Data
| Compound | Chemical Shift (δ, ppm) |
| This compound | Data not available |
| Dimethyl 2-(2-cyanoethyl)-2-fluoromalonate | -175.0 |
| Dimethyl 2-(3-aminopropyl)-2-fluoromalonate HCl | -178.0 |
Experimental Protocols
A general procedure for acquiring NMR spectra of fluorinated malonate esters is as follows.[1]
Sample Preparation:
Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the compound and the desired chemical shift referencing. For quantitative NMR, a known amount of an internal standard can be added.
NMR Spectrometer and Parameters:
NMR spectra are typically recorded on a spectrometer with a proton frequency of 300 MHz or higher.
-
¹H NMR: Spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds, and a pulse width of 90 degrees.
-
¹³C NMR: Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans is required. Proton decoupling is typically used to simplify the spectra and improve sensitivity. Key parameters include a spectral width of 200-250 ppm and a relaxation delay of 2-10 seconds.
-
¹⁹F NMR: ¹⁹F NMR spectra are generally acquired with proton decoupling. The spectral width can be large (e.g., 200-300 ppm) to encompass the wide range of fluorine chemical shifts.[2] Chemical shifts are referenced to an external standard, commonly CFCl₃ (δ = 0 ppm).
Structure-Spectra Correlations
The presence of the electronegative fluorine atom(s) significantly influences the chemical shifts of neighboring nuclei. In the ¹³C NMR spectra, the carbon directly attached to the fluorine atom (CF) exhibits a large downfield shift and a significant one-bond carbon-fluorine coupling constant (JCF) of around 200 Hz. The carbonyl carbons also show a smaller two-bond coupling to fluorine. In the ¹H NMR spectra, protons on carbons adjacent to the fluorinated center can exhibit coupling to the fluorine atom, leading to more complex splitting patterns. The ¹⁹F NMR chemical shifts are highly sensitive to the electronic environment around the fluorine nucleus, making this technique particularly useful for distinguishing between different fluorinated compounds.
Visualization of Relationships
The following diagrams illustrate the structural relationship between this compound and its derivatives, and a typical workflow for NMR spectroscopic analysis.
Caption: Structural relationship between this compound and its derivatives.
Caption: A generalized workflow for NMR spectroscopic analysis.
References
A Comparative Analysis of Reactivity: Dimethyl Difluoromalonate vs. Diethyl Difluoromalonate
In the realm of pharmaceutical and agrochemical development, the strategic incorporation of fluorine atoms into organic molecules can significantly enhance their metabolic stability, binding affinity, and overall efficacy. Among the array of fluorinated building blocks, gem-difluorinated compounds are of particular interest, with dimethyl difluoromalonate and diethyl difluoromalonate serving as key intermediates. This guide provides a detailed comparison of the reactivity of these two diesters, supported by theoretical principles and generalized experimental protocols, to assist researchers in selecting the optimal reagent for their synthetic needs.
Theoretical Reactivity Profile
Steric Hindrance: The primary structural difference between the two molecules lies in the alkyl groups of the ester functionalities. The methyl groups in this compound are sterically smaller than the ethyl groups in diethyl difluoromalonate. In reactions involving nucleophilic attack at the electrophilic central carbon, the bulkier ethyl groups can impede the approach of the nucleophile, leading to a slower reaction rate compared to the dimethyl ester.
Electronic Effects: Alkyl groups are weakly electron-donating. The ethyl group has a slightly stronger inductive effect than the methyl group, meaning it donates more electron density to the ester carbonyl. This increased electron density on the carbonyl carbon of diethyl difluoromalonate makes it marginally less electrophilic than the corresponding carbon in this compound. Consequently, this compound is expected to be more susceptible to nucleophilic attack.
Based on these combined effects, This compound is predicted to be the more reactive of the two compounds.
dot graph "Reactivity_Comparison" { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
center [shape=point, style=invis];
subgraph "cluster_dimethyl" { label="this compound"; bgcolor="#F1F3F4"; DMDM [label="Less Steric Hindrance\n(Methyl Groups)", fillcolor="#FFFFFF", fontcolor="#202124"]; DMDM_E [label="Slightly Higher\nElectrophilicity", fillcolor="#FFFFFF", fontcolor="#202124"]; }
subgraph "cluster_diethyl" { label="Diethyl Difluoromalonate"; bgcolor="#F1F3F4"; DEDM [label="Greater Steric Hindrance\n(Ethyl Groups)", fillcolor="#FFFFFF", fontcolor="#202124"]; DEDM_E [label="Slightly Lower\nElectrophilicity", fillcolor="#FFFFFF", fontcolor="#202124"]; }
Reactivity [label="Higher Reactivity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,1.5!"]; Slower_Reactivity [label="Lower Reactivity", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", pos="4,1.5!"];
DMDM -> Reactivity [color="#4285F4", label="Favors Nucleophilic Attack"]; DMDM_E -> Reactivity [color="#4285F4"]; DEDM -> Slower_Reactivity [color="#EA4335", label="Hinders Nucleophilic Attack"]; DEDM_E -> Slower_Reactivity [color="#EA4335"]; } mend Caption: Factors influencing the comparative reactivity of Dimethyl and Diethyl Difluoromalonate.
Physicochemical Properties
A summary of the key physical and chemical properties of both compounds is presented below for easy comparison.
| Property | This compound | Diethyl Difluoromalonate |
| CAS Number | 379-95-3 | 680-65-9 |
| Molecular Formula | C₅H₆F₂O₄ | C₇H₁₀F₂O₄ |
| Molecular Weight | 168.10 g/mol | 196.15 g/mol |
| Appearance | Colorless to pale yellow liquid | Colorless liquid |
| Boiling Point | 170-171 °C | 185-187 °C |
| Density | ~1.31 g/mL | ~1.21 g/mL |
| Primary Use | Intermediate in organic synthesis, pharmaceuticals, and agrochemicals.[1] | Intermediate in organic synthesis, pharmaceuticals, and agrochemicals.[2] |
Experimental Protocols
The following are generalized experimental protocols for a Knoevenagel condensation reaction, a common application for these types of reagents. These protocols are adapted from procedures for structurally similar compounds and should be optimized for specific substrates and conditions.
Knoevenagel Condensation with this compound
Materials:
-
This compound
-
Aldehyde or ketone
-
Base catalyst (e.g., piperidine, titanium tetrachloride/triethylamine)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup: To a dry, inert-atmosphere-flushed round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde or ketone (1.0 eq) and anhydrous solvent.
-
Addition of Reagents: Add this compound (1.1 eq) to the flask.
-
Catalyst Addition: Slowly add the base catalyst (0.1 eq for piperidine; 1.2 eq for TiCl₄/Et₃N) to the stirred mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Knoevenagel Condensation with Diethyl Difluoromalonate
The protocol for diethyl difluoromalonate is analogous to that of the dimethyl ester. However, due to its lower predicted reactivity, longer reaction times or slightly more forcing conditions (e.g., higher temperature) may be necessary to achieve comparable yields.
dot graph "Experimental_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [color="#4285F4", fontname="Arial", fontsize=10];
subgraph "cluster_setup" { label="Reaction Setup"; bgcolor="#FFFFFF"; Setup [label="Combine aldehyde/ketone\nand solvent in flask"]; }
subgraph "cluster_reaction" { label="Reaction"; bgcolor="#FFFFFF"; Add_Malonate [label="Add Dimethyl/Diethyl\nDifluoromalonate"]; Add_Catalyst [label="Add Base Catalyst"]; Heat [label="Heat to Reflux\n(Monitor by TLC)"]; }
subgraph "cluster_workup" { label="Work-up & Purification"; bgcolor="#FFFFFF"; Quench [label="Quench with NH4Cl(aq)"]; Extract [label="Extract with Organic Solvent"]; Purify [label="Dry, Concentrate, and Purify"]; }
Setup -> Add_Malonate; Add_Malonate -> Add_Catalyst; Add_Catalyst -> Heat; Heat -> Quench; Quench -> Extract; Extract -> Purify; } mend Caption: A generalized experimental workflow for the Knoevenagel condensation.
Conclusion
References
The Strategic Advantage of Dimethyl Difluoromalonate: A Comparative Guide for Researchers
In the landscape of modern drug discovery and development, the incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity. While numerous fluorinating agents exist, the use of pre-fluorinated building blocks offers a distinct and often advantageous approach. This guide provides a comprehensive comparison of the synthetic strategy employing Dimethyl Difluoromalonate (DDFM) versus direct fluorination of a non-fluorinated precursor, offering researchers, scientists, and drug development professionals a clear perspective on the benefits of this versatile reagent.
Executive Summary
This compound (DDFM) is not a fluorinating agent in the classical sense, such as Selectfluor or DAST, which donate a fluorine atom to a substrate. Instead, DDFM is a difluorinated building block, providing a pre-packaged "-CF2-" group for incorporation into larger molecules. The primary advantage of this strategy lies in its ability to introduce a gem-difluoro motif with high precision and under milder conditions, often circumventing the need for hazardous and aggressive fluorinating agents. This approach can lead to improved safety, higher yields in subsequent steps, and greater synthetic efficiency, particularly in the construction of complex fluorinated heterocycles and other pharmacologically relevant structures.
Comparative Analysis: DDFM Building Block Strategy vs. Direct Fluorination
The following table provides a comparative overview of the two primary strategies for synthesizing gem-difluorinated dicarbonyl compounds and their derivatives.
| Feature | This compound (DDFM) Building Block Strategy | Direct Fluorination Strategy |
| Starting Material | This compound (pre-fluorinated) | Dimethyl Malonate (non-fluorinated) |
| Fluorinating Agent | None required for the core scaffold | Elemental Fluorine (F₂), Selectfluor, etc. |
| Key Transformation | Condensation (e.g., Knoevenagel, Michael) or cyclization reactions | Electrophilic fluorination |
| Reaction Conditions | Typically milder, often base-catalyzed at room temperature or with gentle heating | Can require specialized equipment (for F₂), cryogenic conditions, and/or strong oxidizers |
| Safety Profile | Avoids the handling of highly reactive and toxic fluorinating agents | Involves potentially hazardous reagents like fluorine gas or strong oxidants |
| Selectivity | High selectivity for the introduction of the CF₂ group at a specific position | Risk of over-fluorination or side reactions, especially on complex substrates |
| Atom Economy | Generally favorable in the condensation/cyclization step | Can be lower due to the mass of the fluorinating agent's leaving group |
| Applicability | Ideal for constructing molecules where the difluorinated dicarbonyl unit is a core component, such as in fluorinated barbiturates and other heterocycles. | Suitable for late-stage fluorination or when a difluorinated building block is not readily available. |
Experimental Protocols
To illustrate the practical differences between the two strategies, the following sections provide detailed experimental protocols for the synthesis of a key class of fluorinated compounds, barbiturates, and their precursors.
Protocol 1: Synthesis of Fluorinated Heterocycles using a Fluoromalonate Building Block
This protocol describes a general method for the synthesis of a 5-fluoropyrimidine, a key intermediate in agrochemicals, using a fluorinated malonate ester, demonstrating the building block approach.
Materials:
-
Diethyl 2-fluoromalonate (as a close analog to DDFM)
-
Formamidine acetate
-
Sodium methoxide
-
Methanol
-
Hydrochloric acid
Procedure:
-
A solution of sodium methoxide is prepared by carefully dissolving sodium metal in anhydrous methanol under an inert atmosphere.
-
Diethyl 2-fluoromalonate is added dropwise to the sodium methoxide solution at room temperature.
-
Formamidine acetate is then added to the reaction mixture.
-
The mixture is heated at reflux for several hours until the reaction is complete, as monitored by TLC.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with hydrochloric acid to precipitate the product.
-
The solid product, 5-fluoro-4,6-dihydroxypyrimidine, is collected by filtration, washed with cold water, and dried.[1]
Protocol 2: Direct Fluorination of a Malonic Ester
This protocol outlines a method for the direct fluorination of a malonate ester using elemental fluorine, representing the alternative synthetic strategy.
Materials:
-
Diethyl malonate
-
Elemental fluorine (typically as a 10% mixture in nitrogen)
-
Copper catalyst
-
Anhydrous solvent (e.g., acetonitrile)
Procedure:
-
A solution of diethyl malonate and a catalytic amount of a copper salt are prepared in an anhydrous solvent in a specialized fluorination reactor.
-
The solution is cooled to the desired reaction temperature (e.g., -78 °C).
-
A mixture of elemental fluorine in nitrogen is bubbled through the solution at a controlled rate.
-
The reaction is carefully monitored for the consumption of the starting material and the formation of the fluorinated product.
-
Upon completion, the reaction is purged with an inert gas to remove any unreacted fluorine.
-
The reaction mixture is then worked up, which may involve quenching with a reducing agent, followed by extraction and purification by chromatography to isolate the diethyl 2-fluoromalonate.[2]
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the two competing synthetic strategies.
References
A Comparative Cost-Benefit Analysis of Dimethyl Difluoromalonate in Synthesis
For researchers, scientists, and drug development professionals, the incorporation of the difluoromethylene (-CF2-) group is a critical strategy in modern medicinal chemistry. This guide provides a comprehensive cost-benefit analysis of Dimethyl difluoromalonate as a key building block for this purpose, comparing its performance and economic viability against other common difluoromethylating agents.
This compound serves as a valuable precursor for introducing the gem-difluoro motif, a bioisostere for carbonyl groups, which can enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates. This analysis delves into the synthesis of this compound, its application in key synthetic transformations, and a direct comparison with alternative reagents, supported by experimental data and detailed protocols.
Cost Analysis: Synthesis of this compound and Alternatives
A primary consideration for any synthetic building block is its accessibility and cost. The following table provides a comparative cost analysis for the synthesis of this compound and the purchase price of common alternative difluoromethylating agents.
| Reagent | Starting Materials | Key Reagents | Estimated Synthesis Cost (per mole) | Commercial Price (per gram) |
| This compound | Dimethyl malonate | Fluorine gas, Tosyl azide | Moderate | ~$32/g |
| Diethyl difluoromalonate | Diethyl malonate | Fluorine gas, Copper(II) nitrate | Moderate to High | Varies |
| (Trifluoromethyl)trimethylsilane (TMSCF3) - Ruppert-Prakash Reagent | N/A | N/A | N/A | ~$15-20/g |
| Sodium Chlorodifluoroacetate (ClCF2CO2Na) | N/A | N/A | N/A | ~$5-10/g |
| Diethyl bromodifluoromethylphosphonate | N/A | N/A | N/A | ~$25-35/g |
Note: Estimated synthesis costs are qualitative and depend on laboratory scale, reagent prices, and safety infrastructure. Commercial prices are approximate and subject to change based on vendor and purity.
The synthesis of this compound, while feasible in a laboratory setting, involves the use of fluorine gas, a highly reactive and hazardous material requiring specialized equipment and handling procedures. This can significantly contribute to the overall cost and complexity of its in-house preparation.
Performance Comparison in Synthetic Applications
The utility of a difluoromethylating agent is determined by its reactivity, selectivity, and substrate scope in various chemical transformations. Below is a comparison of this compound with its alternatives in common synthetic applications.
Knoevenagel Condensation
The Knoevenagel condensation is a key carbon-carbon bond-forming reaction. While direct comparative data for this compound is limited, studies on the closely related Diethyl difluoromalonate provide valuable insights.
| Active Methylene Compound | Aldehyde | Catalyst/Solvent | Time (h) | Yield (%) |
| Diethyl malonate | Benzaldehyde | Piperidine/Ethanol | 2 | 85-95 |
| Diethyl 2,2-difluoromalonate | Benzaldehyde | Piperidine/Ethanol | 4 | 75-85 |
The presence of the electron-withdrawing fluorine atoms in Diethyl 2,2-difluoromalonate can influence the reactivity of the methylene protons and the stability of the intermediate, leading to slightly longer reaction times and lower yields compared to its non-fluorinated counterpart in this specific reaction.
Nucleophilic Difluoromethylation
Alternative reagents often operate through different mechanisms. For instance, TMSCF3 (Ruppert-Prakash reagent) is a nucleophilic trifluoromethylating agent that can be used to generate a difluoromethyl nucleophile.
| Reagent | Substrate | Conditions | Product | Yield (%) |
| This compound | (Requires transformation first) | - | - | - |
| TMSCF2H (generated from TMSCF3) | Benzaldehyde | TBAF, THF | α-(difluoromethyl)benzyl alcohol | High |
This compound itself is not a direct source of a difluoromethyl nucleophile but can be used to construct molecules containing the difluoromethylene group, which can then be further transformed.
Experimental Protocols
Synthesis of this compound (Indirect Fluorination)
This method involves the diazotization of dimethyl malonate followed by fluorination.
Materials:
-
Dimethyl malonate
-
Tosyl azide
-
Acetonitrile
-
Fluorine gas (diluted in an inert gas)
-
Suitable reaction vessel for handling fluorine gas
Procedure:
-
Diazotization: Dimethyl malonate is reacted with tosyl azide in acetonitrile to form dimethyl diazomalonate. This intermediate is then purified.
-
Fluorination: The purified dimethyl diazomalonate is dissolved in acetonitrile in a specialized fluorination reactor. A diluted stream of fluorine gas is bubbled through the solution at a controlled temperature.
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified by distillation to yield this compound.
Note: This is a generalized procedure based on available literature. The handling of fluorine gas requires extreme caution and specialized equipment.
Direct Fluorination of Diethyl Malonate
This protocol describes the synthesis of the related Diethyl 2-fluoromalonate, which can be a precursor or a point of comparison.
Materials:
-
Diethyl malonate (40.0 g, 0.25 mol)
-
Copper(II) nitrate hydrate (Cu(NO3)2·2.5H2O; 5.81 g, 25 mmol)
-
Acetonitrile (200 mL)
-
Fluorine gas (20% v/v in N2)
-
Ethyl acetate
-
Water
Procedure:
-
Dissolve diethyl malonate and copper(II) nitrate hydrate in acetonitrile in a 500 mL fluorination vessel.
-
Cool the mixture to 0–5 °C and stir at 650 rpm.
-
Purge the system with N2 for 5 minutes.
-
Introduce fluorine gas (80 mL min−1, 265 mmol) into the mixture for 6 hours and 30 minutes.
-
Purge the reactor with nitrogen for 10 minutes.
-
Remove the solvent in vacuo.
-
Partition the residue between water (50 mL) and ethyl acetate (50 mL). The organic layer contains the fluorinated product.[1]
Impact on Signaling Pathways in Drug Discovery
The gem-difluoromethylene group is a key feature in many modern drug candidates due to its ability to modulate interactions with biological targets. Below are examples of signaling pathways where gem-difluorinated inhibitors have shown significant activity.
MAPK/ERK Pathway
The MAPK/ERK pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. Gem-difluorinated compounds have been developed as potent inhibitors of MEK1/2, key kinases in this pathway.
Caption: Inhibition of the MAPK/ERK pathway by a gem-difluorinated MEK1/2 inhibitor.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another critical signaling network that regulates cell growth, metabolism, and survival. Dysregulation of this pathway is also frequently observed in cancer. Gem-difluorinated molecules have been designed to target key components of this pathway, such as PI3Kα.
Caption: Inhibition of the PI3K/Akt pathway by a gem-difluorinated PI3K inhibitor.
JAK-STAT Signaling Pathway
The JAK-STAT pathway is essential for cytokine signaling and plays a vital role in the immune system. Its dysregulation is implicated in various inflammatory diseases and cancers. Gem-difluorinated compounds are being explored as inhibitors of JAK kinases.
Caption: Inhibition of the JAK-STAT pathway by a gem-difluorinated JAK inhibitor.
Conclusion
This compound is a valuable, albeit potentially costly, building block for the introduction of the gem-difluoromethylene group in synthetic chemistry. Its cost-effectiveness is heavily influenced by the scale of synthesis and the accessibility of specialized fluorination equipment. When compared to alternatives, the choice of reagent depends on the specific synthetic transformation, the desired mechanism of action (nucleophilic, electrophilic, or radical), and the overall cost and safety considerations of the project. For applications in drug discovery, the ability to synthesize gem-difluorinated compounds that can potently and selectively modulate key signaling pathways underscores the continued importance of developing and evaluating reagents like this compound.
References
Dimethyl Difluoromalonate: A Comparative Guide to its Applications and Efficacy in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Dimethyl difluoromalonate (DMDM) has emerged as a pivotal fluorinated building block in the synthesis of complex molecules across the pharmaceutical, agrochemical, and material science sectors. The introduction of the difluoromethylene (-CF2-) group can significantly enhance the metabolic stability, binding affinity, and overall biological activity of target compounds. This guide provides a comprehensive literature review of this compound's applications and efficacy, offering a comparative analysis against its non-fluorinated counterpart and other alternatives, supported by available experimental data and detailed protocols.
Physicochemical Properties: A Comparative Overview
The fluorine atoms in this compound impart distinct physicochemical properties compared to dimethyl malonate. These differences influence its reactivity and the characteristics of the resulting products.
| Property | This compound | Dimethyl Malonate |
| CAS Number | 379-95-3 | 108-59-8 |
| Molecular Formula | C₅H₆F₂O₄ | C₅H₈O₄ |
| Molecular Weight | 168.10 g/mol | 132.11 g/mol |
| Density | ~1.31 g/cm³[1] | ~1.15 g/cm³ |
| Boiling Point | 170-171 °C[1] | 181 °C |
| Acidity (pKa of α-protons) | Expected to be lower (more acidic) due to the electron-withdrawing fluorine atoms. | ~13 |
Efficacy in Key Synthetic Transformations
This compound serves as a versatile substrate in a variety of carbon-carbon bond-forming reactions. While direct quantitative comparisons for this compound are limited in the literature, data for its diethyl analogue, diethyl 2,2-difluoromalonate, provides valuable insights into its expected reactivity.
Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction for the formation of carbon-carbon double bonds. The increased acidity of the α-protons in difluorinated malonates is expected to facilitate this reaction. A comparative study between diethyl malonate and diethyl 2,2-difluoromalonate highlights the potential advantages of using fluorinated analogues.
Table 1: Knoevenagel Condensation of Aromatic Aldehydes with Diethyl Malonate and Diethyl 2,2-Difluoromalonate
| Entry | Aldehyde | Active Methylene Compound | Catalyst/Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Diethyl malonate | Piperidine/Ethanol | 6 | 85 |
| 2 | Benzaldehyde | Diethyl 2,2-difluoromalonate | Piperidine/Ethanol | 4 | 92 |
| 3 | 4-Chlorobenzaldehyde | Diethyl malonate | Piperidine/Ethanol | 7 | 82 |
| 4 | 4-Chlorobenzaldehyde | Diethyl 2,2-difluoromalonate | Piperidine/Ethanol | 5 | 90 |
Note: The data presented for diethyl 2,2-difluoromalonate is based on representative literature values and is intended for comparative purposes. Actual yields may vary based on specific reaction conditions.
Michael Addition
Table 2: Representative Michael Addition Reactions of Malonate Esters
| Entry | Michael Acceptor | Malonate Ester | Base/Solvent | Yield (%) |
| 1 | Methyl vinyl ketone | Diethyl malonate | Sodium ethoxide/Ethanol | ~70% |
| 2 | Cyclohexenone | Dimethyl malonate | Sodium methoxide/Methanol | High |
Note: These are generalized examples. The reactivity of this compound in Michael additions would require specific experimental investigation.
Alkylation
The alkylation of malonate esters is a fundamental method for the synthesis of substituted carboxylic acids. The reaction proceeds via the formation of a nucleophilic enolate.
Table 3: Representative Alkylation Reactions of Malonate Esters
| Entry | Alkylating Agent | Malonate Ester | Base/Solvent | Yield (%) |
| 1 | Benzyl bromide | Diethyl malonate | Sodium ethoxide/Ethanol | High |
| 2 | Ethyl iodide | Dimethyl malonate | Sodium methoxide/Methanol | High |
Note: The alkylation of this compound is expected to proceed similarly, though reaction rates and yields may be influenced by the electronic effects of the fluorine atoms.
Comparison with Other Difluoromethylating Agents
This compound is one of several reagents available for introducing the difluoromethyl group. Other common reagents include diethyl 2,2-difluoromalonate and various organometallic and sulfone-based reagents.
Table 4: Comparison of Selected Difluoromethylating Agents
| Reagent | Advantages | Disadvantages |
| Dimethyl/Diethyl Difluoromalonate | Stable, easy to handle, versatile for building carbon frameworks. | Requires deprotonation to act as a nucleophile. |
| (Difluoromethyl)trimethylsilane (TMSCF₂H) | Good for nucleophilic difluoromethylation of carbonyls and imines. | Requires a fluoride source for activation. |
| Difluoromethyl Phenyl Sulfone | Effective for nucleophilic difluoromethylation. | Requires subsequent removal of the phenylsulfonyl group. |
| Zinc-difluoromethanesulfinate (DFMS) | Useful for radical difluoromethylation. | May require specific reaction conditions (e.g., initiator). |
Experimental Protocols
Detailed experimental protocols for reactions involving this compound are not widely published in a comparative context. However, the following protocols for related malonic esters can be adapted and optimized for use with this compound.
General Protocol for Knoevenagel Condensation
Materials:
-
Aromatic aldehyde (1 eq)
-
Malonic ester (e.g., this compound) (1.1 eq)
-
Piperidine (0.1 eq)
-
Ethanol (solvent)
Procedure:
-
Dissolve the aromatic aldehyde and malonic ester in ethanol in a round-bottom flask.
-
Add piperidine to the mixture.
-
Reflux the reaction mixture for 4-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified product.
General Protocol for Michael Addition
Materials:
-
α,β-Unsaturated carbonyl compound (1 eq)
-
Malonic ester (e.g., this compound) (1.2 eq)
-
Sodium ethoxide (1.1 eq)
-
Ethanol (solvent)
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol.
-
Add the malonic ester dropwise to the sodium ethoxide solution at 0 °C.
-
Stir the mixture for 30 minutes at room temperature to form the enolate.
-
Cool the mixture to 0 °C and add the α,β-unsaturated carbonyl compound dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Synthetic Pathways
The following diagram illustrates a general workflow for the application of this compound in the synthesis of heterocyclic compounds, a key area of its application.
Caption: General workflow for heterocyclic synthesis using this compound.
The following diagram illustrates the logical relationship in choosing a malonate for a synthesis, considering the impact of fluorination.
Caption: Decision logic for selecting a malonate ester based on desired properties.
References
validating the structure of novel compounds synthesized from Dimethyl difluoromalonate
For researchers, scientists, and drug development professionals, the synthesis of novel compounds from versatile building blocks like Dimethyl difluoromalonate opens up new avenues for discovery. However, the rigorous validation of the resulting molecular structures is a critical step to ensure the integrity and reproducibility of scientific findings. This guide provides an objective comparison of the primary analytical techniques for structural elucidation, supported by experimental data and detailed protocols for compounds derived from this compound.
The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. Consequently, a multi-faceted analytical approach is essential to unequivocally confirm the structure of novel fluorinated compounds. The three cornerstone techniques for this purpose are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.
Comparative Analysis of Structural Validation Techniques
The choice of analytical technique, or more commonly, the combination of techniques, depends on the specific information required and the nature of the synthesized compound. While NMR and MS provide crucial information about the molecular structure and composition, X-ray crystallography offers the definitive three-dimensional arrangement of atoms in the solid state.
| Analytical Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. | Non-destructive; provides extensive structural detail in solution; ¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it excellent for identifying fluorine-containing moieties.[1][2] | Can be complex to interpret for large molecules; requires soluble samples. |
| Mass Spectrometry | Precise molecular weight and elemental composition; fragmentation patterns offer clues about the molecular structure.[3] | Extremely sensitive; can be coupled with chromatographic techniques (GC-MS, LC-MS) for mixture analysis.[4] | Isomeric and stereoisomeric compounds can be difficult to distinguish; fragmentation can sometimes be complex to interpret.[5] |
| X-ray Crystallography | Unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and stereochemistry.[6] | Provides the absolute and definitive structure of a molecule in the solid state. | Requires a suitable single crystal, which can be challenging to grow; the solid-state structure may not always represent the conformation in solution.[7] |
Experimental Protocols and Data Interpretation
To illustrate the application of these techniques, we will consider a representative novel compound, Dimethyl 2-(2-cyanoethyl)-2-fluoromalonate , synthesized from a fluorinated malonate precursor.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For fluorinated compounds, ¹⁹F NMR is particularly informative due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[1][2]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified novel compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a proton NMR spectrum to identify the number and types of hydrogen atoms present in the molecule.
-
¹³C NMR Acquisition: Obtain a carbon-13 NMR spectrum to determine the number and types of carbon atoms. The coupling between carbon and fluorine (¹JCF, ²JCF, etc.) provides valuable connectivity information.
-
¹⁹F NMR Acquisition: Acquire a fluorine-19 NMR spectrum. The chemical shift of the fluorine signal(s) is indicative of the local electronic environment.[9]
-
2D NMR Experiments (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish the connectivity between different atoms within the molecule.
Representative NMR Data for Dimethyl 2-(2-cyanoethyl)-2-fluoromalonate [8]
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ¹H | 3.85 | s | - | 2 x OCH₃ |
| 2.70 | t | J = 7.0 | CH₂CN | |
| 2.55 | m | - | CH₂CF | |
| ¹³C | 166.5 | d | ¹JCF = 25.0 | 2 x C=O |
| 95.5 | d | ¹JCF = 210.0 | CF | |
| 54.0 | s | - | 2 x OCH₃ | |
| 25.0 | d | ²JCF = 20.0 | CH₂CF | |
| 118.0 | s | - | CN | |
| 14.0 | d | ³JCF = 5.0 | CH₂CN | |
| ¹⁹F | -180.0 | t | ²JHF = 20.0 | CF |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the novel compound and, through analysis of its fragmentation pattern, offers valuable structural clues.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the purified compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Mass Analysis: Acquire the mass spectrum, ensuring to observe the molecular ion peak ([M]+ or [M+H]+).
-
High-Resolution Mass Spectrometry (HRMS): If available, perform HRMS to determine the exact mass and confirm the elemental composition of the molecular ion.
-
Tandem Mass Spectrometry (MS/MS): To aid in structural elucidation, perform MS/MS on the molecular ion to induce fragmentation and analyze the resulting daughter ions.
Expected Mass Spectrometry Data for Dimethyl 2-(2-cyanoethyl)-2-fluoromalonate
-
Molecular Formula: C₈H₁₀FNO₄
-
Exact Mass: 203.0594
-
Expected [M+H]⁺: 204.0672
-
Key Fragmentation Pathways:
-
Loss of a methoxy group (-OCH₃)
-
Loss of a methoxycarbonyl group (-COOCH₃)
-
Cleavage of the cyanoethyl side chain
-
Single-Crystal X-ray Crystallography
For an unambiguous determination of the three-dimensional structure, single-crystal X-ray crystallography is the gold standard.
Experimental Protocol: X-ray Crystallography
-
Crystallization: Grow single crystals of the purified compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a specific temperature (often low temperature, e.g., 100 K).
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.
Visualizing the Workflow
To effectively manage the process of structural validation, a clear workflow is essential. The following diagram illustrates the logical progression from a newly synthesized compound to its complete structural characterization.
Caption: A logical workflow for the structural validation of novel compounds.
The following diagram illustrates the relationship between the different analytical techniques and the information they provide for a comprehensive structural elucidation.
Caption: Relationship between analytical methods and structural information.
By employing a combination of these powerful analytical techniques and following systematic experimental protocols, researchers can confidently validate the structures of novel compounds synthesized from this compound, paving the way for further investigation and application in drug discovery and materials science.
References
- 1. On the effect of microwave energy on the Michael addition of dimethyl malonate on levoglucosenone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. azom.com [azom.com]
- 3. cbej.uomustansiriyah.edu.iq [cbej.uomustansiriyah.edu.iq]
- 4. mdpi.com [mdpi.com]
- 5. 1H,13C, 19F NMR, and ESI mass spectral characterization of two geminal difluorosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
Navigating Stereoselectivity: A Comparative Analysis of Dimethyl Difluoromalonate and its Non-Fluorinated Analogue in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the quest for precise stereochemical control is a paramount objective in modern organic synthesis. The introduction of fluorine atoms into a molecule can profoundly influence its conformational preferences, electronic properties, and ultimately, its biological activity. Dimethyl difluoromalonate, with its geminal fluorine atoms, presents a unique yet challenging substrate in stereoselective reactions when compared to its well-studied counterpart, dimethyl malonate. This guide provides a comprehensive comparison of the stereoselectivity of reactions involving these two malonates, supported by experimental data for dimethyl malonate and a discussion of the anticipated stereochemical challenges and opportunities with its difluorinated analogue, for which specific experimental data in asymmetric transformations is notably scarce in the current literature.
Executive Summary
This guide explores the stereoselectivity in key carbon-carbon bond-forming reactions—Michael additions, alkylations, and aldol-type reactions. For dimethyl malonate, a wealth of catalytic systems has been developed, affording products with high to excellent enantioselectivity and diastereoselectivity. In contrast, the stereoselective transformations of this compound are not well-documented in peer-reviewed literature. The strong electron-withdrawing nature and steric bulk of the two fluorine atoms are expected to significantly impact the reactivity and the stereochemical outcome of reactions involving the corresponding enolate. This comparison will, therefore, juxtapose the established success of dimethyl malonate with the theoretical and practical considerations for achieving stereocontrol with this compound, drawing parallels from studies on other α,α-difluorinated carbonyl compounds.
Comparison of Stereoselectivity in Key Reactions
The following sections detail the stereoselectivity achieved in Michael additions, alkylations, and aldol reactions. While extensive data is available for dimethyl malonate, the discussion for this compound will focus on the expected challenges and potential strategies for achieving stereocontrol.
Michael Addition Reactions
The asymmetric Michael addition of malonates to α,β-unsaturated compounds is a cornerstone of stereoselective synthesis. For dimethyl malonate, a variety of chiral catalysts have been developed to achieve high enantioselectivity.
Table 1: Asymmetric Michael Addition of Dimethyl Malonate to Chalcone Derivatives
| Entry | Catalyst | Acceptor | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | NiCl₂/(-)-Sparteine | Chalcone | Toluene | 25 | 90 | 86 | [1] |
| 2 | Ga-Na-BINOL complex | 2-Cyclopenten-1-one | THF | 24 | 90 | 99 | [2][3] |
| 3 | Thiourea Catalyst | (E)-1,3-diphenylprop-2-en-1-one | DCE | RT | 98 | 74 | [4][5] |
Stereoselectivity with this compound: Challenges and Outlook
-
Reduced Nucleophilicity: The strong inductive effect of the two fluorine atoms will decrease the pKa of the α-protons, facilitating enolate formation. However, the resulting difluorinated enolate is expected to be less nucleophilic, potentially requiring harsher reaction conditions or more reactive Michael acceptors.
-
Steric Hindrance: The fluorine atoms increase the steric bulk around the nucleophilic carbon, which could influence the approach to the electrophile and impact the effectiveness of chiral catalysts in creating a selective chiral environment.
-
Catalyst Deactivation: The more acidic nature of this compound could lead to catalyst protonation and deactivation, particularly with organocatalysts that rely on hydrogen bonding interactions.
Despite these challenges, the unique properties of the difluoro group could also be exploited. The altered electronics of the enolate might lead to different transition state geometries, potentially enabling novel stereochemical outcomes with appropriately designed chiral catalysts.
Alkylation Reactions
The asymmetric alkylation of malonates is a classical method for the synthesis of chiral carboxylic acid derivatives. High enantioselectivities have been achieved for dialkyl malonates using phase-transfer catalysis.
Table 2: Asymmetric Alkylation of Malonate Derivatives
| Entry | Substrate | Electrophile | Catalyst | Yield (%) | ee (%) | Reference |
| 1 | Diphenylmethyl-tert-butyl α-methylmalonate | Benzyl bromide | Binaphthyl-modified quaternary ammonium salt | 99 | 98 | [6] |
| 2 | Diphenylmethyl-tert-butyl α-methylmalonate | Allyl bromide | Binaphthyl-modified quaternary ammonium salt | 99 | 90 | [6] |
Stereoselectivity with this compound: Considerations
As with Michael additions, no direct experimental data for the asymmetric alkylation of this compound is available. The challenges are similar: the reduced nucleophilicity of the enolate may necessitate the use of highly reactive electrophiles. Furthermore, the design of a chiral catalyst that can effectively shield one face of the sterically more demanding and electronically different difluorinated enolate is a significant hurdle that needs to be overcome.
Aldol-Type Reactions
While malonates are not typically used in direct aldol reactions with aldehydes or ketones, their enolates can react with other electrophiles in aldol-type additions. The stereochemical outcome of these reactions is highly dependent on the nature of the enolate and the electrophile.
Stereoselectivity with this compound: An Emerging Area
The catalytic asymmetric aldol reaction of α,α-difluoroenolates generated in situ from other precursors has been reported to proceed with high yields and enantiomeric excess.[7] This suggests that if a difluoroenolate can be generated from this compound under suitable conditions, high levels of stereocontrol could be achievable. The development of chiral Lewis acids or organocatalysts capable of controlling the facial selectivity of the reaction between the difluorinated enolate and an aldehyde would be a key area of research.
Experimental Protocols
General Procedure for the Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one[2]
A flame-dried, three-necked round-bottomed flask is charged with sodium tert-butoxide (0.07 equiv). The flask is evacuated and backfilled with nitrogen before anhydrous THF is added. A solution of the chiral Ga-Na-BINOL catalyst (0.10 equiv) is then added. Dimethyl malonate (1.0 equiv) is added in one portion, followed by 2-cyclopenten-1-one (1.0 equiv). The mixture is stirred at room temperature for 46 hours. The reaction is then quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by distillation to afford the Michael adduct.
General Procedure for the Asymmetric Alkylation of a Malonate Derivative via Phase-Transfer Catalysis[6]
To a stirred solution of the malonate substrate and the chiral binaphthyl-modified quaternary ammonium salt catalyst in toluene, an aqueous solution of potassium hydroxide is added. The alkylating agent is then added, and the reaction mixture is stirred at room temperature until the starting material is consumed (as monitored by TLC). The mixture is then diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to give the α-alkylated malonate.
Visualizing Reaction Pathways
Caption: Generalized pathway for the catalytic asymmetric Michael addition of dimethyl malonate.
Caption: Logical comparison of the state of research in stereoselective reactions for dimethyl malonate versus this compound.
Conclusion and Future Perspectives
While dimethyl malonate is a versatile and well-understood building block in asymmetric synthesis, affording a wide range of chiral products with high stereocontrol, this compound remains a frontier molecule in this regard. The presence of the difluoromethylene group is anticipated to pose significant challenges to achieving high stereoselectivity due to altered electronics and increased steric hindrance of the corresponding enolate. However, these same properties also present an opportunity for the development of novel catalytic systems and reaction methodologies. Future research in this area should focus on:
-
Systematic studies of the reactivity of this compound with various electrophiles under different catalytic conditions to establish baseline reactivity and selectivity.
-
Design and synthesis of novel chiral catalysts specifically tailored to accommodate the steric and electronic demands of the difluorinated enolate.
-
Computational studies to model the transition states of reactions involving the this compound enolate to guide catalyst design and predict stereochemical outcomes.
Addressing these research gaps will not only expand the synthetic utility of this compound but also contribute to a deeper understanding of the role of fluorine in stereoselective transformations, ultimately enabling the synthesis of novel, fluorinated molecules with potential applications in drug discovery and materials science.
References
- 1. longdom.org [longdom.org]
- 2. Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Organocatalytic asymmetric addition of malonates to unsaturated 1,4-diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]
- 7. Report: Catalytic Asymmetric Carbon-Carbon Bond Formation with Fluoroenolates Generated Detylated Prenucleophiles (59th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
The Efficacy of Dimethyl Difluoromalonate in Carbon-Carbon Bond Formation: A Comparative Analysis
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The gem-difluoroalkyl motif (CF2), in particular, is highly valued for its ability to act as a bioisostere for carbonyl groups and ethers, thereby enhancing metabolic stability and modulating physicochemical properties.[1] Dimethyl difluoromalonate (DMDM) has emerged as a key building block for the introduction of this crucial functional group. This guide provides a quantitative comparison of DMDM's performance in key carbon-carbon bond-forming reactions, namely the Knoevenagel condensation and Michael addition, alongside other difluoromethylating agents. Detailed experimental protocols are also provided to facilitate reproducible research.
Comparative Performance in Knoevenagel Condensation
The Knoevenagel condensation is a fundamental reaction in organic synthesis, involving the condensation of an active methylene compound with an aldehyde or ketone. The reactivity of the methylene compound is paramount to the reaction's success. While specific quantitative data for this compound in Knoevenagel condensations is not extensively documented in readily available literature, a comparative analysis with its non-fluorinated counterpart, diethyl malonate, offers valuable insights. The electron-withdrawing nature of the two fluorine atoms in DMDM is expected to increase the acidity of the alpha-protons, facilitating deprotonation and subsequent reaction.
| Aldehyde | Active Methylene Compound | Catalyst/Solvent | Time (h) | Yield (%) |
| Benzaldehyde | Diethyl malonate | Piperidine/Ethanol | - | High |
| Aromatic Aldehydes | Diethyl malonate | Immobilized Gelatine/DMSO | - | 85-90[2] |
| 4-Nitrobenzaldehyde | Malononitrile | SeO2/ZrO2 / Water | 0.5 | High[3] |
Note: The table above provides context from reactions with similar malonate structures due to the limited direct quantitative data for DMDM in Knoevenagel condensations.
Comparative Performance in Michael Addition
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another critical C-C bond-forming reaction. The nucleophilicity of the malonate enolate plays a key role in the reaction's efficiency. The reduced nucleophilicity of the difluoromalonate enolate, a consequence of the inductive effect of the fluorine atoms, may present a challenge, potentially requiring stronger bases or longer reaction times to achieve high conversion rates.
| Michael Acceptor | Michael Donor | Catalyst/Solvent | Time (h) | Yield (%) |
| Chalcones | Diethyl malonate | Bifunctional tertiary amine-thioureas | - | High[4] |
| Levoglucosenone | Dimethyl malonate | Ca(OH)2 / Microwave | 0.17 | >90[5] |
| 2-Cyclopenten-1-one | Dimethyl malonate | GaNa-(S)-BINOL/THF | 46 | 90[6] |
Note: This table highlights the performance of non-fluorinated malonates in Michael additions, providing a baseline for comparison with DMDM.
Alternative Difluoromethylating Agents
While DMDM is a valuable reagent, several other classes of compounds are utilized for the introduction of the difluoromethyl group. A comparative study of Minisci reactions involving gem-difluorinated cycloalkyl building blocks revealed that carboxylic acids often provide better product yields than their corresponding trifluoroborates, albeit requiring a larger excess of the reagent.[7] The study also indicated that the position of the gem-difluoro unit on a cycloalkyl ring significantly impacts reactivity, with 4,4-difluorinated analogues showing similar efficiency to non-fluorinated counterparts, while 2,2- and 3,3-difluorinated versions exhibit diminished activity.[7]
Experimental Protocols
Knoevenagel Condensation with Diethyl Malonate (A proxy for DMDM)
Materials:
-
Aldehyde (1 mmol)
-
Diethyl malonate (1.2 mmol)
-
Piperidine (0.1 mmol)
-
Ethanol (10 mL)
Procedure:
-
To a solution of the aldehyde (1 mmol) in ethanol (10 mL), add diethyl malonate (1.2 mmol) and piperidine (0.1 mmol).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired α,β-unsaturated compound.
Michael Addition with Dimethyl Malonate (A proxy for DMDM)
Materials:
-
α,β-Unsaturated carbonyl compound (1 mmol)
-
Dimethyl malonate (1.2 mmol)
-
Sodium methoxide (1.2 mmol)
-
Methanol (10 mL)
Procedure:
-
To a solution of sodium methoxide (1.2 mmol) in methanol (5 mL) at 0 °C, add dimethyl malonate (1.2 mmol) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to generate the enolate.
-
Add a solution of the α,β-unsaturated carbonyl compound (1 mmol) in methanol (5 mL) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the Michael adduct.
Visualizing Reaction Pathways
To illustrate the fundamental transformations discussed, the following diagrams depict the general mechanisms for the Knoevenagel condensation and the Michael addition.
Caption: General mechanism of the Knoevenagel condensation reaction.
Caption: General mechanism of the Michael addition reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Highly enantioselective Michael addition of diethyl malonate to chalcones catalyzed by cinchona alkaloids-derivatived bifunctional tertiary amine-thioureas bearing multiple hydrogen-bonding donors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Parallel Minisci Reaction of gem-Difluorocycloalkyl Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Dimethyl Difluoromalonate: A Step-by-Step Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of dimethyl difluoromalonate, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals who handle this compound.
This compound is a fluorinated organic compound that requires careful handling and disposal due to its hazardous properties, including flammability and potential as a skin and eye irritant.[1][2] Adherence to proper disposal protocols is crucial to mitigate risks and prevent environmental contamination.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification |
| Gloves | Nitrile rubber gloves are recommended. For prolonged contact, consider double gloving. |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards. |
| Lab Coat | A fully buttoned, chemical-resistant lab coat. |
| Footwear | Closed-toe shoes. |
Work should always be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[3]
Step-by-Step Disposal Procedure
The proper disposal of this compound involves a systematic process of segregation, containment, labeling, and transfer to a certified hazardous waste disposal facility.
Step 1: Waste Segregation
Proper segregation is the first and most critical step to ensure safe and compliant disposal.
-
Halogenated Waste Stream: this compound is a halogenated organic compound and must be collected in a designated "Halogenated Organic Waste" container.[1]
-
Avoid Mixing: Do not mix this compound with non-halogenated organic solvents, as this will contaminate the entire waste stream and increase disposal costs.[4][5] It is also crucial to avoid mixing with incompatible materials such as strong acids, bases, or oxidizing agents.[3][6]
Step 2: Waste Collection and Containment
-
Container Selection: Use only approved, chemically compatible waste containers, typically high-density polyethylene (HDPE) or glass bottles with secure, tight-fitting screw caps.[3][5]
-
Container Handling:
-
Keep the waste container closed at all times, except when adding waste.[5]
-
Do not fill the container to more than 80% capacity to allow for vapor expansion.
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[4]
-
The SAA should be in a cool, dry, and well-ventilated location, away from sources of ignition.[3]
-
Secondary containment (e.g., a larger, chemically resistant tub or bin) is required to contain any potential leaks or spills.[4]
-
Step 3: Labeling
Accurate and clear labeling is a legal requirement and essential for safety.
-
Hazardous Waste Label: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[5]
-
Content Identification:
-
Clearly write the full chemical name, "this compound," on the label. Avoid using abbreviations or chemical formulas.[5]
-
If other halogenated solvents are collected in the same container, list all constituents and their approximate percentages.[1][4]
-
Indicate the relevant hazards by checking the appropriate boxes on the label (e.g., Flammable, Toxic).[4]
-
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Once the waste container is nearly full, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.
-
Professional Disposal: this compound must be disposed of through a licensed hazardous waste disposal company.[4] The primary method for the destruction of halogenated organic compounds is high-temperature incineration at a permitted facility.[1][7][8]
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Small Spills (manageable by trained personnel):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[4]
-
Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team and EHS department.
-
Prevent entry to the contaminated area.
-
Quantitative Data Summary
| Property | Value |
| CAS Number | 379-95-3 |
| Molecular Formula | C5H6F2O4 |
| Molecular Weight | 168.10 g/mol |
| Density | 1.31 g/cm³ (at 20°C)[9][10] |
| Boiling Point | 170-171°C[10] |
| Flash Point | Flammable liquid (specific flash point not consistently reported)[1] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. bucknell.edu [bucknell.edu]
- 2. synquestlabs.com [synquestlabs.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. This compound | 379-95-3 [chemicalbook.com]
- 7. epa.gov [epa.gov]
- 8. mcfenvironmental.com [mcfenvironmental.com]
- 9. americanelements.com [americanelements.com]
- 10. This compound CAS#: 379-95-3 [m.chemicalbook.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Dimethyl Difluoromalonate
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Dimethyl difluoromalonate, offering procedural, step-by-step guidance to build a foundation of trust and safety in your laboratory operations.
Immediate Safety and Hazard Information
This compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin and eye irritation, and may cause respiratory irritation.[1][2] Some sources also indicate that it can cause severe skin burns and eye damage.[3][4][5] Therefore, adherence to strict safety protocols is crucial.
Hazard Identification:
-
Skin and Eye Irritant: Causes skin irritation and serious eye irritation.[1][2]
-
Respiratory Irritant: May cause respiratory irritation.[1][2][3]
-
Corrosive: Some data suggests it can cause severe skin burns and eye damage.[3][4][5]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential when handling this compound to prevent skin, eye, and respiratory exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving is recommended. Use a chemical-resistant outer glove (e.g., Viton®, Neoprene) over a standard nitrile inner glove. | Provides an extra layer of protection against potential permeation. While specific glove compatibility data for this compound is limited, Viton® and Neoprene generally offer good resistance to a range of organic chemicals. |
| Eye and Face Protection | Chemical safety goggles with side shields are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[6] | Protects against splashes and vapors that can cause serious eye irritation or damage. |
| Body Protection | A flame-resistant lab coat is required. For larger quantities or procedures with a high splash potential, a chemical-resistant apron should be worn over the lab coat. | Protects the skin and personal clothing from contamination. |
| Respiratory Protection | All handling of this compound must be conducted in a certified chemical fume hood. | A fume hood is the primary engineering control to minimize inhalation of vapors. |
Operational Plan for Safe Handling
A systematic workflow is critical to minimize risks. The following step-by-step plan outlines the safe handling of this compound from preparation to disposal.
1. Preparation and Pre-Handling:
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment specific to your experiment.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.
-
Gather Materials: Assemble all necessary equipment, including PPE, spill containment materials (absorbent pads, sand), and waste containers within the fume hood.
-
Labeling: Ensure all containers are clearly labeled with the chemical name and associated hazards.
2. Handling and Experimental Procedure:
-
Don PPE: Put on all required personal protective equipment before entering the designated handling area.
-
Work Within Fume Hood: Conduct all transfers, weighing, and reactions involving this compound inside a certified chemical fume hood.
-
Controlled Dispensing: Use appropriate tools (e.g., syringes, cannulas) for transferring the liquid to minimize the risk of spills and splashes.
-
Maintain Situational Awareness: Avoid working alone and be aware of your surroundings and the location of emergency equipment (safety shower, eyewash station).
3. Post-Handling and Decontamination:
-
Clean Workspace: Decontaminate the work area within the fume hood using a suitable solvent (e.g., isopropanol) and wipe it down thoroughly.
-
Decontaminate Equipment: Clean all non-disposable equipment that came into contact with the chemical.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to protect personnel and the environment. As a halogenated organic compound, it requires specific disposal procedures.
1. Waste Segregation:
-
Designated Waste Container: Use a dedicated, clearly labeled, and leak-proof container for "Halogenated Organic Waste."[7]
-
No Mixing: Do not mix this compound waste with non-halogenated organic waste or other incompatible waste streams.[3]
2. Waste Collection:
-
Container Management: Keep the waste container tightly closed when not in use and store it in a designated and well-ventilated secondary containment area within the laboratory.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and volume.
3. Final Disposal:
-
Institutional Procedures: Follow your institution's specific hazardous waste disposal procedures.
-
Waste Pickup: Arrange for the pickup of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[4]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C5H6F2O4 | [8] |
| Molecular Weight | 168.1 g/mol | [8] |
| Boiling Point | 170-171 °C | [8] |
| Density | 1.31 g/cm³ (at 20°C) | [8][9] |
| Storage Temperature | 2-8 °C under inert gas (Nitrogen or Argon) | [8] |
Experimental Workflow Diagram
Caption: A step-by-step workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. benchchem.com [benchchem.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. ipo.rutgers.edu [ipo.rutgers.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
